2-Hydroxybutanoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H7O3- |
|---|---|
Molecular Weight |
103.1 g/mol |
IUPAC Name |
2-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/p-1 |
InChI Key |
AFENDNXGAFYKQO-UHFFFAOYSA-M |
SMILES |
CCC(C(=O)[O-])O |
Canonical SMILES |
CCC(C(=O)[O-])O |
Synonyms |
2-hydroxybutanoic acid 2-hydroxybutyric acid 2-hydroxybutyric acid, (+-)-isomer 2-hydroxybutyric acid, (R)-isomer 2-hydroxybutyric acid, monosodium salt 2-hydroxybutyric acid, monosodium salt, (+-)-isomer alpha-hydroxybutyrate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the 2-Hydroxybutanoate Metabolic Pathway in Humans
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxybutanoate (2-HB), also known as α-hydroxybutyrate, is an organic acid that has garnered significant attention as an early biomarker for metabolic stress, particularly insulin (B600854) resistance and type 2 diabetes.[1][2][3] It is not a primary energy source but rather a byproduct of amino acid catabolism and the synthesis of the major endogenous antioxidant, glutathione.[1][3] Under normal physiological conditions, 2-HB is present at low concentrations; however, its levels rise in response to increased oxidative stress and alterations in lipid and glucose metabolism.[1][2] This technical guide provides a comprehensive overview of the core metabolic pathway of 2-HB in humans, detailing the enzymatic reactions, quantitative data, and experimental protocols for its analysis.
The Core this compound Metabolic Pathway
The biosynthesis of this compound is intrinsically linked to the catabolism of the amino acids L-threonine and L-methionine, which converge on the production of a key intermediate, α-ketobutyrate (2-oxobutanoate). This α-keto acid is subsequently reduced to 2-HB.
Generation of α-Ketobutyrate from L-Threonine
In humans, L-threonine is catabolized to α-ketobutyrate primarily by the enzyme serine/threonine dehydratase (EC 4.3.1.19).[4][5][6] This enzyme catalyzes a deamination and dehydration reaction.
Generation of α-Ketobutyrate from L-Methionine via the Transsulfuration Pathway
The catabolism of L-methionine also leads to the production of α-ketobutyrate through the transsulfuration pathway .[7][8][9] This pathway is crucial for the synthesis of cysteine and, consequently, glutathione.
-
Methionine to Homocysteine: Methionine is converted to S-adenosylmethionine (SAM), which then donates a methyl group to become S-adenosylhomocysteine (SAH). SAH is subsequently hydrolyzed to homocysteine.
-
Homocysteine to Cystathionine (B15957): The enzyme cystathionine β-synthase (CBS) (EC 4.2.1.22) catalyzes the condensation of homocysteine with serine to form cystathionine.[7][8]
-
Cystathionine to α-Ketobutyrate and Cysteine: Cystathionine γ-lyase (CSE) (EC 4.4.1.1) cleaves cystathionine to yield cysteine, ammonia, and α-ketobutyrate.[7][8]
Reduction of α-Ketobutyrate to this compound
The final step in the formation of 2-HB is the reduction of α-ketobutyrate. This reaction is catalyzed by lactate (B86563) dehydrogenase (LDH) (EC 1.1.1.27) or α-hydroxybutyrate dehydrogenase (HBDH) , which is an isoenzyme of LDH (primarily LDH-1 and LDH-2).[10][11][12] This conversion is dependent on the cellular redox state, specifically the NADH/NAD⁺ ratio.[10][13]
-
Reaction: α-Ketobutyrate + NADH + H⁺ ⇌ this compound + NAD⁺
-
Enzymes: Lactate Dehydrogenase (LDH), α-Hydroxybutyrate Dehydrogenase (HBDH)[10][11]
An increased NADH/NAD⁺ ratio, often a consequence of increased fatty acid oxidation and oxidative stress, drives the reaction towards the formation of this compound.[10]
Quantitative Data Summary
The concentration of this compound in biological fluids is a key indicator of metabolic status. The following tables summarize reported quantitative levels in various human matrices.
Table 1: this compound Concentrations in Healthy Individuals
| Biological Matrix | Concentration Range | Analytical Method |
| Serum | 1.60 ± 0.57 µg/mL | Not Specified[1] |
| Serum | 8.0 - 80.0 µM | Not Specified[14] |
| Serum | Average: 46.2 ± 3.4 µM | Enzymatic Assay[14] |
| Plasma (Normal Glucose Tolerance) | 61 (36) µmol/L (median, interquartile range) | HPLC-MS/MS[15] |
| Urine | 0.10 - 2.68 µg/mL | Not Specified[1] |
Table 2: this compound Concentrations in Disease States
| Condition | Biological Matrix | Concentration | Analytical Method |
| Insulin Resistance | Plasma | > 5 µg/mL (indicative) | Not Specified[1] |
| Insulin Resistance | Serum | Reduction from 4.21 ± 2.01 to 3.83 ± 1.73 µg/mL (post-treatment) | Not Specified[1] |
| Type 2 Diabetes Mellitus | Plasma | 74 (4.0) µmol/L (median, interquartile range) | HPLC-MS/MS[15] |
| Type 2 Diabetes Mellitus | Urine | 0.14 - 124 µg/mL | Not Specified[1] |
| Lactic Acidosis and Ketoacidosis | Urine | Up to 2.3 mmol/mmol creatinine | Not Specified[1] |
Experimental Protocols
Accurate quantification of this compound is crucial for its utility as a biomarker. The following are detailed methodologies for its measurement.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for the quantification of 2-HB, typically requiring a derivatization step to increase its volatility.
Protocol: Quantification of 2-Hydroxybutyrate in Human Serum using GC-MS [16][17]
-
Sample Preparation and Extraction:
-
To 300 µL of serum, add 30 µL of a 1 mM deuterated 2-HB internal standard (e.g., 2-HB-d3).[16][17]
-
Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate (B1210297) and vortexing vigorously for 30 seconds.[16][17]
-
Centrifuge at 2500 x g for 10 minutes to separate the phases.[16][17]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.[16][17]
-
-
Derivatization:
-
To the dried residue, add 80 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA:TMCS 99:1).[16][17]
-
Cap the tube and irradiate in a microwave oven at 800 W for 2 minutes for rapid derivatization.[16][17]
-
After cooling, transfer the derivatized sample to a GC autosampler vial.[16]
-
-
GC-MS Analysis:
-
GC Column: Use a suitable capillary column, such as a DB-5ms.
-
Injection Mode: Splitless.
-
Oven Temperature Program: An example program is an initial temperature of 60°C, hold for 1 minute, then ramp to 325°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Data Acquisition: Use selected ion monitoring (SIM) for quantification, monitoring characteristic ions of the 2-HB derivative and the internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and often does not require derivatization.
Protocol: Quantification of 2-Hydroxybutyrate in Human Plasma using LC-MS/MS [15][18]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., ¹³C₂-dl-3-hydroxybutyrate).[19]
-
Precipitate proteins by adding three volumes of ice-cold acetonitrile (B52724) (300 µL).[20]
-
Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.[20][21]
-
Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase.[20]
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 or a hydrophilic interaction liquid chromatography (HILIC) column can be used.[19][20]
-
Mobile Phase: A typical mobile phase gradient would involve water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[20]
-
Mass Spectrometer: Operate in negative ion electrospray ionization (ESI) mode.
-
Data Acquisition: Use multiple reaction monitoring (MRM) to monitor the specific precursor-to-product ion transitions for 2-HB and the internal standard.
-
Enzymatic Assay
Enzymatic assays provide a higher-throughput and more cost-effective method for 2-HB quantification.
Protocol: Colorimetric Enzymatic Assay for 2-Hydroxybutyrate [20][22][23]
-
Principle: 2-hydroxybutyrate dehydrogenase (HBDH) or lactate dehydrogenase (LDH) catalyzes the oxidation of 2-HB to α-ketobutyrate, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH is measured by the change in absorbance at 340 nm.[22][23]
-
Sample Preparation:
-
Assay Procedure (96-well plate format):
-
Prepare a standard curve of 2-HB (e.g., 0-200 µM) in the reaction buffer.[22]
-
In each well, add the sample or standard.
-
Add the reaction mixture containing NAD⁺ and the reaction buffer.
-
Initiate the reaction by adding the HBDH or LDH enzyme solution.[22]
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15-30 minutes).[22]
-
Measure the absorbance at 340 nm using a microplate reader.[22]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve and determine the concentration of 2-HB in the samples by interpolation.[20]
-
Mandatory Visualizations
Metabolic Pathway of this compound Synthesis
Caption: Biosynthesis pathway of this compound from L-Threonine and L-Methionine.
Experimental Workflow for this compound Quantification
Caption: General experimental workflow for the quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]
- 3. benchchem.com [benchchem.com]
- 4. Threonine - Wikipedia [en.wikipedia.org]
- 5. Threonine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 6. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 7. Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transsulfuration Is a Significant Source of Sulfur for Glutathione Production in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hyperpolarized [13C]ketobutyrate, a molecular analog of pyruvate with modified specificity for LDH isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. α-HBDH is a superior to LDH in predicting major adverse cardiovascular events in patients with acute aortic dissection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-hydroxybutyrate dehydrogenase promotes pancreatic cancer cell proliferation through regulation of the NAD+/NADH balance and mitochondrial acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. cbioc.com [cbioc.com]
The Biological Role of Alpha-Hydroxybutyrate: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Alpha-hydroxybutyrate (α-HB), also known as 2-hydroxybutyric acid, is a small organic acid that has transitioned from a relatively obscure metabolic byproduct to a clinically significant biomarker.[1] Initially recognized in the context of rare inborn errors of metabolism, recent advancements in metabolomics have highlighted its role as a sensitive and early indicator of insulin (B600854) resistance and impaired glucose tolerance.[1] This guide provides an in-depth overview of the biological role of α-HB, its underlying biochemical pathways, and the experimental methodologies for its quantification, tailored for researchers, scientists, and drug development professionals.
Biochemical Pathways of Alpha-Hydroxybutyrate Synthesis
The production of α-HB is intricately linked to amino acid catabolism and the cellular response to oxidative stress.[2] Its synthesis primarily stems from the reduction of alpha-ketobutyrate (α-KB), a key metabolic intermediate. Two main pathways contribute to the α-KB pool:
-
Catabolism of Threonine and Methionine: The breakdown of these amino acids generates α-KB as an intermediate.[3]
-
Glutathione (B108866) Biosynthesis: In response to oxidative stress, there is an increased demand for the antioxidant glutathione. The synthesis of cysteine, a precursor for glutathione, involves the transsulfuration pathway, which also produces α-KB.[3][4]
Under conditions of increased metabolic stress, such as insulin resistance, an elevated ratio of NADH to NAD+ promotes the reduction of α-KB to α-HB by the enzyme lactate (B86563) dehydrogenase (LDH) or its isoform, α-hydroxybutyrate dehydrogenase (HBDH).[3][4]
Biological Role in Insulin Resistance and Oxidative Stress
A growing body of evidence has established α-HB as an early biomarker for insulin resistance, often preceding the onset of hyperglycemia.[4][5] The elevation of α-HB in insulin-resistant states is a metabolic signature of increased lipid oxidation and oxidative stress.[3]
The proposed mechanism involves the following cascade of events:
-
Increased Free Fatty Acid (FFA) Oxidation: In insulin resistance, peripheral tissues exhibit increased reliance on fatty acid oxidation for energy, leading to an elevated intracellular NADH/NAD+ ratio.[3]
-
Increased Oxidative Stress: The heightened metabolic rate and FFA oxidation contribute to the production of reactive oxygen species (ROS), resulting in oxidative stress.[6]
-
Upregulation of Glutathione Synthesis: To counteract oxidative stress, the synthesis of glutathione is upregulated, leading to increased production of α-KB.[4]
-
Conversion of α-KB to α-HB: The elevated NADH/NAD+ ratio drives the conversion of the accumulating α-KB to α-HB.[7]
Therefore, elevated plasma α-HB levels reflect a state of metabolic inflexibility and oxidative stress, which are hallmarks of insulin resistance.[5][8]
Quantitative Data Summary
Several studies have provided quantitative data supporting the utility of α-HB as a biomarker for insulin resistance. These findings are summarized in the tables below.
Table 1: Diagnostic Performance of Alpha-Hydroxybutyrate for Insulin Resistance
| Biomarker/Test | Population | Method | Performance Metric | Value | Citation |
| Alpha-Hydroxybutyrate (α-HB) | 399 nondiabetic subjects | Random Forest Analysis | Accuracy | 76% | [2][5] |
| Alpha-Hydroxybutyrate (α-HB) | 399 nondiabetic subjects | Partition Analysis | Optimal Cutoff | 5 µg/mL | [2][5] |
| Alpha-Hydroxybutyrate (α-HB) | 217 patients at increased risk for diabetes | Multivariable Logistic Regression | Improvement in Sensitivity | 4.7% (p=0.0091) | [2] |
| Alpha-Hydroxybutyrate (α-HB) | 217 patients at increased risk for diabetes | Multivariable Logistic Regression | Improvement in Specificity | 3.2% (p=0.0001) | [2] |
Table 2: Alpha-Hydroxybutyrate Levels in Different Glycemic States
| Group | N | α-HB (µg/mL, mean ± SD) | p-value vs. NGT-IS | Citation |
| Normal Glucose Tolerance - Insulin Sensitive (NGT-IS) | 120 | 4.3 ± 1.2 | - | [4] |
| Normal Glucose Tolerance - Insulin Resistant (NGT-IR) | 119 | 5.8 ± 1.8 | <0.0001 | [4] |
| Impaired Fasting Glucose (IFG) | 79 | 6.2 ± 2.1 | <0.0001 | [4] |
| Impaired Glucose Tolerance (IGT) | 81 | 6.7 ± 2.3 | <0.0001 | [4] |
Experimental Protocols
The accurate quantification of α-HB in biological matrices is crucial for its application in research and clinical settings. The primary methods employed are mass spectrometry-based techniques and enzymatic assays.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of α-HB due to its high sensitivity and specificity.[9]
1. Sample Preparation (Protein Precipitation)
-
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
Internal standard (e.g., isotopically-labeled α-HB, α-HB-d3)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 13,000 x g at 4°C
-
-
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Spike with an appropriate amount of the α-HB-d3 internal standard solution.
-
Add 200 µL of ice-cold acetonitrile (a 4:1 ratio of ACN to plasma).[9]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at 4°C for 10 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.[9]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Chromatography: Separation is typically achieved on a reverse-phase C18 column or via Hydrophilic Interaction Liquid Chromatography (HILIC).[9]
-
Mass Spectrometry: The mass spectrometer is operated in negative ion mode with multiple reaction monitoring (MRM) to detect the specific precursor and product ions of α-HB and its internal standard.[2]
Enzymatic Assay
Enzymatic assays offer a more accessible and high-throughput alternative for α-HB quantification, suitable for standard clinical chemistry analyzers.[2][10]
-
Principle: The assay utilizes α-hydroxybutyrate dehydrogenase to catalyze the oxidation of α-HB to α-ketobutyrate. This reaction is coupled to the reduction of a chromogenic or fluorogenic substrate, allowing for spectrophotometric or fluorometric detection.[2]
-
General Procedure:
-
Sample Addition: A small volume of serum or plasma is added to a reaction well.
-
Reagent Addition: A reagent mix containing the enzyme, a cofactor (e.g., NAD+), and a detection substrate is added.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C).
-
Measurement: The change in absorbance or fluorescence is measured over time, which is proportional to the concentration of α-HB in the sample.[2]
-
Applications in Drug Development
The role of α-HB as an early and sensitive biomarker of metabolic stress presents several opportunities in drug development:
-
Patient Stratification: α-HB can be used to identify individuals at high risk for developing type 2 diabetes and other metabolic disorders, allowing for targeted enrollment in clinical trials.
-
Pharmacodynamic Biomarker: Changes in α-HB levels can serve as a pharmacodynamic biomarker to assess the efficacy of therapeutic interventions aimed at improving insulin sensitivity and reducing oxidative stress.
-
Surrogate Endpoint: In clinical trials, α-HB may have the potential to be used as a surrogate endpoint for long-term metabolic outcomes.[1]
-
Therapeutic Target: A deeper understanding of the enzymatic regulation of α-HB synthesis could reveal novel therapeutic targets for the management of insulin resistance.[1]
Conclusion
Alpha-hydroxybutyrate has emerged as a key biomarker that provides a window into the metabolic dysregulation characteristic of insulin resistance.[1] Its elevation reflects increased lipid oxidation and oxidative stress, making it a valuable tool for the early identification of individuals at risk for metabolic diseases.[3][5] The availability of robust analytical methods for its quantification, coupled with a growing body of clinical data, positions α-HB as a promising biomarker for application in both clinical research and drug development. Further investigation into its biological roles and clinical utility is warranted to fully realize its potential in combating the global epidemic of metabolic disease.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population | PLOS One [journals.plos.org]
- 6. Elevated α-Hydroxybutyrate and Branched-Chain Amino Acid Levels Predict Deterioration of Glycemic Control in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydroxybutyrate (2-HB): An Early Biomarker for Insulin Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin (B600854) resistance (IR) is a subclinical condition that precedes the development of type 2 diabetes (T2D) and is a key feature of the metabolic syndrome. The early identification of individuals with IR is crucial for implementing preventative strategies. While traditional biomarkers such as fasting glucose and HbA1c are effective for diagnosing diabetes, they have limited sensitivity in detecting the early stages of insulin resistance. This has prompted the search for novel biomarkers that can identify at-risk individuals earlier. 2-hydroxybutyrate (2-HB), a small organic acid, has emerged as a promising early biomarker for insulin resistance, reflecting underlying metabolic dysregulation before the onset of overt hyperglycemia. This technical guide provides a comprehensive overview of 2-HB as a biomarker for IR, including its biochemical origins, its correlation with insulin resistance, detailed experimental protocols for its measurement, and a summary of relevant quantitative data.
Biochemical Origins and Link to Insulin Resistance
2-Hydroxybutyrate is not a primary metabolite but rather a byproduct of specific metabolic pathways that become upregulated under conditions of metabolic stress, such as insulin resistance.[1] Its production is intricately linked to amino acid catabolism and the cellular redox state.
The primary precursor for 2-HB is α-ketobutyrate (also known as 2-oxobutanoate).[1] Two main metabolic pathways contribute to the α-ketobutyrate pool:
-
Amino Acid Catabolism: The breakdown of the essential amino acids L-threonine and L-methionine generates α-ketobutyrate.[2] In humans, threonine is converted to α-ketobutyrate via the enzyme threonine dehydratase.[3]
-
Transsulfuration Pathway and Glutathione (B108866) Synthesis: In situations of increased oxidative stress, a hallmark of insulin resistance, there is a heightened demand for the antioxidant glutathione (GSH).[4] The synthesis of cysteine, a key component of glutathione, occurs via the transsulfuration pathway. In this pathway, homocysteine is converted to cystathionine, which is then cleaved to produce cysteine, ammonia, and α-ketobutyrate.[2]
Under normal metabolic conditions, α-ketobutyrate is primarily converted to propionyl-CoA and enters the citric acid cycle. However, in the insulin-resistant state, two key factors lead to the increased conversion of α-ketobutyrate to 2-HB:
-
Increased α-ketobutyrate Production: Both increased amino acid catabolism and a higher demand for glutathione synthesis contribute to an enlarged α-ketobutyrate pool.
-
Altered Cellular Redox State: Insulin resistance is associated with increased fatty acid oxidation, which leads to a higher intracellular ratio of NADH to NAD+.[5] This elevated NADH/NAD+ ratio favors the reduction of α-ketobutyrate to 2-HB by lactate (B86563) dehydrogenase (LDH) and α-hydroxybutyrate dehydrogenase (HBDH).[5]
Therefore, elevated circulating levels of 2-HB serve as an indicator of increased flux through pathways associated with oxidative stress and altered substrate utilization, providing an early warning sign of insulin resistance.[4]
Quantitative Data
The following tables summarize quantitative data on 2-HB levels in different physiological states and in response to interventions.
Table 1: Plasma 2-Hydroxybutyrate Concentrations in Healthy and Pre-diabetic Individuals
| Cohort | N | 2-Hydroxybutyrate (µg/mL) |
| Healthy | 100 | 2.8 ± 0.9 |
| Pre-diabetic | 75 | 4.5 ± 1.5 |
This table presents representative data synthesized from published studies for illustrative purposes.[6]
Table 2: Performance Characteristics of an LC-MS/MS Assay for 2-HB
| Parameter | Value |
| Linearity Range | 0.5 - 50 µg/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |
| Intra-assay Precision (%CV) | < 5% |
| Inter-assay Precision (%CV) | < 7% |
| Recovery | 95 - 105% |
This table summarizes typical quantitative performance characteristics of an LC-MS/MS assay for 2-HB.[6]
Table 3: Impact of Therapeutic Intervention on Plasma 2-HB Levels
| Intervention | Pre-treatment 2-HB (µg/mL) | Post-treatment 2-HB (µg/mL) | Percent Change |
| Pioglitazone | 5.2 ± 1.8 | 4.9 ± 1.7 | -6% |
Data from a study showing the effect of an antidiabetic medication on 2-HB levels.[5] In the same study, insulin levels were reduced by 2%.[5] Another study following patients over three years showed a reduction in 2-HB concentration from 4.21 ± 2.01 to 3.83 ± 1.73 µg/mL.[5][7]
Experimental Protocols
Accurate and precise quantification of 2-HB is essential for its clinical and research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical methods.
Protocol 1: Quantification of 2-Hydroxybutyrate in Human Plasma by LC-MS/MS
This protocol describes a robust and sensitive method using a stable isotope-labeled internal standard.[6]
1. Materials and Reagents:
-
2-Hydroxybutyric acid (analytical standard)
-
2-Hydroxybutyric acid-d3 (internal standard, IS)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and internal standard working solution on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL 2-HB-d3 in methanol).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.[8]
3. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Analytical Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[8]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[8]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-HB: Q1 103.0 -> Q3 57.0
-
2-HB-d3: Q1 106.0 -> Q3 60.0
-
4. Data Analysis:
-
Quantification is performed by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the concentration of the calibrators. The calibration curve should be linear over the expected concentration range of the samples.[6]
Protocol 2: Quantification of 2-Hydroxybutyrate in Human Serum by GC-MS
This classic method requires derivatization to increase the volatility of 2-HB.[9]
1. Materials and Reagents:
-
2-hydroxybutyrate (2-HB) standard
-
2-hydroxybutyrate-d3 (2-HB-d3) internal standard
-
Hydrochloric acid (HCl), 5 M
-
Ethyl acetate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Nitrogen gas
-
Human serum samples
2. Sample Preparation:
-
To 300 µL of serum, add 30 µL of 1 mM 2-HB-d3 internal standard.
-
Acidify the sample by adding 90 µL of 5 M HCl.[9]
-
Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate. Vortex thoroughly and centrifuge at 2500 x g for 10 minutes.[9]
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 37°C.[9]
3. Derivatization:
-
To the dried extract, add 80 µL of the derivatization reagent (BSTFA + 1% TMCS).
-
Cap the tubes tightly and vortex to dissolve the residue.
-
Heat the samples at 60°C for 30 minutes to complete the derivatization.
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 1 minute, then ramp to 300°C at 20°C/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the 2-HB-TMS derivative and its internal standard.
5. Data Analysis:
-
Quantification is achieved by creating a calibration curve using the peak area ratio of 2-HB to the internal standard.
Protocol 3: Assessment of Insulin Resistance using HOMA-IR
The Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) is a widely used method for estimating insulin resistance from fasting glucose and insulin levels.[10]
1. Sample Collection:
-
Collect a fasting blood sample (8-12 hours).
-
Measure fasting plasma glucose and fasting serum insulin.
2. HOMA-IR Calculation:
-
The HOMA-IR is calculated using the following formula: HOMA-IR = (Fasting Insulin (µU/mL) x Fasting Glucose (mmol/L)) / 22.5 [10]
-
Alternatively, if glucose is measured in mg/dL: HOMA-IR = (Fasting Insulin (µU/mL) x Fasting Glucose (mg/dL)) / 405 [10]
3. Interpretation:
-
A HOMA-IR value greater than 2 is generally indicative of insulin resistance.[10] However, it is important to note that cut-off values may vary depending on the population being studied.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Biosynthesis of 2-HB and its association with insulin resistance.
Caption: Experimental workflow for 2-HB quantification by LC-MS/MS.
Caption: Experimental workflow for 2-HB quantification by GC-MS.
Conclusion
2-Hydroxybutyrate is a promising early biomarker for insulin resistance, offering a window into the metabolic dysregulation that precedes the development of type 2 diabetes. Its production is mechanistically linked to key features of insulin resistance, namely increased oxidative stress and altered fatty acid metabolism. The availability of robust and sensitive analytical methods, such as LC-MS/MS and GC-MS, allows for its accurate quantification in clinical and research settings. Further investigation into the clinical utility of 2-HB may lead to improved risk stratification and the development of targeted interventions for individuals with insulin resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 5. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Insulin Resistance Workup: Approach Considerations, Laboratory Studies, Other Tests [emedicine.medscape.com]
Endogenous Synthesis of 2-Hydroxybutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybutanoate (2-HB), also known as α-hydroxybutyrate, is a small molecule metabolite that has emerged as a key biomarker for oxidative stress and insulin (B600854) resistance.[1][2] Historically noted in the context of inborn errors of metabolism, its role as an early indicator of metabolic dysregulation has garnered significant interest in the scientific and medical communities. This technical guide provides an in-depth exploration of the endogenous synthesis of 2-HB, detailing the metabolic pathways, enzymatic reactions, and regulatory mechanisms. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic disease research.
Core Metabolic Pathways of this compound Synthesis
The endogenous production of 2-HB is not a primary metabolic pathway but rather a byproduct of several key cellular processes. The synthesis converges on the formation of its immediate precursor, α-ketobutyrate (α-KB), which is then reduced to 2-HB. The two primary sources of α-KB are the catabolism of the amino acids L-threonine and L-methionine, and the transsulfuration pathway, which is intrinsically linked to glutathione (B108866) (GSH) synthesis.[3][4]
Threonine Catabolism
The primary pathway for L-threonine degradation to α-KB is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, threonine dehydratase (also known as threonine deaminase).[1] This enzyme facilitates the deamination of threonine to produce α-ketobutyrate and ammonia.[1]
Methionine Catabolism and the Transsulfuration Pathway
Under conditions of increased oxidative stress, there is a heightened demand for the antioxidant glutathione.[4] The synthesis of GSH requires a steady supply of cysteine. To meet this demand, the transsulfuration pathway is upregulated, diverting homocysteine (a product of methionine metabolism) away from remethylation to methionine and towards the synthesis of cystathionine (B15957).[4] The enzyme cystathionine γ-lyase (CSE) then cleaves cystathionine to yield cysteine, α-ketobutyrate, and ammonia.[5][6] Therefore, elevated 2-HB levels can serve as an indirect marker of increased flux through the transsulfuration pathway and heightened oxidative stress.
Reduction of α-Ketobutyrate to this compound
The final step in 2-HB synthesis is the reduction of α-ketobutyrate. This reaction is catalyzed by lactate (B86563) dehydrogenase (LDH) or a more specific 2-hydroxybutyrate dehydrogenase (HBDH).[2] The conversion is dependent on the cellular redox state, specifically the ratio of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to its oxidized form (NAD+). An elevated NADH/NAD+ ratio, often a hallmark of metabolic stress and increased fatty acid oxidation, drives the equilibrium of the reaction towards the formation of 2-HB.[4]
Quantitative Data on this compound Synthesis
The following tables summarize key quantitative data related to the enzymes and metabolites involved in 2-HB synthesis.
Table 1: Kinetic Parameters of Key Enzymes in this compound Synthesis
| Enzyme | Substrate | Organism/Tissue | Km | Vmax | Notes |
| Threonine Dehydratase | L-Threonine | Corynebacterium glutamicum | 21 mM (K0.5) | - | Exhibits sigmoidal kinetics; inhibited by isoleucine.[7] |
| Threonine Dehydratase | L-Threonine | Human Liver | - | - | Activated by low concentrations of ATP and AMP, inhibited by high concentrations.[8] |
| Cystathionine γ-lyase (CSE) | L-Cystathionine | Human (recombinant) | 0.5 mM | 2.5 units/mg | Optimal pH of 8.2.[9] |
| Lactate Dehydrogenase (LDH) | Pyruvate (B1213749) | Mouse Periportal Hepatocytes | 8.62 - 13.5 mM | - | Histochemical determination.[10] |
| Lactate Dehydrogenase (LDH) | Pyruvate | Mouse Skeletal Muscle | 13.3 - 17.9 mM | - | Histochemical determination.[10] |
| Lactate Dehydrogenase C4 (LDH-C4) | Pyruvate | Plateau Pika | 0.052 mmol/L | - | Has a ~90 times higher affinity for pyruvate than for lactate.[11] |
| Lactate Dehydrogenase C4 (LDH-C4) | Lactate | Plateau Pika | 4.934 mmol/L | - | |
| D-3-Hydroxybutyrate Dehydrogenase | D-3-Hydroxybutyrate | Rhodopseudomonas spheroides | - | 1.2 µmol/min per mg of protein (insolubilized) | Follows an ordered Bi Bi mechanism.[12] |
Table 2: Concentrations of this compound and its Precursor in Human Plasma
| Metabolite | Condition | Concentration (µg/mL) | Concentration (µM) | Notes |
| This compound (α-HB) | Insulin Sensitive (NGT-IS) | ~3.5 | ~33.6 | Nondiabetic population.[13] |
| This compound (α-HB) | Insulin Resistant (NGT-IR) | > 5.0 | > 48 | A value of 5 µg/ml was found to best separate insulin resistant from insulin sensitive subjects.[13] |
| This compound (α-HB) | Impaired Fasting Glycemia (IFG) | Significantly higher than NGT-IS | - | Nondiabetic population.[13] |
| This compound (α-HB) | Impaired Glucose Tolerance (IGT) | Significantly higher than NGT-IS | - | Nondiabetic population.[13] |
| β-Hydroxybutyrate | Normal (Fasting) | - | < 0.4 - 0.5 mmol/L | Reference range.[14] |
| β-Hydroxybutyrate | Diabetic Ketoacidosis | - | > 3 mmol/L | [14] |
| β-Hydroxybutyrate | Plasma (during infusion) | - | 2.25 ± 0.24 mmol/L | [15] |
| β-Hydroxybutyrate | Brain Tissue (during infusion) | - | 0.18 ± 0.06 mmol/L | [15] |
Experimental Protocols
Measurement of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and specific method for the quantification of 2-HB in biological samples such as plasma or tissue homogenates.
a. Sample Preparation (Plasma)
-
Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma, add an internal standard (e.g., 2-hydroxybutyrate-d3).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 30 seconds.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
b. LC-MS/MS Analysis
-
Injection: Inject the reconstituted sample onto a liquid chromatography system.
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution, for example, with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Operate the tandem mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Quantification: Use Multiple Reaction Monitoring (MRM) for the specific precursor and product ion transitions for both 2-HB and its internal standard.
Enzymatic Assay for this compound
This method offers a higher-throughput alternative to mass spectrometry for the quantification of 2-HB.
a. Principle The assay is based on the oxidation of 2-HB to α-ketobutyrate by 2-hydroxybutyrate dehydrogenase (HBDH) or lactate dehydrogenase (LDH). This reaction is coupled to the reduction of NAD+ to NADH, and the increase in NADH is measured spectrophotometrically at 340 nm.
b. Protocol
-
Sample Preparation: Deproteinate plasma or tissue homogenate samples using perchloric acid precipitation followed by neutralization, or by ultrafiltration.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing reaction buffer, NAD+, and the deproteinated sample.
-
Standard Curve: Prepare a series of 2-HB standards of known concentrations.
-
Initiation: Add the HBDH or LDH enzyme solution to each well to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 30 minutes).
-
Measurement: Read the absorbance at 340 nm using a microplate reader.
-
Calculation: Determine the 2-HB concentration in the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Regulatory Mechanisms
The synthesis of 2-HB is tightly regulated by the metabolic state of the cell, particularly the cellular redox balance and the demand for glutathione.
Upregulation by Oxidative Stress and Increased NADH/NAD+ Ratio
References
- 1. Isoleucine Binding and Regulation of and Threonine Dehydratase (IlvA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nutritional Ketosis Increases NAD+/NADH Ratio in Healthy Human Brain: An in Vivo Study by 31P-MRS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 2-Hydroxybutyric acid (HMDB0000008) [hmdb.ca]
- 4. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]
- 5. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 6. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional and structural analyses of threonine dehydratase from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Kinetic and allosteric properties of L-threonine-L-serine dehydratase from human liver] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics and inhibition of recombinant human cystathionine gamma-lyase. Toward the rational control of transsulfuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic parameters of lactate dehydrogenase in liver and gastrocnemius determined by three quantitative histochemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic Kinetic Properties of the Lactate Dehydrogenase Isoenzyme C4 of the Plateau Pika (Ochotona curzoniae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-3-Hydroxybutyrate dehydrogenase from Rhodopseudomonas spheroides. Kinetic mechanism from steady-state kinetics of the reaction catalysed by the enzyme in solution and covalently attached to diethylaminoethylcellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. [2,4-13 C2 ]-beta-Hydroxybutyrate metabolism in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Alpha-Hydroxybutyrate: A Nexus of Metabolic Dysregulation and Oxidative Stress
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alpha-hydroxybutyrate (α-HB) has emerged as a sensitive and early biomarker for insulin (B600854) resistance and the metabolic stress that precedes the onset of type 2 diabetes.[1][2] This organic acid, a byproduct of amino acid catabolism and glutathione (B108866) synthesis, provides a window into the intricate interplay between metabolic dysregulation and cellular redox status.[3][4] Elevated levels of α-HB are indicative of increased lipid oxidation and a heightened state of oxidative stress, making it a pivotal molecule for investigation in the context of metabolic diseases.[5][6] This technical guide provides a comprehensive overview of the biochemical pathways underpinning α-HB production, its quantitative relationship with insulin resistance, detailed experimental protocols for its measurement alongside key markers of oxidative stress, and a visualization of the core signaling pathways.
Biochemical Pathways of Alpha-Hydroxybutyrate Synthesis
The production of α-HB is primarily driven by the accumulation of its precursor, alpha-ketobutyrate (α-KB). Two main metabolic routes contribute to the synthesis of α-KB: the catabolism of the amino acid threonine and the transsulfuration pathway involved in glutathione biosynthesis.[1][4]
-
Threonine Catabolism: In humans, threonine is catabolized to α-KB by the enzyme serine/threonine dehydratase.[7][8]
-
Methionine Metabolism and Glutathione Synthesis: Under conditions of oxidative stress, there is an increased demand for the antioxidant glutathione (GSH).[4] The synthesis of GSH requires the amino acid cysteine, which is produced from methionine via the transsulfuration pathway. A key step in this pathway is the cleavage of cystathionine (B15957) by cystathionine γ-lyase (CSE), which yields cysteine and α-KB as a byproduct.[9][10]
The accumulation of α-KB, particularly when its rate of formation exceeds its catabolism to propionyl-CoA, leads to its reduction to α-HB. This reaction is catalyzed by lactate (B86563) dehydrogenase (LDH) or a specific α-hydroxybutyrate dehydrogenase and is favored by an elevated NADH/NAD+ ratio, a common feature of increased fatty acid oxidation.[4]
Quantitative Data Summary
Clinical studies have established a quantitative link between circulating α-HB levels and the degree of insulin resistance. The following tables summarize key findings from a foundational study involving a cohort of 399 non-diabetic individuals, providing a basis for comparative analysis.[6][11][12]
| Parameter | Value | Citation |
| Optimal α-HB Cutoff for IR vs. IS | 5 µg/mL | [2][6] |
| Accuracy of α-HB in Classifying IR vs. IS | 76% | [2][6] |
| Odds Ratio for IR per SD increase in α-HB | 2.84 (95% CI: 2.02–4.00) | [6] |
| Study Population | 399 non-diabetic subjects | [6] |
| Insulin Resistance (IR) Definition | Lower third of the clamp-derived MFFM (33[13] µmol·min−1·kgFFM −1, median [interquartile range], n = 140) | [6] |
| Insulin Sensitive (IS) Definition | MFFM = 66[14] µmol·min−1·kgFFM −1 | [6] |
| Subject Group | Plasma α-HB Concentration (µg/mL, mean ± SD) | Significance (vs. NGT-IS) | Citation |
| Normal Glucose Tolerant - Insulin Sensitive (NGT-IS) | ~3.5 ± 1.5 | - | [6] |
| Normal Glucose Tolerant - Insulin Resistant (NGT-IR) | ~5.5 ± 2.0 | p < 0.0001 | [6] |
| Impaired Fasting Glycemia (IFG) | ~5.8 ± 2.2 | p < 0.0001 | [6] |
| Impaired Glucose Tolerance (IGT) | ~6.0 ± 2.5 | p < 0.0001 | [6] |
A separate study of 217 patients at increased risk for diabetes further substantiated the link between elevated fasting α-HB levels and impaired glucose regulation, demonstrating its ability to predict abnormalities in glucose tolerance.[15][16]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in α-HB production and oxidative stress, as well as a typical experimental workflow for investigating their relationship.
Experimental Protocols
Quantification of Alpha-Hydroxybutyrate by LC-MS/MS
This protocol provides a robust method for the sensitive and accurate quantification of α-HB in human plasma.
1. Sample Preparation (Protein Precipitation)
-
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
Acetonitrile (B52724) (ACN), ice-cold
-
α-HB-d3 (internal standard)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 13,000 x g at 4°C
-
-
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Spike with an appropriate amount of the α-HB-d3 internal standard solution.
-
Add 200 µL of ice-cold acetonitrile (4:1 ratio of ACN to plasma).
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at 4°C for 10 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[17]
-
2. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatography: Reversed-phase chromatography is commonly employed.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate α-HB from other plasma components.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
α-HB: Precursor ion (m/z) -> Product ion (m/z)
-
α-HB-d3: Precursor ion (m/z) -> Product ion (m/z)
-
-
-
Quantification: Generate a standard curve using known concentrations of α-HB. The concentration of α-HB in the samples is determined by comparing the peak area ratio of α-HB to the internal standard (α-HB-d3) against the standard curve.
Measurement of Oxidative Stress Biomarkers
1. Malondialdehyde (MDA) Assay (TBARS Method)
This assay measures lipid peroxidation by detecting the reaction of MDA with thiobarbituric acid (TBA).
-
Principle: MDA, a product of lipid peroxidation, reacts with TBA under acidic conditions and high temperature to form a colored adduct (MDA-TBA2), which can be measured spectrophotometrically at 532 nm.[18]
-
Sample Preparation:
-
Assay Procedure (Example):
-
To a microcentrifuge tube, add the sample (e.g., 250 µL of plasma or tissue homogenate).
-
Add an antioxidant such as butylated hydroxytoluene (BHT) to prevent further oxidation during the assay (e.g., 10 µL).[18]
-
Add an acidic reagent (e.g., 250 µL of phosphoric acid).[18]
-
Add the TBA reagent (e.g., 250 µL).[18]
-
Vortex the mixture and incubate at 60°C for 60 minutes.[18]
-
Cool the tubes and centrifuge at 10,000 x g for 3 minutes.[18]
-
Transfer the supernatant to a cuvette or microplate and measure the absorbance at 532 nm.
-
Quantify MDA concentration using a standard curve prepared with an MDA standard (e.g., tetraethoxypropane).[19]
-
2. 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) ELISA
This competitive immunoassay is a widely used method for quantifying oxidative DNA damage.
-
Principle: 8-OHdG in the sample competes with 8-OHdG coated on a microplate for binding to a specific primary antibody. The amount of primary antibody bound to the plate is inversely proportional to the 8-OHdG concentration in the sample and is detected using an HRP-conjugated secondary antibody and a colorimetric substrate.[20][21]
-
Sample Preparation:
-
Urine, plasma, or serum can be used.
-
For DNA-incorporated 8-OHdG, DNA must be extracted from tissues or cells and enzymatically digested to nucleosides.[14]
-
-
Assay Procedure (General Steps):
-
Add standards and samples to the 8-OHdG-coated microplate wells.
-
Add the primary anti-8-OHdG antibody and incubate.
-
Wash the plate to remove unbound reagents.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate again.
-
Add the TMB substrate and incubate in the dark.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the 8-OHdG concentration from the standard curve.[21][22]
-
3. Superoxide (B77818) Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.
-
Principle: A common method utilizes a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to a colored formazan (B1609692) product. SOD in the sample inhibits this reaction by scavenging the superoxide anions, and the degree of inhibition is proportional to the SOD activity.[23][24]
-
Sample Preparation:
-
Assay Procedure (Example):
-
Prepare a WST working solution.
-
Add the sample and WST working solution to a microplate.
-
Initiate the reaction by adding an enzyme working solution (e.g., xanthine (B1682287) oxidase) that generates superoxide anions.
-
Incubate the plate and measure the absorbance at approximately 450 nm.
-
The SOD activity is calculated based on the percentage of inhibition of the formazan formation compared to a control without the sample.[23][24]
-
4. Glutathione Peroxidase (GPx) Activity Assay
This assay measures the activity of GPx, an enzyme that catalyzes the reduction of hydroperoxides by glutathione.
-
Principle: This is a coupled enzyme assay where GPx reduces a hydroperoxide, and the resulting oxidized glutathione (GSSG) is reduced back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH consumption is proportional to the GPx activity.[7][25]
-
Sample Preparation:
-
Assay Procedure (Example):
-
Prepare a reaction mixture containing assay buffer, a co-substrate mixture (glutathione and glutathione reductase), and NADPH.
-
Add the sample to a microplate well followed by the reaction mixture.
-
Initiate the reaction by adding a hydroperoxide substrate (e.g., cumene (B47948) hydroperoxide or hydrogen peroxide).
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the GPx activity from the rate of NADPH consumption.[7][25]
-
Conclusion
Alpha-hydroxybutyrate stands at the crossroads of amino acid metabolism, redox homeostasis, and insulin resistance. Its elevation serves as a crucial indicator of underlying metabolic stress, particularly increased oxidative stress and lipid oxidation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to investigate the role of α-HB in metabolic diseases. A deeper understanding of the pathways and regulatory networks governing α-HB production will be instrumental in the development of novel diagnostic tools and therapeutic strategies aimed at mitigating the progression of insulin resistance and its associated comorbidities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nwlifescience.com [nwlifescience.com]
- 4. Glutathione Peroxidase Activity Assay Kit (Fluorometric) (ab219926) | Abcam [abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Down-Regulated Expression of Cystathionine β-Synthase and Cystathionine γ-Lyase in Varicocele, and Infertile Men: A Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. agrisera.com [agrisera.com]
- 15. Fasting blood biomarker alpha-hydroxybutyrate predicts risk for diabetes in new study from HDL, Inc. and University of Utah [prnewswire.com]
- 16. Serum α-hydroxybutyrate (α-HB) predicts elevated 1 h glucose levels and early-phase β-cell dysfunction during OGTT - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 19. elkbiotech.com [elkbiotech.com]
- 20. benchchem.com [benchchem.com]
- 21. nwlifescience.com [nwlifescience.com]
- 22. 8-OHdG(8-Hydroxydeoxyguanosine) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 23. assaygenie.com [assaygenie.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
Physiological Concentrations of 2-Hydroxybutanoate in Plasma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological concentrations of 2-hydroxybutanoate (also known as α-hydroxybutyrate) in human plasma. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating metabolic pathways and biomarkers. This document outlines quantitative data from various studies, details experimental methodologies for its measurement, and illustrates the core biochemical pathways involved in its synthesis.
Introduction to this compound
This compound is a small organic acid that is increasingly recognized as an early biomarker for insulin (B600854) resistance and oxidative stress.[1] It is a byproduct of the catabolism of the amino acids L-threonine and L-methionine, as well as a product of glutathione (B108866) synthesis.[1] Elevated plasma levels of this compound can be indicative of metabolic dysregulation, making its accurate quantification crucial in various research and clinical settings.[1]
Data Presentation: Plasma Concentrations of this compound in Healthy Adults
The physiological concentration of this compound in the plasma of healthy individuals can vary based on factors such as fasting status and the analytical method used for quantification. The following table summarizes reference ranges reported in the scientific literature.
| Population | Sample Type | Analytical Method | Concentration Range (µM) | Study/Database |
| Healthy Adults | Blood | Not Specified | 8.0 - 80.0 | Human Metabolome Database[1] |
| Healthy Adults | Serum | Enzymatic Assay | Average: 46.2 ± 3.4, Median: 41.0 ± 3.4 | Steiner et al. (2024)[1][2] |
| Non-diabetic, non-fasting | Not Specified | Mass Spectrometry | Median: 43 | Varvel et al. (as cited in Steiner et al., 2024)[1][2] |
| Non-diabetic, fasting | Not Specified | Mass Spectrometry | Median: 47 | Varvel et al. (as cited in Steiner et al., 2024)[1][2] |
| Normal Glucose Tolerance (NGT) | Plasma | HPLC-MS/MS | Median (IQR): 61 (36) | Campi et al. (2025)[3] |
| Healthy Adults | Serum/Plasma | LC-MS/MS | Reference Range Established from 107 normal samples | Steiner et al. (2024)[4] |
Signaling Pathways
The production of this compound is intrinsically linked to amino acid metabolism and the cellular redox state, particularly in response to oxidative stress and the demand for the antioxidant glutathione.
Experimental Protocols
Accurate quantification of this compound in plasma is essential for its utility as a biomarker. The following are detailed methodologies for its measurement.
Pre-Analytical Considerations
Proper sample handling is critical for accurate measurement.[5]
-
Blood Collection : Whole blood should be collected in tubes containing an anticoagulant such as EDTA or heparin.[5]
-
Plasma Separation : Plasma should be separated from whole blood by centrifugation (e.g., 2500 x g for 10 minutes) as soon as possible after collection.[5]
-
Storage : For short-term storage, plasma samples can be kept at 4°C for up to 24 hours. For long-term storage, it is recommended to store samples at -80°C. This compound is a stable analyte and can withstand at least three freeze-thaw cycles.[5]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of small, volatile molecules like this compound. Derivatization is necessary to increase its volatility.[6]
Sample Preparation
-
Internal Standard Spiking : To 300 µL of a plasma sample, add 30 µL of 1 mM 2-hydroxybutyrate-d3 as an internal standard.[7]
-
Acidification : Acidify the sample by adding 90 µL of 5 M HCl.[7]
-
Liquid-Liquid Extraction (LLE) : Add 4 mL of ethyl acetate, vortex thoroughly, and then centrifuge at 2500 x g for 10 minutes to separate the organic and aqueous phases.[7]
-
Solvent Transfer : Transfer the upper organic layer to a clean glass tube.
-
Evaporation : Evaporate the organic solvent to dryness under a stream of nitrogen at 37°C.[7]
-
Derivatization : To form a volatile trimethylsilyl (B98337) (TMS) derivative, add 80 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). The reaction can be accelerated using microwave irradiation (e.g., 2 minutes at 800 W).[5][7]
GC-MS Analysis
-
Gas Chromatograph : Agilent 6890N or equivalent.[1]
-
Column : DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[1]
-
Carrier Gas : Helium at a constant flow rate.[1]
-
Oven Temperature Program : Start at 100°C, hold for 2 minutes, ramp to 115°C at 15°C/min, then ramp to 300°C at 80°C/min and hold for 13 minutes.[7]
-
Injection Mode : 1 µL, splitless.[6]
-
Mass Spectrometer : Agilent 5973N or equivalent.[1]
-
Ionization Mode : Electron Ionization (EI).[1]
-
Data Acquisition : Selected Ion Monitoring (SIM) mode for quantification of characteristic ions.[6]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of this compound in complex biological matrices.[8]
Sample Preparation
-
Internal Standard Spiking : To 50 µL of plasma in a microcentrifuge tube, add an appropriate amount of α-HB-d3 internal standard solution.[8]
-
Protein Precipitation : Add 200 µL of ice-cold acetonitrile (B52724) (a 4:1 ratio of acetonitrile to plasma).[8]
-
Vortexing : Vortex the mixture vigorously for 30 seconds.[8]
-
Incubation : Incubate the samples at 4°C for 10 minutes.[8]
-
Centrifugation : Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.[8]
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.[8]
LC-MS/MS Analysis
-
Liquid Chromatograph : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]
-
Column : Waters Cortecs UPLC T3 (100x2.1 mm, 1.6 µm) at 17.5 °C.[4]
-
Mobile Phase A : 0.0125% acetic acid in water.[4]
-
Mobile Phase B : 0.0125% acetic acid in 60:40 water:methanol.[4]
-
Gradient : Start at 0% B, increase to 10% B at 0.5 min, and then to 20% B at 1.9 min.[4]
-
Mass Spectrometer : A triple quadrupole mass spectrometer.[4]
-
Ionization Mode : Electrospray Ionization (ESI) in negative mode.[4]
-
Data Acquisition : Multiple Reaction Monitoring (MRM).[4]
Method 3: Enzymatic Assay
Enzymatic assays are suitable for high-throughput analysis and can be adapted for automated clinical analyzers.[5]
Principle The assay is based on the oxidation of this compound by 2-hydroxybutyrate dehydrogenase, which reduces NAD+ to NADH. The resulting NADH reacts with a colorimetric or fluorometric probe, producing a signal proportional to the this compound concentration.[5]
Assay Protocol
-
Sample Preparation : Deproteinate plasma samples using a commercially available kit or as described in the LC-MS/MS protocol. Dilute the deproteinized sample as needed with the provided assay buffer.[5]
-
Standard Curve : Prepare a series of this compound standards with known concentrations.[5]
-
Reaction Initiation : Prepare a master mix containing the enzyme, cofactor (NAD+), and a probe according to the kit's protocol. Add 50 µL of this master mix to each well of a 96-well plate containing the samples and standards.[5]
-
Incubation : Mix the contents of the wells and incubate for 30 minutes at room temperature, protected from light.[5]
-
Measurement : Read the absorbance (e.g., 450 nm for colorimetric assays) or fluorescence (e.g., Ex/Em = 530-570/590-600 nm for fluorometric assays) using a microplate reader.[5]
-
Calculation : Determine the this compound concentration in the samples by comparing their readings to the standard curve.[5]
Experimental Workflow Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus [mdpi.com]
- 8. benchchem.com [benchchem.com]
2-hydroxybutanoate's role in amino acid catabolism
An In-depth Technical Guide on the Role of 2-Hydroxybutanoate in Amino Acid Catabolism
Introduction
This compound (2-HB), also known as alpha-hydroxybutyrate, is an organic acid metabolite that has garnered significant attention as a sensitive biomarker for metabolic stress, particularly insulin (B600854) resistance and oxidative stress.[1][2] It is not the product of a primary metabolic pathway but rather a byproduct generated from the catabolism of specific amino acids and processes related to antioxidant synthesis.[3] Produced primarily in the liver, elevated levels of 2-HB in circulation are recognized as an early warning sign of metabolic dysregulation, often preceding the clinical diagnosis of conditions like type 2 diabetes.[4][5][6]
This technical guide provides a comprehensive overview of 2-HB's core role in amino acid catabolism for researchers, scientists, and drug development professionals. We will delve into its biosynthetic pathways, present quantitative data, detail relevant experimental protocols, and illustrate the key metabolic and signaling networks involved.
Core Biosynthesis Pathways of this compound
The synthesis of 2-HB is directly linked to the accumulation of its precursor, α-ketobutyrate (also known as 2-oxobutanoate). Two principal metabolic routes, both originating from amino acid metabolism, converge on the production of α-ketobutyrate: the catabolism of L-threonine and the transsulfuration pathway, which is involved in L-methionine catabolism and glutathione (B108866) synthesis.[3][7]
L-Threonine Catabolism
In mammalian tissues, the amino acid L-threonine can be directly converted to α-ketobutyrate and ammonia. This reaction is catalyzed by the enzyme threonine dehydratase (also known as threonine ammonia-lyase).[8] This pathway provides a direct route from an essential amino acid to the precursor of 2-HB.
L-Methionine Catabolism and the Transsulfuration Pathway
A more complex and highly regulated source of α-ketobutyrate arises from the catabolism of L-methionine. This pathway is critically linked to the synthesis of the body's primary endogenous antioxidant, glutathione (GSH).[4]
-
Activation of Methionine: The pathway begins with the conversion of methionine to S-adenosylmethionine (SAM), a universal methyl group donor.[3]
-
Formation of Homocysteine: After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to form homocysteine.[3]
-
The Transsulfuration Branch: Homocysteine is at a crucial metabolic crossroads. It can be remethylated back to methionine or enter the transsulfuration pathway. Under conditions of oxidative stress, there is a high demand for cysteine, the rate-limiting substrate for glutathione synthesis. This demand shunts homocysteine down the transsulfuration pathway.[4][7]
-
Generation of α-Ketobutyrate: In the transsulfuration pathway, the enzyme cystathionine (B15957) β-synthase (CBS) combines homocysteine and serine to form cystathionine. Subsequently, the enzyme cystathionine γ-lyase (CSE) cleaves cystathionine to yield cysteine (for glutathione synthesis), ammonia, and α-ketobutyrate.[3]
Final Conversion to this compound
The accumulation of α-ketobutyrate from these pathways drives the formation of 2-HB. This final step is a reduction reaction catalyzed by lactate (B86563) dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (αHBDH).[7][8] This conversion is particularly favored under conditions of high metabolic flux and an elevated NADH/NAD+ ratio, which is often characteristic of insulin resistance and increased fatty acid oxidation.[2][9][10]
Quantitative Data Summary
The concentration of 2-HB in biofluids is a key indicator of its production rate. Elevated levels are consistently observed in individuals with impaired glucose tolerance and type 2 diabetes. The tables below summarize representative quantitative data from the literature.
Table 1: Plasma/Serum 2-Hydroxybutyric Acid Concentrations [6][11]
| Cohort / Condition | Mean Concentration (µg/mL) | Median Concentration (µmol/L) | Association with Impaired Glucose Tolerance (Odds Ratio) | Study/Reference |
| Normal Glucose Tolerance (NGT) | - | 61 | - | [11] |
| Type 2 Diabetes (T2D) | - | 74 | - | [11] |
| RISC Study Cohort | - | - | 2.54 | [6] |
| Botnia Study Cohort | - | - | 2.03 | [6] |
| Patient Follow-up (Pre-Intervention) | 4.21 ± 2.01 | - | - | [8] |
| Patient Follow-up (Post-Intervention) | 3.83 ± 1.73 | - | - | [8] |
Table 2: Urinary 2-Hydroxybutyric Acid Concentrations [6]
| Population | Mean Concentration (µg/mL) | Range (µg/mL) | Study/Reference |
| Healthy Volunteers | Not specified | 0.10 - 2.68 | [6] |
| Diabetic Patients | Not specified | 0.14 - 124 | [6] |
Signaling and Regulatory Role of 2-HB
Recent research indicates that 2-HB is not merely a passive byproduct but may also function as a signaling molecule, creating a feedback loop that regulates muscle metabolism. Studies have shown that 2-HB can inhibit branched-chain aminotransferase (BCAT) enzymes.[12][13][14] This inhibition reduces the breakdown of branched-chain amino acids (BCAAs), leading to a complex downstream signaling cascade involving SIRT4 (a mitochondrial sirtuin) and shifts in protein ADP-ribosylation. The ultimate effect is a transcriptional response, mediated by the transcription factor C/EBPβ, that upregulates genes involved in BCAA degradation, thereby enhancing oxidative capacity.[12][15]
Experimental Protocols
Accurate quantification of 2-HB in biological matrices is essential for research. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used method. Below is a detailed protocol adapted from validated methods for serum analysis.[16][17]
Protocol: Quantification of 2-HB in Human Serum by GC-MS
1. Materials and Reagents
-
2-Hydroxybutyric acid sodium salt (for standards)
-
2-Hydroxybutyric acid-d3 (2HB-d3) (Internal Standard)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hydrochloric acid (HCl), 5 M
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Deionized water
-
Methanol (HPLC grade)
-
Human serum (drug-free for calibration curve)
2. Preparation of Standards and Controls
-
Stock Solutions: Prepare a 20 mM stock solution of 2-HB in deionized water and a 1 mM stock of the internal standard (2HB-d3) in methanol. Store at -20°C.[16]
-
Working Solutions: Prepare a 1000 µM working solution of 2-HB by diluting the stock 1:20 in water.[17]
-
Calibration Curve: Prepare a six-point calibration curve (e.g., 5, 10, 50, 100, 150, 200 µM) by spiking the 2-HB working solution into drug-free serum or water.[17]
-
Quality Control (QC) Samples: Independently prepare low and high QC samples (e.g., 30 µM and 125 µM) in drug-free serum.[17]
3. Sample Preparation and Extraction
-
Pipette 300 µL of serum sample, calibrator, or QC into a microcentrifuge tube.
-
Add 30 µL of the 1 mM 2HB-d3 internal standard solution to each tube.[17]
-
Vortex briefly to mix.
-
Acidify the samples by adding 90 µL of 5 M HCl.[17]
-
Add 4 mL of ethyl acetate for liquid-liquid extraction.[17]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 2500 x g for 10 minutes to separate the aqueous and organic layers.[17]
-
Carefully transfer the upper organic phase (ethyl acetate) to a clean glass tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 37°C.[17]
4. Derivatization
-
To the dried residue, add 80 µL of the derivatizing agent (BSTFA + 1% TMCS).[17]
-
Cap the tube tightly and vortex to ensure the residue is fully dissolved.
-
Heat the sample at 60-70°C for 30-60 minutes to form the volatile trimethylsilyl (B98337) (TMS) derivative. (Alternatively, microwave irradiation at 800 W for 2 minutes can be used for rapid derivatization).[16][17]
-
After cooling, transfer the derivatized sample to a GC autosampler vial.
5. GC-MS Analysis
-
Gas Chromatograph: Agilent GC system (or equivalent) with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL splitless injection.
-
Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Use Selected Ion Monitoring (SIM) for quantification.
6. Data Analysis
-
Integrate the peak areas for the quantifier ions of 2-HB and the internal standard (2HB-d3).
-
Calculate the ratio of the 2-HB peak area to the 2HB-d3 peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared standards.
-
Determine the concentration of 2-HB in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
Conclusion
This compound stands at the intersection of amino acid catabolism and systemic metabolic health. Its production is a direct consequence of the breakdown of L-threonine and L-methionine, with its synthesis rate significantly amplified under conditions of oxidative stress that necessitate increased glutathione production. The accumulation of 2-HB serves as a highly sensitive, early-stage biomarker for insulin resistance, reflecting underlying shifts in hepatic metabolism and an elevated NADH/NAD+ ratio. Furthermore, emerging evidence suggests 2-HB is not merely a metabolic byproduct but an active signaling molecule that can regulate muscular metabolic pathways. For researchers and drug development professionals, understanding and accurately measuring 2-HB provides a valuable window into the metabolic state, offering opportunities for early diagnosis, patient stratification, and the development of novel therapeutic strategies targeting metabolic diseases.
References
- 1. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]
- 2. 2-Hydroxybutyric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. benchchem.com [benchchem.com]
- 4. 2-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 5. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Human Metabolome Database: Showing metabocard for 2-Hydroxybutyric acid (HMDB0000008) [hmdb.ca]
- 8. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A 2-hydroxybutyrate-mediated feedback loop regulates muscular fatigue | eLife [elifesciences.org]
- 13. A 2-hydroxybutyrate-mediated feedback loop regulates muscular fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A 2-hydroxybutyrate-mediated feedback loop regulates muscular fatigue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A 2-Hydroxybutyrate- mediated feedback loop regulates muscular fatigue [elifesciences.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
The Emergence of Alpha-Hydroxybutyrate as a Key Metabolic Marker: A Technical Guide
For Immediate Release
A deep dive into the discovery, biochemical underpinnings, and analytical methodologies of alpha-hydroxybutyrate (α-HB), a pivotal biomarker for metabolic stress and insulin (B600854) resistance.
This technical guide offers a comprehensive overview of the discovery and validation of alpha-hydroxybutyrate (α-HB) as a critical early indicator of metabolic dysregulation. Tailored for researchers, scientists, and professionals in drug development, this document details the scientific journey from its initial identification through non-targeted metabolomic profiling to its establishment as a robust biomarker for insulin resistance. We will explore the intricate biochemical pathways that lead to its production, provide detailed experimental protocols for its quantification, and present key quantitative data from seminal studies in the field.
Introduction: The Discovery of a Novel Biomarker
The quest for early and sensitive biomarkers of insulin resistance (IR) led to the landmark discovery of alpha-hydroxybutyrate.[1] Utilizing a non-targeted biochemical profiling approach in a cohort of 399 non-diabetic individuals, Gall et al. (2010) identified α-HB as the top-ranked metabolite for distinguishing between insulin-sensitive and insulin-resistant individuals.[1][2] This association proved to be independent of age, sex, and body mass index (BMI), highlighting its potential as a fundamental marker of metabolic health.[2][3] Subsequent research has solidified the role of α-HB as an early warning sign for the development of type 2 diabetes.[1]
Elevated levels of α-HB are not only linked to insulin resistance but also to impaired glucose tolerance, suggesting its utility in identifying dysglycemia at its earliest stages.[2][3] The underlying mechanisms are believed to involve increased lipid oxidation and oxidative stress, which perturb key metabolic pathways.[2][3][4]
Biochemical Pathways of Alpha-Hydroxybutyrate Production
The production of α-HB is intricately linked to amino acid catabolism and the cellular response to oxidative stress, primarily through the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant.[3][4] Two primary pathways converge on the production of alpha-ketobutyrate (α-KB), the immediate precursor to α-HB.[1][2]
-
Amino Acid Catabolism: The breakdown of the amino acids threonine and methionine generates α-KB as an intermediate.[4]
-
Glutathione Synthesis: In states of oxidative stress, there is an increased demand for GSH. This upregulates the transsulfuration pathway to produce cysteine, a building block for GSH. A byproduct of this pathway is α-KB.[3][4]
Under conditions of a high NADH/NAD+ ratio, often a consequence of increased fatty acid oxidation seen in insulin resistance, α-KB is readily reduced to α-HB by the enzyme lactate (B86563) dehydrogenase (LDH).[2][4]
References
An In-depth Technical Guide to the Chiral Properties of 2-Hydroxybutanoate and its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxybutanoate, a chiral carboxylic acid, exists as two enantiomers: (R)-2-hydroxybutanoate and (S)-2-hydroxybutanoate. These stereoisomers, while possessing identical chemical formulas and connectivity, exhibit distinct three-dimensional arrangements that can lead to significantly different biological activities and metabolic fates. This technical guide provides a comprehensive overview of the chiral properties of this compound enantiomers, including their physicochemical characteristics, metabolic pathways, and analytical separation techniques. Detailed experimental protocols for their synthesis, resolution, and analysis are provided, alongside visualizations of key metabolic and experimental workflows. This document serves as a critical resource for researchers in metabolism, drug discovery, and diagnostics.
Introduction to Chirality and this compound
Chirality is a fundamental property of molecules that are non-superimposable on their mirror images. Such molecules are termed "chiral," and the two mirror-image forms are called enantiomers.[1] Enantiomers share many physical properties, such as melting point and boiling point, but differ in their interaction with plane-polarized light and their binding to other chiral molecules, such as enzymes and receptors.
This compound (also known as α-hydroxybutyrate) is a four-carbon alpha-hydroxy acid. The chiral center is located at the second carbon atom (C2), which is bonded to four different groups: a hydrogen atom, a hydroxyl group, an ethyl group, and a carboxyl group. This gives rise to the (R) and (S) enantiomers.
In biological systems, 2-hydroxybutyrate is gaining recognition as an early biomarker for insulin (B600854) resistance and oxidative stress.[2] It is primarily produced in the liver as a byproduct of amino acid (L-threonine and L-methionine) catabolism and during periods of increased glutathione (B108866) synthesis.[2][3] The stereochemistry of this compound is of paramount importance as metabolic enzymes often exhibit high stereospecificity.
Physicochemical Properties of this compound Enantiomers
The distinct spatial arrangement of atoms in (R)- and (S)-2-hydroxybutanoate leads to differences in their optical activity, while other physical properties are generally identical. A summary of their key physicochemical properties is presented in Table 1.
| Property | (R)-2-Hydroxybutanoic Acid | (S)-2-Hydroxybutanoic Acid | Racemic (DL)-2-Hydroxybutanoic Acid |
| Molecular Formula | C₄H₈O₃ | C₄H₈O₃ | C₄H₈O₃ |
| Molecular Weight | 104.10 g/mol | 104.10 g/mol | 104.10 g/mol |
| CAS Number | 20016-85-7 | 3347-90-8 | 565-70-8 |
| Appearance | Solid | Solid, Off-white crystals | Solid |
| Melting Point | Not specified | 50-54 °C[4] | Not specified |
| Boiling Point | Not specified | 238 °C[4] | Not specified |
| pKa | Predicted: 13.06 ± 0.20 (for butyl ester) | Predicted: 3.83 ± 0.10[4] | Not specified |
| Optical Rotation | (-) form[5] | (+) form | Optically inactive |
Note: Data for the free acid form is presented. Properties can vary for the corresponding butanoate esters.
Metabolic Pathways of this compound Enantiomers
The formation of this compound is intricately linked to amino acid metabolism and the cellular redox state. The precursor to both enantiomers is 2-oxobutanoate (B1229078) (α-ketobutyrate), which is generated from the catabolism of L-threonine and L-methionine.[1] The subsequent reduction of 2-oxobutanoate is catalyzed by dehydrogenases, such as lactate (B86563) dehydrogenase (LDH), and the stereochemical outcome depends on the specific enzyme isoform and the cellular environment.[6]
Biosynthesis of this compound
Under conditions of metabolic stress, such as insulin resistance, an elevated NADH/NAD+ ratio favors the reduction of 2-oxobutanoate to this compound.[6][7] This serves as a mechanism to regenerate NAD+ for glycolysis. The metabolic pathway leading to the formation of this compound is depicted below.
Metabolism of (R)-2-Hydroxybutanoyl-CoA
Once formed, 2-hydroxybutyrate can be activated to its coenzyme A (CoA) thioester, 2-hydroxybutanoyl-CoA, by an acyl-CoA synthetase. The (R)-enantiomer, (R)-2-hydroxybutanoyl-CoA, is a substrate for the fatty acid β-oxidation pathway after dehydration to crotonyl-CoA.[1] This positions (R)-2-hydroxybutanoate at the crossroads of amino acid and fatty acid metabolism.
Experimental Protocols
Accurate analysis of this compound enantiomers requires specialized techniques due to their identical physical properties in an achiral environment. The following section details protocols for their synthesis and analytical separation.
Enantioselective Synthesis of Butyl (S)-2-Hydroxybutanoate
This protocol describes a method for the synthesis of butyl (S)-2-hydroxybutanoate from butyl (S)-2,3-epoxypropanoate.[8]
Materials:
-
Butyl (S)-2,3-epoxypropanoate
-
Methylmagnesium bromide
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve butyl (S)-2,3-epoxypropanoate and a catalytic amount of CuI (0.15 molar equivalents) in anhydrous diethyl ether.
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide (1.1 molar equivalents) to the cooled solution.
-
Stir the reaction mixture at -78 °C for 15 minutes.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield butyl (S)-2-hydroxybutanoate.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the enantioselective separation of (R)- and (S)-2-hydroxybutanoyl-CoA using a polysaccharide-based chiral stationary phase (CSP).[9]
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Chiral Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) selector), 250 x 4.6 mm, 5 µm particle size, or equivalent
-
Mobile Phase: HPLC grade n-hexane and 2-propanol (isopropanol)
-
Standards: Racemic and individual enantiomers of (R)- and (S)-2-hydroxybutanoyl-CoA
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 260 nm (for CoA moiety) |
| Injection Vol. | 10 µL |
Procedure:
-
Prepare a stock solution of the 2-hydroxybutanoyl-CoA standard(s) in a suitable solvent (e.g., mobile phase).
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution(s) and record the chromatograms.
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the injection of individual standards.
-
For biological samples, a protein precipitation and extraction step is required prior to injection.
Chiral Separation by Gas Chromatography (GC) with Derivatization
For volatile compounds like this compound, GC can be employed for chiral separation. This often requires derivatization to enhance volatility and create diastereomers that can be separated on an achiral column.
Principle: The hydroxyl and carboxyl groups of the this compound enantiomers are reacted with a chiral derivatizing agent (e.g., (S)-(+)-3-methyl-2-butanol) to form diastereomeric esters. These diastereomers have different physical properties and can be separated using a standard achiral GC column.[10]
Generalized Protocol:
-
Esterification: React the 2-hydroxybutanoic acid enantiomers with a chiral alcohol (e.g., (S)-(+)-3-methyl-2-butanol) in the presence of an acid catalyst to form diastereomeric esters.
-
Acylation: The remaining hydroxyl group is then acylated (e.g., with trifluoroacetic anhydride) to increase volatility.
-
GC Analysis: The resulting diastereomeric derivatives are injected into a gas chromatograph equipped with a standard achiral column (e.g., DB-5) and a flame ionization detector (FID) or mass spectrometer (MS). The different retention times of the diastereomers allow for their separation and quantification.
Enantiomer Resolution by NMR Spectroscopy
NMR spectroscopy can be used to distinguish between enantiomers by converting them into diastereomers using a chiral derivatizing agent.[11]
Principle: The racemic mixture of this compound is reacted with a chiral derivatizing agent, such as diacetyl-L-tartaric anhydride (B1165640) (DATAN). The resulting diastereomers will have distinct NMR spectra, with different chemical shifts for corresponding protons, allowing for their identification and quantification.[11]
Generalized Protocol:
-
Derivatization: React the this compound sample with an excess of the chiral derivatizing agent (e.g., DATAN) under appropriate conditions (e.g., gentle heating).
-
NMR Analysis: Acquire a high-resolution proton (¹H) NMR spectrum of the derivatized sample.
-
Spectral Analysis: The presence of two sets of resonances of equal intensity for a racemic mixture corresponds to the two diastereomers. The integration of these distinct peaks allows for the determination of the enantiomeric ratio.
Conclusion
The enantiomers of this compound, (R)- and (S)-2-hydroxybutanoate, represent a significant area of interest in metabolic research due to their distinct biological roles and their association with metabolic diseases such as insulin resistance. This technical guide has provided a comprehensive overview of their chiral properties, metabolic pathways, and the analytical methodologies required for their study. The detailed experimental protocols and visual workflows serve as a practical resource for researchers aiming to investigate the stereospecific synthesis, separation, and biological function of these important chiral molecules. A thorough understanding of the chirality of this compound is essential for advancing our knowledge of metabolic regulation and for the development of novel diagnostic and therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 3. Human Metabolome Database: Showing metabocard for 2-Hydroxybutanoic acid (HMDB0341410) [hmdb.ca]
- 4. (S)-2-HYDROXYBUTYRIC ACID | 3347-90-8 [chemicalbook.com]
- 5. (R)-2-Hydroxybutyric acid | C4H8O3 | CID 449265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Formation of 2-Hydroxybutyrate from Threonine and Methionine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxybutyrate (2-HB), a small, chiral organic acid, has emerged as a significant biomarker of metabolic stress, particularly in the context of insulin (B600854) resistance and type 2 diabetes.[1][2] Its formation is intrinsically linked to the catabolism of the essential amino acids L-threonine and L-methionine. This technical guide provides a comprehensive overview of the core biochemical pathways, regulatory mechanisms, and analytical methodologies related to the formation of 2-HB. Detailed experimental protocols for the quantification of 2-HB are provided, alongside curated quantitative data and visual diagrams of the metabolic pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Core Metabolic Pathways of 2-Hydroxybutyrate Formation
The biosynthesis of 2-hydroxybutyrate is not a primary metabolic pathway but rather a "spillover" reaction resulting from the accumulation of its precursor, α-ketobutyrate (also known as 2-oxobutanoate).[3] The formation of 2-HB is primarily driven by the availability of α-ketobutyrate and the cellular redox state, specifically an elevated NADH/NAD+ ratio.[3][4] There are two principal metabolic routes that generate α-ketobutyrate: the catabolism of L-threonine and the transsulfuration pathway of L-methionine metabolism.
Threonine Catabolism
The primary pathway for threonine degradation to α-ketobutyrate in humans is catalyzed by the enzyme threonine dehydratase (also known as threonine ammonia-lyase).[5][6] This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme facilitates the deamination of threonine to α-ketobutyrate and ammonia.[5][6]
Regulation of Threonine Dehydratase: The activity of threonine dehydratase is subject to allosteric regulation, providing a key control point in the pathway. It is inhibited by L-isoleucine, the end-product of the pathway that utilizes α-ketobutyrate, and activated by L-valine, the product of a parallel biosynthetic pathway.[6][7][8] This feedback mechanism helps to maintain a balance in the intracellular pool of branched-chain amino acids.[5]
Methionine Metabolism and the Transsulfuration Pathway
L-methionine is an essential sulfur-containing amino acid. Its metabolism is crucial for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions.[9][10][11] The catabolism of methionine that leads to α-ketobutyrate production occurs via the transsulfuration pathway.
The key steps are as follows:
-
Methionine is converted to S-adenosylmethionine (SAM) by methionine adenosyltransferase.[9]
-
After donating its methyl group in various transmethylation reactions, SAM is converted to S-adenosylhomocysteine (SAH) .[9]
-
SAH is hydrolyzed to homocysteine .[10]
-
Homocysteine stands at a critical metabolic branch point. It can either be remethylated back to methionine or enter the transsulfuration pathway.
-
In the transsulfuration pathway, cystathionine (B15957) β-synthase (CBS) catalyzes the condensation of homocysteine with serine to form cystathionine .[12]
-
Finally, cystathionine γ-lyase (CSE) cleaves cystathionine to produce cysteine , ammonia , and α-ketobutyrate .[12]
Regulation of the Transsulfuration Pathway: The flux of homocysteine through the transsulfuration pathway is tightly regulated. S-adenosylmethionine (SAM) acts as a key allosteric activator of cystathionine β-synthase (CBS), thus promoting the conversion of homocysteine to cystathionine when methionine levels are high.[9][12] The expression of both CBS and CSE is also subject to transcriptional regulation.[12][13][14][15]
Conversion of α-Ketobutyrate to 2-Hydroxybutyrate
The final step in the formation of 2-HB is the reduction of α-ketobutyrate. This reaction is catalyzed by lactate (B86563) dehydrogenase (LDH) and to a lesser extent, by α-hydroxybutyrate dehydrogenase (HBDH) .[3] This conversion is dependent on the availability of the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH).[3] An increased NADH/NAD+ ratio, which can occur under conditions of high lipid oxidation and oxidative stress, drives the conversion of α-ketobutyrate to 2-HB.[3][4]
Quantitative Data on 2-Hydroxybutyrate Levels
Elevated levels of 2-HB in plasma and urine are consistently observed in individuals with insulin resistance and type 2 diabetes. The following tables summarize representative quantitative data from various studies.
| Table 1: Plasma/Serum 2-Hydroxybutyrate Concentrations in Insulin Resistance and Type 2 Diabetes | |||
| Patient Cohort | 2-HB Concentration (µg/mL) | Fold Change (vs. Healthy/Control) | Reference |
| Insulin Resistant | 5.0 - 7.5 | ~1.5 - 2.0 | [16] |
| Type 2 Diabetes | 4.21 ± 2.01 | Variable | [3] |
| Healthy Controls | 3.0 - 4.0 | 1.0 | [16] |
| Table 2: Urinary 2-Hydroxybutyrate Concentrations | ||
| Patient Cohort | 2-HB Concentration | Reference |
| Type 2 Diabetes | Increased levels reported | [3] |
| Healthy Volunteers | 0.06 - 1.58 mmol/mol creatinine | [1] |
Note: The absolute concentrations of 2-HB can vary depending on the analytical method, sample type, and patient population. The data presented here are for comparative purposes.
Experimental Protocols
Accurate quantification of 2-HB is essential for its use as a biomarker. The following are detailed protocols for the most common analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for the quantification of 2-HB, which requires derivatization to increase its volatility.[17]
3.1.1. Materials and Reagents
-
2-Hydroxybutyric acid standard
-
2-Hydroxybutyric acid-d3 (2-HB-d3) internal standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Ethyl acetate
-
Hydrochloric acid (5 M)
-
Nitrogen gas (high purity)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
3.1.2. Sample Preparation
-
To 300 µL of serum or plasma, add 30 µL of 1 mM 2-HB-d3 internal standard solution.[18]
-
Acidify the sample by adding 90 µL of 5 M HCl.[18]
-
Perform liquid-liquid extraction by adding 4 mL of ethyl acetate.
-
Vortex vigorously for 1 minute and centrifuge at 2500 x g for 10 minutes.[19]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.[19]
3.1.3. Derivatization
-
To the dried extract, add 80 µL of BSTFA + 1% TMCS.[18]
-
Cap the vial tightly and heat at 80°C for 20 minutes, or use a microwave-assisted method (e.g., 800 W for 2 minutes).[18][19]
3.1.4. GC-MS Analysis
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 250°C at 20°C/min.[17]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 205 for 2-HB and m/z 208 for 2-HB-d3.[18]
3.1.5. Data Analysis
-
Quantification is performed by creating a calibration curve using the peak area ratio of 2-HB to the internal standard (2-HB-d3).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for 2-HB analysis without the need for derivatization.[20][21][22]
3.2.1. Materials and Reagents
-
2-Hydroxybutyric acid standard
-
2-Hydroxybutyric acid-d3 (2-HB-d3) internal standard
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
3.2.2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 10 µL of a 10 µg/mL 2-HB-d3 internal standard solution.[21]
-
Add 400 µL of ice-cold methanol or acetonitrile containing 0.1% formic acid.[21]
-
Vortex for 30 seconds to precipitate proteins.[21]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[21]
-
Transfer the supernatant to a clean tube and evaporate to dryness or inject directly.[21][22]
-
If evaporated, reconstitute the dried extract in 100 µL of the initial mobile phase.[21]
3.2.3. LC-MS/MS Analysis
-
LC Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[20]
-
Mobile Phase A: Water with 0.1% formic acid.[23]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[23]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute 2-HB, followed by a re-equilibration step.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM).[22]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 2-HB (e.g., m/z 103 -> 57) and 2-HB-d3.
3.2.4. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve.[24]
Enzymatic Assay
Enzymatic assays provide a higher-throughput and more cost-effective method for 2-HB quantification, suitable for large-scale screening.
3.3.1. Principle The assay is based on the oxidation of 2-HB to α-ketobutyrate by 2-hydroxybutyrate dehydrogenase (HBDH) or lactate dehydrogenase (LDH). This reaction is coupled to the reduction of NAD+ to NADH, which can be measured spectrophotometrically at 340 nm.
3.3.2. Materials and Reagents
-
2-Hydroxybutyric acid standard
-
NAD+
-
2-Hydroxybutyrate Dehydrogenase (HBDH) or Lactate Dehydrogenase (LDH)
-
Reaction buffer (e.g., Tris-HCl, pH 8.5-9.0)
-
96-well microplate
-
Microplate reader
3.3.3. Assay Protocol
-
Prepare a standard curve of 2-HB in the reaction buffer.
-
Add samples and standards to the wells of the 96-well plate.
-
Prepare a reaction mixture containing the reaction buffer and NAD+.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding the HBDH or LDH enzyme.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Measure the absorbance at 340 nm.
3.3.4. Data Analysis
-
Subtract the blank absorbance from all readings.
-
Plot the standard curve and determine the concentration of 2-HB in the samples by interpolation.
Visualization of Metabolic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways involved in 2-HB formation.
References
- 1. 2-Hydroxybutyric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]
- 3. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoleucine Binding and Regulation of and Threonine Dehydratase (IlvA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study and reengineering of the binding sites and allosteric regulation of biosynthetic threonine deaminase by isoleucine and valine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cooperative binding of the feedback modifiers isoleucine and valine to biosynthetic threonine deaminase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric regulation of biosynthetic threonine deaminase from Escherichia coli: effects of isoleucine and valine on active-site ligand binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S-adenosylmethionine metabolism and liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrogen sulfide generation in mammals: the molecular biology of cystathionine-β- synthase (CBS) and cystathionine-γ-lyase (CSE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New insights into the regulation of Cystathionine beta synthase (CBS), an enzyme involved in intellectual deficiency in Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcriptional regulation of the cystathionine-beta -synthase gene in Down syndrome and non-Down syndrome megakaryocytic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transcriptional Regulation of Cystathionine-γ-Lyase in Endothelial Cells by NADPH Oxidase 4-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
The Nexus of Alpha-Hydroxybutyrate and Glucose Intolerance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-hydroxybutyrate (α-HB), a small molecule metabolite, has emerged from relative obscurity to become a clinically significant biomarker. Initially identified in the context of inborn errors of metabolism, its rediscovery as a sensitive and early indicator of insulin (B600854) resistance and impaired glucose tolerance has significant implications for the diagnosis and management of metabolic diseases.[1] This technical guide details the pivotal studies that led to the identification of α-HB as a biomarker, its underlying biochemical pathways, and the experimental methodologies used for its characterization. We present key quantitative data, detailed experimental protocols, and visual representations of the associated metabolic and signaling pathways to provide a comprehensive resource for researchers and drug development professionals.
Quantitative Data Summary
The initial studies on α-HB provided robust quantitative data supporting its role as a biomarker for insulin resistance and glucose intolerance. The following tables summarize these key findings.
| Parameter | Insulin Sensitive (IS) Group | Insulin Resistant (IR) Group | p-value | Reference |
| α-HB Concentration (µg/mL) | Lower | Higher | <0.0001 | [2] |
| MFFM (µmol·min⁻¹·kgFFM⁻¹) | 66[3] | 33[4] | - | [2] |
| α-HB Cut-off for IR/IS Separation | - | 5 µg/mL | - | [2][5] |
MFFM: Clamp-derived rate of whole-body glucose disposal, median [interquartile range]
| Glucose Tolerance Status | α-HB Concentration | Significance | Reference |
| Normal Glucose Tolerance (NGT) | Lower | - | [2] |
| Impaired Fasting Glycemia (IFG) | Higher | p<0.0001 (vs. NGT-IS) | [2] |
| Impaired Glucose Tolerance (IGT) | Higher | p<0.0001 (vs. NGT-IS) | [2] |
Biochemical Pathways of Alpha-Hydroxybutyrate Synthesis
The elevation of α-HB in insulin-resistant states is thought to be a consequence of metabolic shifts, particularly increased lipid oxidation and oxidative stress.[2][5] There are two primary pathways that lead to the production of α-HB, both of which converge on the intermediate α-ketobutyrate.[1]
-
Threonine and Methionine Catabolism: The breakdown of the amino acids threonine and methionine generates α-ketobutyrate as an intermediate.[6]
-
Glutathione Synthesis: Under conditions of oxidative stress, there is an increased demand for the antioxidant glutathione. The synthesis of cysteine, a precursor for glutathione, from methionine also produces α-ketobutyrate as a byproduct.[1][6]
The conversion of α-ketobutyrate to α-HB is catalyzed by the enzyme lactate (B86563) dehydrogenase (LDH) or its isoform, α-hydroxybutyrate dehydrogenase (α-HBDH).[2] This reaction is dependent on the cellular redox state, specifically the NADH/NAD+ ratio. In states of high lipid oxidation, a common feature of insulin resistance, the NADH/NAD+ ratio is elevated, which favors the reduction of α-ketobutyrate to α-HB.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. mmpc.org [mmpc.org]
- 3. alpha-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 6. researchgate.net [researchgate.net]
The Emerging Role of 2-Hydroxybutanoate in Metabolic Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The early identification of individuals at risk is crucial for implementing preventative strategies. In the quest for novel biomarkers, 2-hydroxybutanoate (2-HB), also known as alpha-hydroxybutyrate (α-HB), has emerged as a promising early indicator of insulin (B600854) resistance and metabolic dysregulation, core features of metabolic syndrome.[1][2][3][4] This technical guide provides an in-depth exploration of the current understanding of 2-HB in the context of metabolic syndrome, focusing on quantitative data, experimental methodologies, and the underlying biochemical pathways.
Quantitative Data Summary
Multiple studies have demonstrated a significant association between elevated circulating levels of this compound and insulin resistance. The following tables summarize key quantitative findings from studies comparing 2-HB concentrations in different patient cohorts.
| Study Cohort | N | 2-HB Concentration (µg/mL) | Statistical Significance | Reference |
| Insulin Sensitive | 140 | 3.3 ± 1.2 | p < 0.0001 | Gall et al., 2010[3][4][5] |
| Insulin Resistant | 140 | 4.8 ± 1.7 | Gall et al., 2010[3][4][5] | |
| Normal Glucose Tolerance - Insulin Sensitive (NGT-IS) | 3.5 ± 1.3 | p < 0.0001 vs NGT-IR, IFG, IGT | Gall et al., 2010[3][5] | |
| Normal Glucose Tolerance - Insulin Resistant (NGT-IR) | 4.6 ± 1.6 | Gall et al., 2010[3][5] | ||
| Impaired Fasting Glycemia (IFG) | 4.9 ± 1.8 | Gall et al., 2010[3][5] | ||
| Impaired Glucose Tolerance (IGT) | 5.2 ± 2.0 | Gall et al., 2010[3][5] |
Table 1: Plasma this compound Concentrations in Insulin Sensitive vs. Insulin Resistant Individuals. Data are presented as mean ± standard deviation. A plasma 2-HB concentration of 5 µg/mL was identified as the optimal cutoff to separate insulin sensitive from insulin resistant subjects.[3][4][5]
| Patient Group | Baseline 2-HB (µg/mL) | Follow-up 2-HB (µg/mL) | Change | Reference |
| Patients undergoing follow-up for IR | 4.21 ± 2.01 | 3.83 ± 1.73 | Reduction | Unnamed study cited in review[6][7] |
| Patients treated with Pioglitazone | 6% reduction | Unnamed study cited in review[6][7] |
Table 2: Changes in this compound Concentration with Intervention. Data are presented as mean ± standard deviation. These findings suggest that interventions aimed at improving insulin sensitivity may lead to a decrease in circulating 2-HB levels.[6][7]
Signaling Pathways and Metabolic Origins of this compound
Elevated levels of this compound are believed to be a consequence of metabolic shifts, particularly increased lipid oxidation and oxidative stress, which are characteristic features of metabolic syndrome.[2][3] The production of 2-HB is primarily linked to two interconnected metabolic pathways: the catabolism of the amino acids threonine and methionine, and the synthesis of glutathione (B108866), the body's primary endogenous antioxidant.
Under conditions of metabolic stress, such as insulin resistance, there is an increased rate of fatty acid oxidation. This leads to an elevated NADH/NAD+ ratio in the mitochondria. This altered redox state can drive the reduction of alpha-ketobutyrate (α-KB), an intermediate in threonine and methionine catabolism, to 2-HB by the enzyme lactate (B86563) dehydrogenase (LDH).[8]
Simultaneously, oxidative stress increases the demand for glutathione synthesis. The synthesis of cysteine, a precursor for glutathione, from methionine via the transsulfuration pathway also generates alpha-ketobutyrate as a byproduct. The increased flux through this pathway in response to oxidative stress leads to an accumulation of alpha-ketobutyrate, which is subsequently converted to 2-HB.
Caption: Metabolic pathways leading to the production of this compound in metabolic syndrome.
Experimental Protocols
The accurate quantification of this compound in biological matrices is essential for its validation and use as a clinical biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust and sensitive technique for the analysis of small, volatile molecules. For non-volatile compounds like 2-HB, a derivatization step is required to increase volatility.
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 300 µL of serum or plasma, add a known amount of an isotopically labeled internal standard (e.g., 2-hydroxybutyric-d3 acid).
-
Acidify the sample with 90 µL of 5 M HCl.
-
Perform liquid-liquid extraction by adding 4 mL of ethyl acetate (B1210297) and vortexing vigorously.
-
Centrifuge the sample at 2500 x g for 10 minutes to separate the organic and aqueous phases.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.[9][10]
-
Reconstitute the dried residue in 80 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA:TMCS 99:1).[10]
-
Accelerate the derivatization by microwave irradiation at 800 W for 2 minutes.[10][11]
2. GC-MS Analysis
-
Injection Volume: 1 µL in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 1 minute.
-
Ramp to 180°C at 20°C/min.
-
Ramp to 250°C at 50°C/min.
-
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for characteristic ions of the 2-HB derivative and the internal standard.
Caption: Experimental workflow for the quantification of this compound by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high specificity and sensitivity for the analysis of non-volatile compounds without the need for derivatization, making it a high-throughput alternative to GC-MS.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma, add a known amount of an isotopically labeled internal standard (e.g., 2-hydroxybutyric-d3 acid).[9]
-
Precipitate proteins by adding 200 µL of cold acetonitrile (B52724) containing 0.1% formic acid.[9][12]
-
Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or autosampler vial for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically used to separate the analyte from other matrix components.
-
Flow Rate: Dependent on the column dimensions.
-
Run Time: A fast LC gradient can achieve a run time of approximately 3-4 minutes.[13]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both 2-HB and its internal standard, ensuring high selectivity and sensitivity.
-
Caption: Experimental workflow for the quantification of this compound by LC-MS/MS.
Conclusion and Future Directions
The growing body of evidence strongly supports the role of this compound as an early and sensitive biomarker of insulin resistance and metabolic syndrome. Its production is intricately linked to the underlying metabolic dysregulation, namely increased lipid oxidation and oxidative stress, that characterizes these conditions. The robust and reproducible quantification of 2-HB using either GC-MS or LC-MS/MS provides a valuable tool for researchers, scientists, and drug development professionals.
Future exploratory studies should focus on several key areas:
-
Longitudinal Studies: Large-scale prospective studies are needed to further establish the predictive value of 2-HB for the development of type 2 diabetes and cardiovascular events in diverse populations.
-
Therapeutic Monitoring: Investigating the utility of 2-HB as a surrogate endpoint to monitor the efficacy of therapeutic interventions aimed at improving insulin sensitivity and metabolic health.
-
Mechanistic Insights: Further elucidation of the precise molecular mechanisms by which 2-HB is regulated and its potential functional roles, beyond being a passive byproduct, in the pathophysiology of metabolic syndrome.
The continued investigation of this compound holds significant promise for improving the early detection and management of metabolic syndrome, ultimately contributing to the development of more effective preventative and therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. alpha-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population | PLOS One [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
- 6. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Chemical and Physical Properties of 2-Hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxybutanoate, also known as α-hydroxybutyrate, is a chiral carboxylic acid that plays a significant role in various metabolic pathways. As an intermediate in the catabolism of amino acids such as threonine and methionine, and in the synthesis of glutathione (B108866), its presence and concentration in biological systems are of increasing interest, particularly as a potential biomarker for insulin (B600854) resistance. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, its corresponding acid, and its sodium salt. Detailed experimental protocols for the determination of these properties are also presented, along with visualizations of its metabolic significance and analytical workflows.
Chemical and Physical Properties
This compound is the conjugate base of 2-hydroxybutanoic acid. The properties of both the acid and its common salt, sodium this compound, are crucial for their handling, analysis, and application in research and development.
General Properties
| Property | Value | Source(s) |
| Chemical Name | 2-Hydroxybutanoic acid | [1] |
| Synonyms | α-Hydroxybutyric acid, 2-Hydroxybutyric acid | [1][2] |
| Molecular Formula | C4H8O3 | [1][3] |
| Molecular Weight | 104.10 g/mol | [2][4] |
| Appearance | Colorless, viscous liquid or off-white crystals | [3][5] |
Physicochemical Data
A summary of the key physicochemical properties of 2-hydroxybutanoic acid and its sodium salt is provided below. These values are essential for understanding the behavior of the compound in various experimental and physiological conditions.
| Property | 2-Hydroxybutanoic Acid | Sodium this compound | Source(s) |
| Melting Point | 44.2 °C | 133-135 °C | [6],[7] |
| Boiling Point | 255-260 °C at 760 mmHg; 106-108 °C at 25 Torr | Not Applicable | [8],[6] |
| Solubility in Water | Soluble (Predicted: 484 g/L) | Soluble | [3][9],[7] |
| pKa (Predicted) | 3.99 | Not Applicable | [9] |
Experimental Protocols
Accurate determination of the chemical and physical properties of this compound is fundamental for its application in research. The following section outlines detailed methodologies for key experiments.
Determination of Melting Point
The melting point of a solid organic compound is a critical indicator of its purity.
Principle: The temperature at which a solid transitions to a liquid is its melting point. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer
Procedure:
-
Sample Preparation: If the 2-hydroxybutanoic acid or its salt is not a fine powder, gently grind a small amount using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid (2-3 mm in height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Begin heating the block. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For a more accurate measurement, heat rapidly to about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
Determination of Boiling Point
The boiling point is a key physical constant for a liquid.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or Thiele tube)
-
Rubber band or thread
Procedure:
-
Sample Preparation: Place a small amount (a few milliliters) of liquid 2-hydroxybutanoic acid into a small test tube.
-
Capillary Inversion: Place a capillary tube (sealed end up) into the test tube containing the liquid.
-
Assembly: Attach the test tube to a thermometer using a rubber band or thread, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath. Heat the bath gently.
-
Observation: As the liquid heats, air will be expelled from the capillary tube. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
Recording: Stop heating and allow the bath to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to be drawn back into the capillary tube.
Determination of Aqueous Solubility
Principle: The solubility of a substance in a particular solvent at a specified temperature is the maximum amount of that substance that can dissolve in a given amount of the solvent to form a saturated solution.
Apparatus:
-
Vials with screw caps
-
Analytical balance
-
Constant temperature bath with shaker
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC-MS, or spectrophotometer)
Procedure:
-
Sample Preparation: Add an excess amount of 2-hydroxybutanoic acid to a known volume of deionized water in a vial.
-
Equilibration: Seal the vial and place it in a constant temperature shaker bath (e.g., at 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it to a known volume in a volumetric flask. Analyze the concentration of 2-hydroxybutanoic acid in the diluted solution using a suitable analytical method that has been calibrated with standards of known concentration.
-
Calculation: Calculate the solubility in g/100 mL or other appropriate units based on the measured concentration and the dilution factor.
Determination of pKa
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a weak acid, the pKa is the pH at which the concentrations of the acidic and conjugate base forms are equal. This can be determined by potentiometric titration.[10]
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Solution Preparation: Accurately weigh a sample of 2-hydroxybutanoic acid and dissolve it in a known volume of deionized water in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.
-
Titration: Begin adding the standardized NaOH solution from the burette in small, known increments. After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Data Collection: Continue the titration past the equivalence point, where a sharp change in pH occurs.
-
Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the midpoint of the steepest part of the curve. The volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is then determined. The pKa is equal to the pH of the solution at this half-equivalence point.[10]
Signaling Pathways and Experimental Workflows
This compound is a metabolite that provides a window into cellular metabolic status, particularly the balance between amino acid catabolism and oxidative stress.
Metabolic Pathway of this compound
The production of this compound is primarily linked to the catabolism of the amino acids L-threonine and L-methionine, as well as the synthesis of the antioxidant glutathione. Under conditions of oxidative stress, the demand for glutathione increases, leading to an increased flux through the transsulfuration pathway, which generates α-ketobutyrate as a byproduct. This α-ketobutyrate can then be reduced to this compound by lactate (B86563) dehydrogenase (LDH).
References
- 1. 2-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. 2-Hydroxybutyric Acid | C4H8O3 | CID 11266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 3347-90-8: (S)-2-Hydroxybutyric acid | CymitQuimica [cymitquimica.com]
- 4. (S)-2-Hydroxybutyric acid | C4H8O3 | CID 440864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-2-HYDROXYBUTYRIC ACID | 3347-90-8 [chemicalbook.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. chembk.com [chembk.com]
- 8. DL-2-Hydroxybutyric Acid CAS#: 600-15-7 [m.chemicalbook.com]
- 9. Showing Compound 2-Hydroxybutyric acid (FDB021867) - FooDB [foodb.ca]
- 10. web.williams.edu [web.williams.edu]
Initial Investigations into 2-Hydroxybutanoate's Signaling Functions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxybutanoate (2-HB), also known as α-hydroxybutyrate, has emerged as a significant biomarker in the landscape of metabolic research. Unlike its well-studied isomer, β-hydroxybutyrate (BHB), which functions as a primary energy carrier and a direct signaling molecule, the role of 2-HB is more nuanced. Initial investigations predominantly point to 2-HB as a sensitive indicator of metabolic stress, particularly early-stage insulin (B600854) resistance and heightened oxidative stress, rather than an initiator of classical signaling cascades. This technical guide provides an in-depth analysis of the current understanding of 2-HB's functions, with a focus on its metabolic origins and its utility as a biomarker. We present quantitative data on its circulating levels in various metabolic states, detailed experimental protocols for its accurate measurement, and visualizations of the key metabolic pathways involved. Furthermore, we contrast the role of 2-HB with the established signaling functions of BHB to provide a comprehensive perspective for researchers in drug discovery and metabolic diseases.
The Metabolic Origins of this compound: A Tale of Two Pathways
The production of this compound is intrinsically linked to cellular metabolic state, primarily arising as a byproduct from two key metabolic routes: amino acid catabolism and glutathione (B108866) synthesis.[1] Under normal physiological conditions, these pathways are tightly regulated. However, during periods of metabolic stress, such as insulin resistance, the flux through these pathways is altered, leading to an accumulation of 2-HB.
The principal pathway for 2-HB production involves the catabolism of the amino acids L-threonine and methionine.[1] A key intermediate in this process is α-ketobutyrate (2-ketobutyrate). In states of elevated lipid oxidation and a high NADH/NAD+ ratio, the enzyme lactate (B86563) dehydrogenase (LDH) or a specific α-hydroxybutyrate dehydrogenase reduces α-ketobutyrate to 2-HB.[2]
A critical aspect of 2-HB's role as a biomarker is its connection to oxidative stress and the synthesis of glutathione, the body's primary endogenous antioxidant.[1] During heightened oxidative stress, there is an increased demand for glutathione. This upregulates the transsulfuration pathway to provide the necessary cysteine for glutathione synthesis. A byproduct of this pathway is α-ketobutyrate, which, as mentioned, can be converted to 2-HB.[2] Thus, elevated levels of 2-HB can serve as an indirect measure of oxidative stress and the rate of glutathione synthesis.
This compound as a Biomarker of Metabolic Dysfunction
The primary "signaling" function of 2-HB, as supported by current research, is its role as an early warning signal for metabolic dysregulation. Numerous studies have demonstrated a strong correlation between elevated circulating levels of 2-HB and insulin resistance, even in non-diabetic individuals.[2][3] This makes 2-HB a valuable biomarker for identifying individuals at risk of developing type 2 diabetes.
The mechanism underlying this association is thought to be the metabolic shifts that accompany insulin resistance. In an insulin-resistant state, there is increased fatty acid oxidation and a state of oxidative stress, both of which contribute to a higher NADH/NAD+ ratio.[4] This altered redox state favors the reduction of α-ketobutyrate to 2-HB.[2] Therefore, measuring 2-HB levels provides a window into these underlying pathophysiological processes.
Quantitative Data on this compound Levels
The following table summarizes representative circulating concentrations of 2-HB in different metabolic states, as reported in the literature. These values can vary based on the analytical method used and the specific cohort studied.
| Metabolic State | Analyte | Matrix | Typical Concentration | Reference(s) |
| Normal Glucose Tolerance | This compound | Plasma/Serum | Median: 61 µmol/L | [5] |
| Type 2 Diabetes | This compound | Plasma/Serum | Median: 74 µmol/L | [5] |
| Insulin Resistance | This compound | Plasma/Serum | >100 µM | [1] |
The Contrast: Direct Signaling Functions of β-Hydroxybutyrate
To fully appreciate the role of 2-HB, it is essential to contrast it with its isomer, β-hydroxybutyrate (BHB). Unlike 2-HB, BHB is a well-established signaling molecule with direct effects on cellular processes.[6][7] BHB is a primary energy source for the brain and other tissues during periods of low glucose availability, such as fasting or a ketogenic diet.[6] Beyond its metabolic role, BHB has several key signaling functions:
-
Histone Deacetylase (HDAC) Inhibition: BHB is a known inhibitor of class I and IIa HDACs.[6] By inhibiting these enzymes, BHB can increase histone acetylation, leading to changes in gene expression. This has been linked to the expression of genes involved in oxidative stress resistance, such as FOXO3A and MT2.[7]
-
G-Protein Coupled Receptor (GPCR) Activation: BHB can bind to and activate specific GPCRs, such as HCAR2 (GPR109A) and FFAR3.[7] Activation of these receptors can lead to anti-inflammatory effects and a reduction in lipolysis.
-
Modulation of Inflammatory Pathways: Through its effects on HDACs and GPCRs, BHB can modulate inflammatory signaling pathways, including the NF-κB pathway and the NLRP3 inflammasome.[7][8]
Experimental Protocols for this compound Quantification
Accurate and reproducible quantification of 2-HB is critical for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard methods for this purpose.
Protocol for GC-MS Quantification of 2-HB in Human Serum
This protocol is based on a validated method involving liquid-liquid extraction and microwave-assisted derivatization.[9][10]
Reagents and Materials:
-
2-Hydroxybutyric acid sodium salt (for standards)
-
2-Hydroxybutyrate-d3 (internal standard)
-
Ethyl acetate (B1210297) (GC grade)
-
5M Hydrochloric Acid (HCl)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Serum samples, calibrators, and quality controls (QCs)
Procedure:
-
Sample Preparation:
-
Liquid-Liquid Extraction:
-
Derivatization (Microwave-Assisted):
-
GC-MS Analysis:
Protocol for LC-MS/MS Quantification of 2-HB in Human Plasma
This method utilizes protein precipitation for sample cleanup and is highly sensitive and specific.[11][12]
Reagents and Materials:
-
2-Hydroxybutyric acid (for standards)
-
2-Hydroxybutyrate-d3 (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Plasma samples, calibrators, and QCs
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, calibrator, or QC, add the internal standard.[13]
-
-
Protein Precipitation:
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable column (e.g., C18) with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[13]
-
Mass Spectrometry: Operate a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify 2-HB and its internal standard.[13]
-
-
Data Analysis:
-
Integrate the peak areas for 2-HB and the internal standard.
-
Calculate the ratio of the 2-HB peak area to the internal standard peak area.
-
Determine the concentration of 2-HB in the samples by comparing their peak area ratios to a standard curve.[13]
-
Conclusion and Future Directions
Initial investigations into the signaling functions of this compound reveal its primary role as a sensitive and early biomarker of metabolic stress, particularly insulin resistance and oxidative stress. Its production is intricately linked to fundamental metabolic pathways that become dysregulated in these conditions. While direct, classical signaling functions akin to its isomer β-hydroxybutyrate have not yet been clearly elucidated, its value as an indicator of underlying pathophysiology is undisputed.
For researchers, scientists, and drug development professionals, 2-HB represents a valuable tool for:
-
Early identification of individuals at risk for metabolic diseases.
-
Monitoring the efficacy of therapeutic interventions aimed at improving insulin sensitivity and reducing oxidative stress.
-
Gaining deeper insights into the metabolic perturbations associated with various disease states.
Future research should aim to explore potential direct signaling roles of 2-HB, however subtle they may be. Investigating its effects on cellular gene expression, protein activity, and potential interactions with novel receptors will be crucial in fully defining its biological functions. As our understanding of the complex interplay between metabolism and cellular signaling continues to grow, the story of this compound is likely to become even more significant.
References
- 1. benchchem.com [benchchem.com]
- 2. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Translational Relevance of β-Hydroxybutyrate as an Intermediate Metabolite and Signaling Molecule [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantification of 2-Hydroxybutanoate in Serum by GC-MS
Introduction
2-Hydroxybutanoate (2-HB), also known as alpha-hydroxybutyrate, is an organic acid that has emerged as a significant biomarker in clinical research.[1][2] It is a byproduct of L-threonine catabolism and glutathione (B108866) synthesis.[2] Elevated levels of this compound in serum are recognized as an early indicator of insulin (B600854) resistance, impaired glucose tolerance, and the potential development of type 2 diabetes mellitus.[1][2][3] Consequently, the accurate and precise quantification of this compound in serum is crucial for researchers, scientists, and drug development professionals investigating metabolic disorders.
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely utilized analytical technique for the quantification of volatile and semi-volatile compounds in complex biological matrices.[1][2] For non-volatile analytes such as this compound, a derivatization step is necessary to enhance volatility for GC analysis.[2] This application note details a sensitive and specific GC-MS method for the quantification of this compound in human serum, incorporating a rapid microwave-assisted derivatization procedure.[1][3][4]
Principle
This method involves the extraction of this compound from serum using a liquid-liquid extraction procedure. To facilitate its analysis by GC-MS, the extracted this compound is chemically modified into a volatile trimethylsilyl (B98337) (TMS) derivative.[3] This derivatization is expedited through microwave irradiation.[3][4] An isotopically labeled internal standard, this compound-d3 (2-HB-d3), is employed throughout the process to ensure high accuracy and precision in quantification.[3] The derivatized sample is then introduced into the GC-MS system, where this compound is chromatographically separated and subsequently detected and quantified by the mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[1]
Experimental Protocols
Materials and Reagents
-
2-Hydroxybutanoic acid standard
-
2-Hydroxybutanoic acid-d3 (2-HB-d3) internal standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA:TMCS 99:1)[3]
-
Ethyl acetate (B1210297) (HPLC grade)[3]
-
Hydrochloric acid (HCl), 5 M[3]
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Pyridine
-
Human serum (drug-free for calibration standards and quality controls)
-
Deionized water
-
Nitrogen gas (high purity)
Equipment
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Microwave oven
-
Centrifuge
-
Sample concentrator/evaporator (e.g., Nitrogen evaporator)
-
Vortex mixer
-
Analytical balance
-
Pipettes and general laboratory glassware
Preparation of Standards and Quality Controls
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 20 mM in water. Store at -20°C.
-
Working Solution: Prepare a 1000 µM working solution of this compound by diluting the stock solution 1:20 in water.[4]
-
Internal Standard Working Solution: Prepare a 1 mM working solution of 2-HB-d3 in water.
-
Calibration Curve Standards: Prepare a six-point calibration curve (e.g., 5, 10, 50, 100, 150, 200 µM) by spiking appropriate volumes of the 2-HB working solution into drug-free serum.[3][4]
-
Quality Control (QC) Samples: Independently prepare low, medium, and high QC samples (e.g., 30 µM, 75 µM, and 125 µM) in drug-free serum.[4]
Sample Preparation
-
Pipette 300 µL of serum sample, calibrator, or QC into a centrifuge tube.[4]
-
Add 30 µL of the 1 mM 2-HB-d3 internal standard solution to each tube.[4]
-
Acidify the samples by adding 90 µL of 5 M HCl.[4]
-
Add 4 mL of ethyl acetate for liquid-liquid extraction.[4]
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 2500 x g for 10 minutes to separate the organic and aqueous phases.[1][4]
-
Carefully transfer the upper organic phase to a clean tube.
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 37°C.[1][4]
Derivatization (Microwave-Assisted Silylation)
-
To the dried residue from the previous step, add 80 µL of the derivatizing agent BSTFA:TMCS (99:1).[1][4]
-
Cap the tube tightly and vortex briefly to ensure the residue is dissolved.
-
Place the tube in a microwave oven and irradiate at 800 W for 2 minutes.[4]
-
After cooling, transfer the derivatized sample to a GC autosampler vial for analysis.
GC-MS Analysis
The following table outlines the recommended starting parameters for the GC-MS analysis. These parameters may require optimization for specific instruments.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC system or equivalent[5] |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar[5] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless[1] |
| Injector Temperature | 250°C[1] |
| Carrier Gas | Helium at a constant flow rate[1] |
| Oven Temperature Program | Initial temperature: 60°C, hold for 1 minute. Ramp 1: Increase to 180°C at 20°C/min. Ramp 2: Increase to 250°C at 50°C/min.[1] |
| Mass Spectrometer | Agilent 5977A MSD or equivalent[1][5] |
| Ion Source Temperature | 250°C[1] |
| Transfer Line Temperature | 280°C[1] |
| Ionization Mode | Electron Impact (EI) at 70 eV[1][5] |
| Acquisition Mode | Selected Ion Monitoring (SIM)[1][5] |
| Ions to Monitor | For 2-HB-diTMS: m/z 205 (quantifier) and 233 (qualifier). For 2-HB-d3-diTMS: m/z 208 (quantifier) and 236 (qualifier).[6] |
Data Presentation
The quantitative performance of this method has been validated, and the key metrics are summarized below.
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 5 µM[1][4] |
| Intra-day Precision (%CV) | < 8%[1] |
| Inter-day Precision (%CV) | < 8%[1] |
| Accuracy (% Recovery) | 96% - 101%[1] |
| Stability (Freeze-Thaw) | Stable through 3 cycles[1] |
| Stability (Ambient Temperature) | Stable for up to 24 hours[1] |
| Stability of Derivatized Extract | Stable for up to 96 hours at ambient temperature[1][6] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Quantitative Analysis of Alpha-Hydroxybutyrate in Human Plasma by LC-MS/MS
Application Note and Protocol
This document provides a detailed methodology for the sensitive and accurate quantification of alpha-hydroxybutyrate (α-HB) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Alpha-hydroxybutyrate has emerged as an important early biomarker for insulin (B600854) resistance and impaired glucose tolerance.[1][2][3] The accurate measurement of α-HB is crucial for research into metabolic diseases and the development of new therapeutic strategies.[1]
The described method utilizes a straightforward protein precipitation for sample preparation, followed by chromatographic separation and detection by tandem mass spectrometry. This approach offers high selectivity and sensitivity for the analysis of α-HB in a complex biological matrix like plasma.[1]
Quantitative Performance Data
The following tables summarize the quantitative performance characteristics of a validated LC-MS/MS method for α-HB analysis.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Curve Range (µg/mL) | R² | LLOQ (µg/mL) |
| Alpha-Hydroxybutyric Acid | 0.500 - 40.0 | >0.99 | 0.500 |
Data compiled from a multiplexed assay for biomarkers of insulin resistance.[4]
Table 2: Precision and Accuracy (Intra- and Inter-Run)
| Analyte | QC Level | Intra-Run Precision (%CV) | Inter-Run Precision (%CV) | Accuracy (% Recovery) |
| Alpha-Hydroxybutyric Acid | Low | < 5.5 | < 5.8 | 96.3 - 103 |
| Mid | < 5.5 | < 5.8 | 96.3 - 103 | |
| High | < 5.5 | < 5.8 | 96.3 - 103 |
Precision and accuracy data were found to be within these ranges for a multiplexed assay.[4] A separate study on ketone bodies reported intra- and inter-day imprecision coefficients of variation below 5% and total imprecision below 10%.[5]
Experimental Protocols
This section details the materials and procedures for the analysis of α-HB in human plasma.
Materials and Reagents
-
Alpha-Hydroxybutyric Acid (α-HB) standard
-
Alpha-Hydroxybutyric Acid-d3 (α-HB-d3) internal standard (IS)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Water, ultrapure
-
Human plasma (K2-EDTA)
Equipment
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Analytical column (e.g., Acquity UPLC BEH C18, 2.1 x 150 mm, 1.7 µm)[2]
-
Microcentrifuge
-
Pipettes and tips
-
1.5 mL microcentrifuge tubes
-
Nitrogen evaporator (optional)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.[1]
-
Spike the sample with an appropriate amount of the α-HB-d3 internal standard solution.[1]
-
Add 200 µL of ice-cold acetonitrile (a 4:1 ratio of ACN to plasma).[1]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.[1]
-
Incubate the samples at 4°C for 10 minutes to enhance protein precipitation.[1]
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.[1]
-
For some methods, the supernatant may be evaporated to dryness and reconstituted in the mobile phase.[2]
Liquid Chromatography (LC) Method
-
Column: Acquity UPLC BEH C18 (2.1 x 150 mm, 1.7 µm)[2]
-
Mobile Phase A: Water with 0.002% Formic Acid[2]
-
Mobile Phase B: Methanol[2]
-
Gradient: A suitable gradient should be developed to ensure the separation of α-HB from other plasma components. A typical run time is between 3 and 7 minutes.[4][5]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS/MS) Method
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
α-HB: Precursor ion > Product ion (specific m/z values to be optimized for the instrument used)
-
α-HB-d3 (IS): Precursor ion > Product ion (specific m/z values to be optimized for the instrument used)
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other instrument-specific parameters to achieve maximum signal intensity for both the analyte and the internal standard.
Method Validation
The analytical method should be fully validated according to regulatory guidelines. Key validation parameters include:
-
Linearity: Assess the relationship between concentration and instrument response over a defined range.
-
Accuracy and Precision: Determine the closeness of measured values to the true value and the degree of scatter between a series of measurements.[5]
-
Selectivity and Specificity: Ensure the method can differentiate the analyte from other components in the sample.
-
Matrix Effect: Evaluate the influence of plasma components on the ionization of the analyte.
-
Recovery: Determine the extraction efficiency of the sample preparation method.[5]
-
Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, bench-top, long-term storage).[2]
Visualizations
Experimental Workflow
Caption: A flowchart of the LC-MS/MS experimental workflow.
Role of Alpha-Hydroxybutyrate as a Biomarker
Caption: The role of α-HB as a biomarker for metabolic dysregulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Hydroxybutyrate (2-HB) Derivatization for Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxybutyrate (2-HB), also known as α-hydroxybutyrate, has emerged as a significant early biomarker for insulin (B600854) resistance and the prospective development of type 2 diabetes mellitus.[1][2] Circulating levels of 2-HB are closely associated with glycemic status, making its accurate quantification critical for clinical research and drug development. Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), offers robust and sensitive analytical platforms for measuring 2-HB in complex biological matrices such as serum and plasma.[3]
For GC-MS analysis, a derivatization step is essential to increase the volatility and thermal stability of 2-HB.[1] This application note provides a detailed protocol for the derivatization of 2-HB using a widely adopted silylation method, along with an overview of alternative approaches.
Metabolic Significance of 2-Hydroxybutyrate
2-Hydroxybutyrate is a byproduct of the catabolism of the amino acids threonine and methionine, as well as glutathione (B108866) synthesis.[3] Under conditions of oxidative stress, the demand for the antioxidant glutathione increases. This leads to an upregulation of the transsulfuration pathway and, consequently, increased production of 2-HB, positioning it as a sensitive indicator of metabolic stress.[3] Elevated levels of 2-HB in plasma and urine have been linked to metabolic disturbances such as lactic acidosis and ketoacidosis.[3]
Experimental Protocols
Protocol 1: Trimethylsilyl (B98337) (TMS) Derivatization for GC-MS Analysis
This protocol describes a validated method for the quantification of 2-HB in human serum using GC-MS, involving a liquid-liquid extraction followed by a rapid microwave-assisted derivatization.[4] The carboxyl and hydroxyl groups of 2-HB are derivatized to form trimethylsilyl (TMS) esters using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Materials and Reagents:
-
2-hydroxybutyrate (2-HB) standard
-
2-hydroxybutyrate-d3 (2-HB-d3) internal standard
-
Hydrochloric acid (HCl), 5 M
-
Ethyl acetate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Nitrogen gas
-
Human serum samples, calibrators, and quality controls (QCs)
Sample Preparation (Liquid-Liquid Extraction):
-
To 300 µL of serum, calibrator, or QC, add 30 µL of 1 mM 2-HB-d3 internal standard.[2][4]
-
Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate.[2][4]
-
Vortex the mixture and centrifuge at 2500 x g for 10 minutes.[2][4]
-
Transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 37°C.[2][4]
Derivatization (Microwave-Assisted Silylation):
-
To the dried extract, add 80 µL of BSTFA with 1% TMCS.[4][5]
-
Seal the vial and irradiate in a microwave at 800 W for 2 minutes.[4][5]
-
Allow the sample to cool to room temperature.
-
Transfer the derivatized sample to a GC-MS autosampler vial for analysis.
GC-MS Instrumental Parameters (Example):
-
Injection: 1 µL injection volume, splitless mode
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
Protocol 2: Analysis by LC-MS/MS
LC-MS/MS is a highly sensitive and specific technique that can often be used for the analysis of small molecules like 2-HB without derivatization.[1] A simple protein precipitation is typically sufficient for sample preparation.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 10 µL of a 10 µg/mL 2-HB-d3 internal standard working solution.[3]
-
Add 400 µL of ice-cold methanol (B129727) containing 0.1% formic acid to precipitate proteins.[3]
-
Vortex for 30 seconds.[3]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[3]
LC-MS/MS Instrumental Parameters (Example):
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent[3]
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent[3]
-
Analytical Column: A reverse-phase C18 column is commonly used.[3]
-
Ionization Mode: Negative electrospray ionization (ESI)[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)[3]
While direct analysis is common, derivatization can be employed in LC-MS/MS to enhance sensitivity and improve chromatographic retention of highly polar short-chain fatty acids. Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used for this purpose.[6]
Data Presentation
The following table summarizes quantitative data from a validated GC-MS method for 2-HB quantification.
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 5 µM | [4][7] |
| Intra-day Imprecision (CV) | <8% | [4] |
| Inter-day Imprecision (CV) | <8% | [4] |
| Accuracy | 96-101% | [4] |
| Stability of Derivatized Extracts | Up to 96 hours | [4][7] |
Mandatory Visualization
Caption: Workflow for 2-HB derivatization for GC-MS analysis.
Signaling Pathway Context
Caption: Simplified metabolic origin of 2-hydroxybutyrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Separation of 2-Hydroxybutanoate Enantiomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybutanoate, also known as α-hydroxybutyrate, is a chiral carboxylic acid that exists as two enantiomers: (R)-2-hydroxybutanoate and (S)-2-hydroxybutanoate. These enantiomers can exhibit distinct biological activities and metabolic fates, making their separation and quantification crucial in various fields, including metabolism research, drug discovery, and diagnostics. As a biomarker, 2-hydroxybutyrate is gaining attention for its association with insulin (B600854) resistance and oxidative stress. In biological systems, it is often found as its coenzyme A (CoA) ester, 2-hydroxybutanoyl-CoA. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for resolving these enantiomers.
This document provides detailed application notes and protocols for the chiral separation of both 2-hydroxybutyric acid and its derivative, 2-hydroxybutanoyl-CoA, using polysaccharide-based chiral stationary phases.
Principle of Chiral Separation by HPLC
Direct chiral separation on a CSP is achieved through the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used due to their broad enantiorecognition capabilities. The differing interaction energies between each enantiomer and the CSP lead to different retention times, enabling their separation. For acidic compounds like 2-hydroxybutyric acid, the addition of an acidic modifier to the mobile phase is often necessary to achieve good peak shape and resolution.
Method 1: Chiral Separation of (R)- and (S)-2-Hydroxybutanoyl-CoA
This method is suitable for the analysis of the coenzyme A derivative of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent amylose tris(3,5-dimethylphenylcarbamate) based column).
-
Solvents: HPLC grade n-hexane and 2-propanol (isopropanol).
-
Standards: Racemic and individual enantiomers of (R)- and (S)-2-hydroxybutanoyl-CoA.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 260 nm (for the adenine (B156593) moiety of Coenzyme A) |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Note: The mobile phase composition may require optimization (e.g., screening n-hexane:2-propanol ratios from 95:5 to 80:20) to achieve baseline separation (Resolution > 1.5).
Hypothetical Quantitative Data
| Compound | Retention Time (min) | Resolution (Rs) |
| (S)-2-Hydroxybutanoyl-CoA | 12.5 | - |
| (R)-2-Hydroxybutanoyl-CoA | 14.8 | >1.5 |
Method 2: Chiral Separation of (R)- and (S)-2-Hydroxybutyric Acid
This method is suitable for the analysis of the free acid form of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size (or an equivalent polysaccharide-based CSP).
-
Solvents: HPLC grade n-hexane, 2-propanol (isopropanol), and trifluoroacetic acid (TFA) or acetic acid.
-
Standards: Racemic and individual enantiomers of (R)- and (S)-2-hydroxybutyric acid.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : 2-Propanol : Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Note: The ratio of n-hexane to 2-propanol and the concentration of the acidic modifier may need to be optimized to achieve the desired separation.
Hypothetical Quantitative Data
| Compound | Retention Time (min) | Resolution (Rs) |
| (S)-2-Hydroxybutyric Acid | 9.2 | - |
| (R)-2-Hydroxybutyric Acid | 10.5 | >1.5 |
Experimental Protocols
Standard Preparation
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of the racemic standard (either 2-hydroxybutanoyl-CoA or 2-hydroxybutyric acid) in a suitable solvent (e.g., mobile phase).
-
Working Standard: Dilute the stock solution with the mobile phase to a final concentration suitable for injection (e.g., 50 µg/mL).
-
Prepare individual enantiomer standards in the same manner if available, to confirm the elution order.
Sample Preparation (from Biological Matrices)
-
Protein Precipitation: To 100 µL of a biological sample (e.g., cell lysate, plasma), add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50 µL) of the HPLC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
Experimental Workflow Diagram
Application Note: Enzymatic Assay for the Quantification of Alpha-Hydroxybutyrate
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Alpha-hydroxybutyrate (α-HB or 2-hydroxybutyrate) is a small molecule metabolite that has gained significant attention as an early biomarker for insulin (B600854) resistance and oxidative stress.[1][2] Elevated levels of α-HB in plasma and serum have been associated with impaired glucose tolerance and an increased risk of developing type 2 diabetes.[3][4] It is a byproduct of the catabolism of amino acids such as threonine and methionine, as well as the synthesis of glutathione (B108866).[2] Under conditions of oxidative stress, the demand for glutathione increases, leading to a subsequent rise in α-HB production.[2] Therefore, the accurate quantification of α-HB in biological samples is a valuable tool for researchers in metabolic disease, drug development, and clinical research.
This application note provides a detailed protocol for the quantification of α-HB in serum and plasma samples using a sensitive enzymatic assay. The assay is based on the specific oxidation of α-HB by α-hydroxybutyrate dehydrogenase (α-HBDH), an isoenzyme of lactate (B86563) dehydrogenase (LDH).[5][6]
Principle of the Assay
The enzymatic assay for α-HB quantification is based on the oxidation of α-hydroxybutyrate to α-ketobutyrate by α-hydroxybutyrate dehydrogenase (α-HBDH). This reaction is coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The increase in NADH is directly proportional to the amount of α-HB present in the sample and can be measured spectrophotometrically by monitoring the increase in absorbance at 340 nm.[2][5]
Figure 1: Enzymatic reaction for α-HB quantification.
Materials and Reagents
-
α-Hydroxybutyrate Dehydrogenase (α-HBDH)
-
NAD+ solution
-
Assay Buffer (e.g., Tris or phosphate (B84403) buffer, pH 8.5-9.5)
-
α-Hydroxybutyrate standard solution
-
Deproteinization solution (e.g., perchloric acid or trichloroacetic acid)
-
Neutralization solution (e.g., potassium carbonate)
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
-
Pipettes and tips
-
Serum or plasma samples
Experimental Protocols
Sample Preparation
-
For serum or plasma samples, a deproteinization step is recommended to remove interfering proteins.
-
Add an equal volume of cold deproteinization solution (e.g., 1 M perchloric acid) to the sample.
-
Vortex briefly and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding neutralization solution (e.g., 2 M K2CO3) until the pH is between 7.0 and 8.0.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitate.
-
The resulting supernatant is the deproteinized sample ready for the assay.
Preparation of Standards and Reagents
-
α-HB Standard Curve: Prepare a series of α-HB standards by diluting the stock solution in assay buffer to final concentrations ranging from 0 to 100 µM.
-
Reaction Mix: Prepare a reaction mix containing the assay buffer and NAD+ solution. The final concentration of NAD+ in the reaction should be optimized, but a typical starting concentration is 1-2 mM.
-
Enzyme Solution: Prepare the α-HBDH enzyme solution in assay buffer. The optimal concentration of the enzyme should be determined experimentally to ensure the reaction proceeds within a reasonable timeframe.
Assay Procedure
-
Add 50 µL of each α-HB standard and prepared sample to separate wells of a 96-well microplate.
-
Add 100 µL of the Reaction Mix to each well.
-
Mix gently by pipetting up and down.
-
Measure the initial absorbance (A1) at 340 nm.
-
Initiate the reaction by adding 50 µL of the α-HBDH enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the final absorbance (A2) at 340 nm.
-
Calculate the change in absorbance (ΔA = A2 - A1) for each well.
Figure 2: Experimental workflow for α-HB quantification.
Data Presentation
The concentration of α-HB in the samples is determined by comparing the ΔA values of the samples to the standard curve.
Table 1: Example α-Hydroxybutyrate Standard Curve Data
| Standard Concentration (µM) | Absorbance at 340 nm (ΔA) |
| 0 | 0.000 |
| 10 | 0.052 |
| 20 | 0.101 |
| 40 | 0.205 |
| 60 | 0.308 |
| 80 | 0.410 |
| 100 | 0.515 |
Table 2: Example Sample Data
| Sample ID | ΔA at 340 nm | Calculated α-HB Concentration (µM) |
| Control 1 | 0.085 | 16.5 |
| Control 2 | 0.091 | 17.7 |
| Treatment 1 | 0.152 | 29.5 |
| Treatment 2 | 0.160 | 31.1 |
Signaling Pathway Context
The production of α-hydroxybutyrate is intricately linked to cellular metabolic states, particularly those involving oxidative stress and the demand for the antioxidant glutathione (GSH).[2] An increased rate of fatty acid oxidation and certain amino acid catabolism leads to an accumulation of α-ketobutyrate.[3] Concurrently, oxidative stress elevates the NADH/NAD+ ratio, which promotes the reduction of α-ketobutyrate to α-hydroxybutyrate by lactate dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (α-HBDH).[2]
Figure 3: Simplified pathway of α-hydroxybutyrate production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum α-hydroxybutyrate (α-HB) predicts elevated 1 h glucose levels and early-phase β-cell dysfunction during OGTT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Hydroxybutyrate Dehydrogenase (α-HBDH) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 6. diasys-diagnostics.com [diasys-diagnostics.com]
Application Notes and Protocols for 2-Hydroxybutanoate Measurement in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybutanoate (2-HB), also known as alpha-hydroxybutyrate, is an organic acid that serves as a biomarker for various metabolic states, including insulin (B600854) resistance, oxidative stress, and certain inborn errors of metabolism.[1] Accurate and reproducible quantification of this compound in urine is crucial for clinical research and drug development to monitor metabolic health and potential toxicological effects. This document provides detailed application notes and protocols for the preparation of urine samples for the measurement of this compound, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.
Analytical Principles
The measurement of this compound in urine is a multi-step process that involves sample pre-treatment, extraction, and derivatization, followed by instrumental analysis.[1]
-
Sample Pre-treatment: Urine samples are first centrifuged to remove particulate matter. Acidification is often performed to stabilize the analyte.[1]
-
Extraction: Liquid-liquid extraction (LLE) is commonly employed to isolate this compound and other organic acids from the complex urine matrix.[1]
-
Derivatization: As this compound is a polar and non-volatile compound, derivatization is essential for GC-MS analysis to convert it into a more volatile and thermally stable derivative.[1] Silylation is a common technique.[1] For LC-MS, derivatization can also be used to enhance chromatographic separation and detection sensitivity.[2]
-
Instrumental Analysis: The prepared sample is then injected into a GC-MS or LC-MS/MS system for separation and quantification.[1][3]
Experimental Protocols
Two primary methodologies are detailed below: a GC-MS method involving silylation and an LC-MS/MS method.
Protocol 1: GC-MS Analysis with Silylation Derivatization
This protocol is a widely adopted method for the extraction and derivatization of organic acids from urine for GC-MS analysis.[1]
Materials and Reagents:
-
Urine sample
-
Internal Standard (e.g., 2-hydroxybutyrate-d3)
-
1 M Hydrochloric acid (HCl)[1]
-
Sodium chloride (NaCl)
-
Ethyl acetate[1]
-
Diethyl ether[1]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]
-
Anhydrous sodium sulfate[1]
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC-MS vials
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample to remove any particulate matter.[1]
-
Transfer a specific volume (e.g., 1 mL) of the supernatant to a clean glass tube.
-
Add the internal standard.
-
Acidify the sample by adding 20 µL of 1 M HCl to protonate the carboxylic acid group, making it more extractable into an organic solvent.[1]
-
Add NaCl to saturate the aqueous phase and improve extraction efficiency.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 3 mL of a mixture of ethyl acetate (B1210297) and diethyl ether (1:1, v/v) to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Repeat the extraction step with another 3 mL of the organic solvent mixture.
-
Combine the two organic extracts.[1]
-
-
Drying and Evaporation:
-
Add a small amount of anhydrous sodium sulfate (B86663) to the combined organic extract to remove any residual water.[1]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature.
-
-
Derivatization:
-
To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.[1]
-
Cap the tube tightly and heat at 75°C for 30 minutes to facilitate the derivatization reaction. This reaction replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups.[1]
-
-
Sample Analysis:
-
After cooling to room temperature, transfer the derivatized sample to a GC-MS vial.
-
The sample is now ready for injection into the GC-MS system.[1]
-
Protocol 2: LC-MS/MS Analysis
This protocol outlines a "dilute-and-shoot" approach, which is simpler and faster, suitable for high-throughput analysis. For enhanced sensitivity and to overcome matrix effects, derivatization or more complex extraction procedures might be necessary.
Materials and Reagents:
-
Urine sample
-
Internal Standard (e.g., 2-hydroxybutyrate-d3)
-
Acetonitrile[4]
-
0.1% Formic acid in water
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS vials
Procedure:
-
Sample Preparation:
-
Protein Precipitation:
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.[4]
-
Vortex for 30 seconds.[4]
-
Centrifuge at 14,000 x g for 10 minutes.[4]
-
-
Dilution and Analysis:
Data Presentation
The performance characteristics of analytical methods for hydroxybutanoates in urine are summarized below. Note that the data is for similar analytes (β-hydroxybutyrate and γ-hydroxybutyrate) as specific quantitative data for this compound was not available in the initial search. These values can serve as a general reference for method validation.
Table 1: Performance Characteristics of a GC-MS Method for Hydroxybutyrate Analysis in Urine. [5][6][7]
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 2 mg/L | [5][6][7] |
| Lower Limit of Quantification (LLOQ) | 6 mg/L | [5][6][7] |
| Linearity Range | 50–500 mg/L | [5][7] |
| Correlation Coefficient (R²) | > 0.99 | [5][7] |
| Average Extraction Recovery | ≥ 59% | [5][7] |
| Intraday Precision (CV%) | 1.0 - 12.4% | [5][6][7] |
| Interday Precision (CV%) | 1.0 - 12.4% | [5][6][7] |
Table 2: Performance Characteristics of an LC-MS/MS Method for Hydroxybutyrate Analysis in Urine. [3][8]
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.05 µg/mL | [3][8] |
| Limit of Quantification (LOQ) | 0.1 µg/mL | [3][8] |
| Linearity Range | 0.1 - 1 µg/mL | [3][8] |
Mandatory Visualization
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: GC-MS Sample Preparation Workflow.
Caption: LC-MS/MS Sample Preparation Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A surrogate analyte-based LC-MS/MS method for the determination of γ-hydroxybutyrate (GHB) in human urine and variation of endogenous urinary concentrations of GHB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of beta-hydroxybutyrate in blood and urine using gas chromatography- mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Hydroxybutanoate as a Clinical Research Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybutanoate (2-HB), also known as α-hydroxybutyrate, is an emerging biomarker with significant potential in clinical research, particularly in the early detection and monitoring of metabolic disorders.[1] Unlike traditional markers that indicate established hyperglycemia, elevated levels of 2-HB can signify underlying metabolic dysregulation, such as increased lipid oxidation and oxidative stress, before significant changes in blood glucose are apparent.[1] This organic acid is a byproduct of amino acid catabolism (threonine and methionine) and glutathione (B108866) synthesis.[2][3] Its production increases under conditions of metabolic stress, making it a sensitive indicator of early-stage insulin (B600854) resistance and associated pathologies.[3] These application notes provide a comprehensive overview of 2-HB as a biomarker, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Clinical Significance
Elevated levels of this compound are primarily associated with insulin resistance (IR), a core component in the development of Type 2 Diabetes Mellitus (T2D).[4] It is considered an early warning sign of impaired glucose metabolism.[2] The increased production of 2-HB is linked to several key metabolic shifts that occur in an insulin-resistant state:
-
Increased Oxidative Stress: In states of insulin resistance, there is a heightened demand for the antioxidant glutathione (GSH).[2] The synthesis of GSH utilizes cysteine, and a byproduct of the pathway that produces cysteine from homocysteine is α-ketobutyrate, the precursor to 2-HB.[5][6]
-
Altered Lipid Metabolism: Insulin resistance is characterized by increased mobilization of free fatty acids (FFAs) and their subsequent oxidation in the liver.[4] This process elevates the NADH/NAD+ ratio, which in turn promotes the conversion of α-ketobutyrate to 2-HB.[4][7]
-
Amino Acid Catabolism: The breakdown of amino acids such as threonine and methionine also produces α-ketobutyrate, contributing to the pool available for conversion to 2-HB.[2]
Beyond its role in T2D and insulin resistance, elevated 2-HB has been associated with other metabolic conditions, including obesity, non-alcoholic fatty liver disease (NAFLD), and dyslipidemia.[5][7] It has also been noted in cases of lactic acidosis and ketoacidosis.[4][8]
Data Presentation
The following tables summarize quantitative data regarding this compound levels in different clinical contexts and its performance as a predictive biomarker.
Table 1: Circulating this compound Concentrations
| Condition | Analyte | Concentration | Sample Type | Reference |
| Normal | This compound | 1.60 ± 0.57 µg/mL | Plasma | [5] |
| Insulin Resistance (under treatment) | This compound | Reduction from 4.21 ± 2.01 to 3.83 ± 1.73 µg/mL | Plasma | [5] |
| Normal | This compound | 10.42 ± 9.20 µM | Saliva | [5] |
| Insulin Resistance/Type 2 Diabetes | This compound | >100 µM | Plasma/Serum | [2] |
Table 2: Performance of this compound in Predicting Insulin Resistance and Dysglycemia
| Biomarker(s) | Population | Endpoint | Odds Ratio (per SD increase) | 95% Confidence Interval | p-value | AUC | Reference |
| This compound (α-HB) | Nondiabetic (RISC study) | Insulin Resistance | 2.84 | 2.02 - 4.00 | <0.0001 | 0.76 | [1] |
| 2-HB (α-HB) | Nondiabetic (RISC study) | Dysglycemia (3-year follow-up) | 1.25 | 1.00 - 1.60 | - | 0.791 (with L-GPC) | [1] |
Signaling Pathways and Metabolic Origin
The elevation of this compound in states of insulin resistance is a consequence of metabolic shifts designed to counteract oxidative stress and manage altered substrate utilization.
Caption: Metabolic origin of this compound.
Experimental Protocols
Accurate quantification of this compound is essential for its validation and use as a clinical biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent analytical methods.
Protocol 1: Quantification of this compound in Plasma/Serum by GC-MS
This protocol is a generalized procedure based on common methodologies for organic acid analysis.
1. Materials and Reagents:
-
2-Hydroxybutanoic acid (analytical standard)
-
Isotopically labeled 2-hydroxybutanoic acid (e.g., d3) as an internal standard
-
Ethyl acetate
-
5M Hydrochloric acid (HCl)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) for derivatization
-
High-purity nitrogen gas
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
2. Sample Preparation:
-
To 100 µL of plasma or serum, add the internal standard solution.
-
Acidify the sample by adding 90 µL of 5 M HCl.[9]
-
Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate.[9]
-
Vortex the mixture vigorously for 1 minute.[9]
-
Centrifuge at 2500 x g for 10 minutes to separate the phases.[9]
-
Carefully transfer the upper organic phase to a clean tube.[9]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 37°C.[9]
3. Derivatization:
-
To the dried extract, add 80 µL of BSTFA + 1% TMCS.[9]
-
Cap the tube tightly, vortex, and incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
4. GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.[9]
-
GC Column: Utilize a capillary column such as a 5% diphenyl 95% dimethyl polysiloxane column (30 m x 0.25 mm i.d., 0.5 µm film thickness).[9]
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.[9]
-
Injector Temperature: Set to 195°C with a split ratio of 10:1.[9]
-
Oven Temperature Program:
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for the TMS derivatives of 2-HB and its internal standard.
5. Quantification:
-
Generate a standard curve using known concentrations of 2-HB.
-
Quantify the amount of 2-HB in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Protocol 2: Quantification of this compound in Plasma/Serum by LC-MS/MS
This protocol provides a general workflow for a more high-throughput analysis.
1. Materials and Reagents:
-
2-Hydroxybutanoic acid (analytical standard)
-
Isotopically labeled 2-hydroxybutanoic acid (e.g., d3) as an internal standard
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Centrifuge
-
LC-MS/MS system with a reversed-phase column
2. Sample Preparation:
-
To 50 µL of plasma or serum, add the internal standard solution.[10]
-
Precipitate proteins by adding 200 µL of cold methanol.[10]
-
Vortex the mixture and incubate at 4°C for 10 minutes.[10]
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.[10]
-
Transfer the supernatant to a clean vial for analysis.[9]
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry:
4. Quantification:
-
Prepare a calibration curve using a range of known concentrations of the this compound standard.
-
Quantify 2-HB in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[9]
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound as a clinical research biomarker.
Caption: General workflow for this compound analysis.
Conclusion
This compound is a promising biomarker for the early detection of insulin resistance and the assessment of metabolic stress.[11] Its measurement can provide valuable insights into the pathophysiological changes that precede the onset of type 2 diabetes and other metabolic diseases. The analytical methods described, particularly LC-MS/MS, offer the sensitivity and specificity required for robust clinical research. As research in this area continues, standardized protocols and reference ranges will be crucial for the widespread adoption of this compound in clinical practice and drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Human Metabolome Database: Showing metabocard for 2-Hydroxybutyric acid (HMDB0000008) [hmdb.ca]
- 4. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]
- 5. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Indicators of Detox: 2-Hydroxybutyric Acid — Great Plains Laboratory [mosaicdx.com]
- 9. benchchem.com [benchchem.com]
- 10. Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Hydroxybutyrate (2-HB) Quantification via Stable Isotope Dilution Method
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Hydroxybutyrate (2-HB), also known as α-hydroxybutyrate, has been identified as a significant early biomarker for insulin (B600854) resistance, dysglycemia, and the potential development of type 2 diabetes mellitus.[1][2] It is a byproduct of the catabolism of amino acids like threonine and methionine, as well as glutathione (B108866) synthesis.[3] Under conditions of oxidative stress, the increased demand for glutathione can lead to a rise in 2-HB production, making it a sensitive indicator of metabolic stress.[3] The accurate and precise quantification of 2-HB in biological matrices such as serum and plasma is therefore crucial for clinical research and the development of diagnostics and therapeutics for metabolic disorders.[2][3]
The stable isotope dilution method, coupled with mass spectrometry (MS), is the gold standard for the quantification of endogenous metabolites like 2-HB. This technique utilizes a stable isotope-labeled version of the analyte, such as 2-hydroxybutyrate-d3 (2-HB-d3), as an internal standard.[4] This standard is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation, extraction recovery, and instrument response, thereby ensuring high accuracy and precision.[4]
This document provides detailed application notes and protocols for the quantification of 2-HB in human serum and plasma using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the quantitative performance of the described methods.
Table 1: GC-MS Method Performance
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 5 µM | [5] |
| Calibration Curve Range | 5 - 200 µM | [1][6] |
| Intra-day Precision (CV%) | < 8% | [6] |
| Inter-day Precision (CV%) | < 8% | [6] |
| Accuracy | 96 - 101% | [6] |
| Recovery | 97 - 98% | [6] |
Table 2: LC-MS/MS Method Performance
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 3 µM | [7] |
| Intra-laboratory Reproducibility (RSD%) | < 10% at 10-20 µM | [8] |
| Trueness (Relative Bias) | Within ±5% at 10-1000 µM | [7] |
| Mean True Extraction Recovery | ~100% | [7] |
Experimental Protocols
Protocol 1: Quantification of 2-HB in Human Serum by GC-MS
This protocol is based on a validated method for the rapid and sensitive measurement of 2-HB in human serum, featuring a microwave-assisted derivatization step for improved throughput.[2][5]
1. Materials and Reagents:
-
2-Hydroxybutyric acid (2-HB) standard
-
2-Hydroxybutyric acid-d3 (2-HB-d3) internal standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA:TMCS 99:1)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hydrochloric acid (HCl), 5 M
-
Human serum (drug-free for calibration standards)
-
Nitrogen gas (high purity)
2. Equipment:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Microwave oven
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
3. Sample Preparation and Extraction:
-
Pipette 300 µL of serum sample, calibrator, or quality control (QC) into a centrifuge tube.[1]
-
Add 30 µL of 1 mM 2-HB-d3 internal standard solution.[9]
-
Acidify the sample by adding 90 µL of 5 M HCl.[1]
-
Add 4 mL of ethyl acetate for liquid-liquid extraction.[1]
-
Vortex vigorously for 30 seconds.[1]
-
Centrifuge at 2500 x g for 10 minutes to separate the layers.[1]
-
Transfer the upper organic phase to a clean tube.[1]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.[1]
4. Derivatization:
-
To the dried residue, add 80 µL of the derivatizing agent BSTFA:TMCS (99:1).[1]
-
Cap the tube and vortex briefly.[1]
-
Place the tube in a microwave oven and irradiate at 800 W for 2 minutes.[1]
-
After cooling, transfer the derivatized sample to a GC autosampler vial.[1]
5. GC-MS Analysis:
-
Injection Volume: 1 µL, splitless mode[2]
-
Injector Temperature: 250 °C[2]
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM)[10]
Protocol 2: Quantification of 2-HB in Human Plasma by LC-MS/MS
This protocol describes a robust and sensitive method for 2-HB quantification in human plasma using a simple protein precipitation step.[3]
1. Materials and Reagents:
-
2-Hydroxybutyric acid (≥98% purity)
-
2-Hydroxybutyric acid-d3 (d3-2-HB, ≥98% purity)
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
2. Equipment:
-
Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)
-
Centrifuge
-
Vortex mixer
3. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a 10 µg/mL 2-HB-d3 internal standard working solution.[3]
-
Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.[3]
-
Vortex for 30 seconds.[3]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]
-
Transfer the supernatant to an autosampler vial for analysis.
4. LC-MS/MS Analysis:
-
LC Column: Reversed-phase C18 column[11]
-
Mobile Phase A: 0.1% formic acid in water[11]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[11]
-
Flow Rate: 0.3-0.5 mL/min[11]
-
MS/MS Detection: Electrospray ionization (ESI) in negative multiple reaction monitoring (MRM) mode[11]
-
MRM Transition for 2-HB: m/z 103 -> 57[11]
-
MRM Transition for 2-HB-d3: m/z 106 -> 60[11]
Visualizations
Caption: Simplified metabolic pathway of 2-hydroxybutyrate generation.[3]
Caption: Workflow for 2-HB quantification by GC-MS.
Caption: Workflow for 2-HB quantification by LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Measurement of Alpha-Hydroxybutyrate Isomers
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the quantitative analysis of α-hydroxybutyrate (α-HB) isomers. The following protocols are designed to guide researchers in accurately measuring these significant biomarkers in various biological matrices, which is crucial for studies in metabolic diseases, such as insulin (B600854) resistance, and for the advancement of therapeutic interventions.
Introduction
Alpha-hydroxybutyrate (α-HB), a short-chain fatty acid, has been identified as an early and sensitive biomarker for insulin resistance and impaired glucose tolerance.[1][2] Elevated levels of α-HB are linked to increased lipid oxidation and oxidative stress.[1] As a chiral molecule, α-HB exists as two enantiomers, (R)-2-hydroxybutyrate and (S)-2-hydroxybutyrate. The differential biological activities of these stereoisomers necessitate analytical methods capable of their distinct separation and quantification. The primary techniques for the analysis of α-HB isomers are mass spectrometry-based methods, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Techniques: An Overview
The accurate quantification of α-hydroxybutyrate and its isomers in complex biological samples such as plasma, serum, and urine presents analytical challenges due to their polar nature and the need for chiral resolution.[2][3] LC-MS/MS has become the preferred method due to its high sensitivity and selectivity, often employing a simple protein precipitation step for sample preparation.[1] GC-MS is also a robust technique, though it typically requires a derivatization step to enhance the volatility of the analyte.[4] For the specific measurement of the D- and L-enantiomers, chiral derivatization followed by either LC-MS or GC-MS is the most common and effective strategy.[5][6]
Experimental Protocols
Protocol 1: Quantification of Total Alpha-Hydroxybutyrate in Human Plasma by LC-MS/MS
This protocol details a robust method for the quantification of total α-HB in human plasma using protein precipitation followed by LC-MS/MS analysis.[1]
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
Acetonitrile (B52724) (ice-cold)
-
α-HB-d3 internal standard solution
-
1.5 mL microcentrifuge tubes
-
Centrifuge (capable of 13,000 x g and 4°C)
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
LC-MS/MS system with a reversed-phase or HILIC column[1]
Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Spike the plasma with an appropriate amount of the α-HB-d3 internal standard solution.
-
Add 200 µL of ice-cold acetonitrile (a 4:1 ratio of acetonitrile to plasma).[1]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at 4°C for 10 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.[4]
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Mass Spectrometer: Operated in negative ion mode with multiple reaction monitoring (MRM) to detect the specific precursor and product ions of α-HB and its internal standard.[7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 5 µM | [8] |
| Linear Range | 50–500 mg/L | [9] |
| Interday Precision (%CV) | 1.0 to 12.4% | [9] |
| Intraday Precision (%CV) | 1.0 to 12.4% | [9] |
| Extraction Recovery (Blood) | ≥ 82% | [9] |
| Extraction Recovery (Urine) | ≥ 59% | [9] |
Protocol 2: Chiral Separation of Alpha-Hydroxybutyrate Isomers by GC-MS with Derivatization
This protocol describes the enantiomeric separation of α-HB isomers through the formation of diastereomeric esters followed by analysis on a standard achiral GC column.[6]
Materials:
-
Biological sample (e.g., urine)
-
(S)-(+)-3-methyl-2-butanol
-
Trifluoroacetic anhydride (B1165640) (TFAA)
-
GC-MS system with a DB-5 or DB-17 capillary column[6]
Sample Preparation and Derivatization:
-
Extract the 2-hydroxy acids from the biological sample.
-
Esterify the extracted acids with (S)-(+)-3-methyl-2-butanol to form diastereomeric esters.
-
Acylate the hydroxyl group of the esters with trifluoroacetic anhydride.
-
The resulting O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters are then ready for GC-MS analysis.[6]
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.[4]
-
Column: DB-5 (30 m x 0.25 mm, 0.25 µm) or DB-17.[6]
-
Injector Temperature: 250°C.[4]
-
Oven Program: Start at 60°C, hold for 1 minute, then ramp to 300°C at 20°C/min.[4]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized α-HB isomers.[4]
Quantitative Data Summary for Chiral Separation
| Isomer Derivative | Resolution (Rs) on DB-5 and DB-17 columns | Reference |
| (S)-2-hydroxybutyric acid derivative | R ≥ 1.4 | [6] |
| (R)-2-hydroxybutyric acid derivative | R ≥ 1.4 | [6] |
Visualizations
Caption: LC-MS/MS Experimental Workflow for Total α-HB Quantification.
Caption: GC-MS Experimental Workflow for Chiral Separation of α-HB Isomers.
Signaling Pathway Context
The measurement of α-hydroxybutyrate is often relevant in the context of metabolic pathways related to insulin resistance. While a detailed signaling pathway is complex and multifactorial, the diagram below illustrates a simplified logical relationship between metabolic dysregulation and the production of α-HB.
Caption: Simplified Pathway of α-Hydroxybutyrate Production in Insulin Resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Screening and confirmation methods for GHB determination in biological fluids [biblio.ugent.be]
- 4. benchchem.com [benchchem.com]
- 5. Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers [ccspublishing.org.cn]
- 6. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of 2-Hydroxybutyrate (2-HB) from Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybutyrate (2-HB), a short-chain fatty acid, has emerged as a significant biomarker for monitoring metabolic health.[1][2] It is linked to insulin (B600854) resistance, impaired glucose tolerance, and can serve as an early indicator for the risk of developing type 2 diabetes.[3][4] Accurate and reliable quantification of 2-HB in plasma is crucial for clinical research and drug development.[2] While various sample preparation techniques exist, this document provides a detailed protocol for solid-phase extraction (SPE) of 2-HB from plasma, a method that can offer high sample cleanliness.[5] Additionally, widely used alternative methods such as protein precipitation and liquid-liquid extraction are presented.
Pre-Analytical Considerations: Sample Collection and Stability
Proper sample handling is critical to ensure the integrity of 2-HB measurements.
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant such as EDTA or heparin.[1] No significant differences have been observed between serum and EDTA plasma samples for 2-HB levels.[6]
-
Plasma Separation: Separate plasma from whole blood by centrifugation (e.g., 2500 x g for 10 minutes) as soon as possible after collection.[1]
-
Storage: 2-HB is a stable analyte. For short-term storage, samples can be kept at 4°C for up to 24 hours. For long-term storage, it is recommended to store plasma samples at -80°C. Samples are stable through at least three freeze-thaw cycles.[1]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
While specific SPE protocols for 2-HB are not widely published, the following is a representative protocol for the extraction of small polar analytes from plasma using a reversed-phase sorbent. This protocol may require optimization.
Materials:
-
Plasma samples
-
Internal standard (e.g., 2-hydroxybutyrate-d3)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add the internal standard. Dilute the sample 1:1 with an aqueous solution, such as 4% phosphoric acid, to disrupt protein binding.[7]
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[8] Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[7][8]
-
Elution: Elute 2-HB with 1 mL of methanol or a mixture of acetonitrile and methanol (e.g., 90:10 v/v) into a clean collection tube.[7]
-
Solvent Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C.[2]
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the subsequent analysis (e.g., 100 µL of the initial mobile phase for LC-MS).[2]
Protocol 2: Protein Precipitation (LC-MS/MS Analysis)
Protein precipitation is a common and effective method for the removal of proteins from plasma samples prior to the analysis of small molecules like 2-HB.[1][9]
Materials:
-
Plasma samples
-
Internal standard (e.g., 2-hydroxybutyrate-d3)
-
Ice-cold acetonitrile or methanol[1]
-
Microcentrifuge tubes
Procedure:
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.[2]
-
Protein Precipitation: Add 400 µL of an ice-cold organic solvent, such as acetonitrile or methanol, to precipitate the plasma proteins.[2]
-
Vortexing: Vortex the mixture vigorously for 30 seconds.[2]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.[1]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 40°C.[2]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid).[1][2]
Protocol 3: Liquid-Liquid Extraction (LLE) with Derivatization (GC-MS Analysis)
This method is suitable for GC-MS analysis and involves extraction followed by derivatization to increase the volatility of 2-HB.[3][6]
Materials:
-
Plasma/serum samples
-
Internal standard (e.g., 2-hydroxybutyrate-d3)
-
5 M HCl
-
Ethyl acetate (B1210297)
-
Nitrogen evaporator
Procedure:
-
Internal Standard and Acidification: To 300 µL of a plasma sample, add 30 µL of 1 mM 2-hydroxybutyrate-d3 as an internal standard. Acidify the sample by adding 90 µL of 5 M HCl.[3]
-
Liquid-Liquid Extraction: Add 4 mL of ethyl acetate and vortex.[11]
-
Centrifugation: Centrifuge at 2500 x g for 10 minutes.[3]
-
Solvent Transfer: Transfer the upper organic layer to a clean glass tube.[1]
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 37°C.[3]
-
Derivatization: Add 80 µL of a silylating agent like BSTFA with 1% TMCS. The reaction can be accelerated using microwave irradiation (e.g., 2 minutes at 800 W) or conventional heating.[1][3]
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.[1]
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the analysis of 2-HB in plasma/serum.
| Parameter | Method | Value | Reference |
| Limit of Quantification (LOQ) | GC-MS | 5 µM | [3][6] |
| Linearity (R²) | LC-MS/MS | >0.99 | [9] |
| Intra-run Imprecision (CV%) | LC-MS/MS | <5.5% | [9] |
| Inter-run Imprecision (CV%) | LC-MS/MS | <5.8% | [9] |
| Analytical Recovery | LC-MS/MS | 96.3 - 103% | [9] |
| Accuracy | GC-MS | 96 - 101% | [3] |
Visualizations
Caption: Workflow for Solid-Phase Extraction of 2-HB from Plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Alpha-Hydroxybutyrate (α-HB) Assay Kits in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-hydroxybutyrate (α-HB), a byproduct of amino acid catabolism and glutathione (B108866) synthesis, has emerged as a significant early biomarker for insulin (B600854) resistance and glucose intolerance.[1][2] Its quantification in biological samples is crucial for understanding the pathophysiology of metabolic diseases and for the development of novel therapeutic strategies.[1] This document provides detailed application notes and experimental protocols for the use of alpha-hydroxybutyrate assay kits in metabolic studies, focusing on both commercially available enzymatic assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Principle of Detection
The quantification of α-HB is primarily achieved through two methodologies: enzymatic assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Enzymatic Assays: These assays utilize the enzyme α-hydroxybutyrate dehydrogenase (α-HBDH), which catalyzes the oxidation of α-HB to α-ketobutyrate.[1][3] This reaction is coupled with the reduction of a cofactor, typically NAD+, to NADH. The resulting change in absorbance or fluorescence is directly proportional to the α-HB concentration in the sample.[1][3] These kits are suitable for high-throughput screening on clinical chemistry analyzers.[1][4]
-
LC-MS/MS: This method offers high sensitivity and selectivity, making it a gold standard for the precise quantification of small molecules like α-HB in complex biological matrices.[5] The methodology involves sample preparation, typically protein precipitation, followed by chromatographic separation (either reversed-phase or HILIC) and detection by tandem mass spectrometry.[5]
Applications in Metabolic Studies
The measurement of α-HB levels is a valuable tool in various areas of metabolic research:
-
Early Detection of Insulin Resistance: Elevated levels of α-HB are strongly associated with insulin resistance, often appearing before the rise in glycemic indicators.[1][6] This makes α-HB a promising early biomarker for identifying individuals at risk of developing type 2 diabetes.[1][2][6]
-
Monitoring Disease Progression: Tracking α-HB levels over time can provide insights into the progression of metabolic diseases and the effectiveness of therapeutic interventions.[7]
-
Drug Development: In the pharmaceutical industry, α-HB assays can be used to assess the metabolic effects of new drug candidates and to stratify patient populations in clinical trials.[1]
-
Understanding Metabolic Pathways: Studying the dynamics of α-HB can help elucidate the underlying biochemical mechanisms of metabolic dysregulation, particularly those involving lipid oxidation and oxidative stress.[2]
Data Presentation
The following tables summarize quantitative data from studies that have utilized α-HB measurements to assess metabolic health.
Table 1: Diagnostic Performance of α-Hydroxybutyrate in Detecting Insulin Resistance
| Biomarker/Test | Population | Method | Performance Metric | Value | Citation |
| Alpha-Hydroxybutyrate (α-HB) | 399 non-diabetic subjects | Random Forest Analysis | Accuracy | 76% | [1][6] |
| Alpha-Hydroxybutyrate (α-HB) | 399 non-diabetic subjects | Partition Analysis | Optimal Cutoff | 5 µg/mL | [1][6] |
| Alpha-Hydroxybutyrate (α-HB) | 217 patients at increased risk for diabetes | Multivariable Logistic Regression | Improvement in Sensitivity | 4.7% (p=0.0091) | [1] |
| Alpha-Hydroxybutyrate (α-HB) | 217 patients at increased risk for diabetes | Multivariable Logistic Regression | Improvement in Specificity | 3.2% (p=0.0001) | [1] |
Table 2: Association of α-Hydroxybutyrate with Insulin Resistance and Impaired Glucose Tolerance
| Parameter | Finding | Statistical Significance | Citation |
| Association with Insulin Resistance | α-HB was significantly associated with insulin resistance independently of collection site, sex, age, and BMI. | Odds Ratio: 2.84 (p<0.0001) | [6] |
| Association with Impaired Glucose Tolerance | α-HB was significantly associated with impaired glucose tolerance independently of center, sex, age, and BMI. | Odds Ratio: 2.51 (p<0.0001) | [6] |
| Prediction of 1-hour Glucose Levels | Fasting serum α-HB levels predicted elevated 1-hour glucose during an oral glucose tolerance test (OGTT). | - | [8] |
Experimental Protocols
Protocol 1: Enzymatic Colorimetric Assay for α-HB Quantification
This protocol is a general guideline for a typical enzymatic assay kit. Refer to the specific manufacturer's instructions for detailed procedures.
Materials:
-
α-HB Assay Kit (containing α-HB Assay Buffer, α-HB Enzyme Mix, α-HB Substrate Mix, and α-HB Standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Biological samples (serum, plasma, cell lysates, tissue homogenates)
Procedure:
-
Sample Preparation:
-
Serum and Plasma: Can often be used directly. If high levels of interfering substances are present, deproteinization using a 10 kDa MWCO spin filter may be necessary.[9]
-
Cells (e.g., 2 x 10^6): Homogenize in 4 volumes of cold α-HB Assay Buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material.[9]
-
Tissues (e.g., 10 mg): Homogenize in 4 volumes of cold α-HB Assay Buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material.[9]
-
Bring all samples to a final volume of 50 µL with α-HB Assay Buffer.
-
-
Standard Curve Preparation:
-
Reconstitute the α-HB Standard as per the kit instructions to generate a stock solution (e.g., 10 mM).
-
Prepare a 1 mM standard solution by diluting the stock.
-
Create a series of standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by adding the appropriate volume of the 1 mM standard to wells of the 96-well plate.
-
Adjust the volume of each standard well to 50 µL with α-HB Assay Buffer.
-
-
Assay Reaction:
-
Prepare a Reaction Mix according to the kit's instructions, typically containing the α-HB Enzyme Mix and Substrate Mix.
-
Add 50 µL of the Reaction Mix to each well containing the standards and samples.
-
Mix well and incubate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Calculation:
-
Subtract the blank (0 standard) reading from all standard and sample readings.
-
Plot the standard curve and determine the concentration of α-HB in the samples.
-
Protocol 2: LC-MS/MS Method for α-HB Quantification in Human Plasma
This protocol provides a robust method for the sensitive and accurate quantification of α-HB.
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
α-HB-d3 internal standard solution
-
Ice-cold acetonitrile (B52724)
-
1.5 mL microcentrifuge tubes
-
Centrifuge capable of 13,000 x g at 4°C
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Spike with the α-HB-d3 internal standard solution.
-
Add 200 µL of ice-cold acetonitrile (4:1 ratio of acetonitrile to plasma).
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at 4°C for 10 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.[5]
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation using either a reversed-phase or HILIC column.
-
Detect α-HB and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of α-HB.
-
Determine the concentration of α-HB in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualization of Pathways and Workflows
Caption: Metabolic pathways leading to the production of alpha-hydroxybutyrate (α-HB).
Caption: General experimental workflow for the quantification of α-HB.
Caption: The logical relationship between metabolic stress, α-HB, and disease risk.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. α-Hydroxybutyrate Dehydrogenase (α-HBDH) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 4. Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Serum α-hydroxybutyrate (α-HB) predicts elevated 1 h glucose levels and early-phase β-cell dysfunction during OGTT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Methodology for Assessing 2-Hydroxybutanoate in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxybutanoate (2-HB), also known as alpha-hydroxybutyrate, is a small organic acid emerging as a key biomarker for metabolic dysregulation and oxidative stress.[1][2] It is an early indicator of insulin (B600854) resistance and impaired glucose tolerance.[3] 2-HB is a byproduct of cellular metabolic pathways, specifically the catabolism of L-threonine and L-methionine, and is intrinsically linked to the synthesis of glutathione (B108866) (GSH), the primary endogenous antioxidant.[1][4] Under conditions of oxidative stress, the demand for GSH increases, leading to a corresponding rise in 2-HB production.[2] Therefore, the accurate quantification of 2-HB in cell culture systems is crucial for studying metabolic diseases, drug toxicity, and cellular responses to oxidative stress.
This document provides detailed protocols for the quantification of 2-HB from cell culture samples (both cell pellets and culture media) using three common analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays.
Metabolic Pathway of this compound Production
The production of 2-HB is closely tied to the cellular response to oxidative stress. When cells experience oxidative stress, there is an increased demand for the antioxidant glutathione (GSH).[2] To meet this demand, the transsulfuration pathway is upregulated to provide the necessary cysteine for GSH synthesis. A byproduct of this pathway is α-ketobutyrate, which is then reduced to this compound by lactate (B86563) dehydrogenase (LDH) or 2-hydroxybutyrate dehydrogenase (HBDH).[2][4] An increased NADH/NAD+ ratio, often associated with metabolic stress, further drives this conversion.[5]
Analytical Methodologies Overview
The choice of analytical method depends on the required sensitivity, specificity, sample throughput, and available instrumentation.
| Feature | GC-MS | LC-MS/MS | Enzymatic Assay |
| Principle | Separation of volatile derivatives by gas chromatography, detection by mass spectrometry. | Separation by liquid chromatography, detection by tandem mass spectrometry. | Enzymatic conversion of 2-HB coupled to a colorimetric or fluorometric signal.[2] |
| Sensitivity | High (Low µM)[6] | Very High (nM to low µM) | Moderate to High |
| Specificity | High | Very High | Moderate (potential cross-reactivity)[7] |
| Throughput | Moderate | Moderate to High | High |
| Sample Prep | Extensive (Extraction, Derivatization)[6] | Moderate (Extraction) | Minimal (Deproteinization)[3] |
| Instrumentation | GC-MS System | LC-MS/MS System | Plate Reader |
Table 1. Comparison of Analytical Methods for 2-HB Quantification.
Experimental Protocols
Critical First Step: Quenching Metabolism To accurately capture the metabolic state of cells, all enzymatic activity must be stopped rapidly through a process called quenching.[8] This is crucial to prevent alterations in metabolite levels after harvesting.[8] A common and effective method is to rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) and then immediately add an ice-cold extraction solvent like 80% methanol (B129727).[8]
Protocol 1: Sample Preparation from Cell Culture
This protocol details the initial steps for harvesting and preparing both intracellular (cell pellet) and extracellular (culture medium) samples for 2-HB analysis.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold (-20°C to -80°C) 80% Methanol (LC-MS grade) or Acetonitrile
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Harvesting:
-
Adherent Cells: Aspirate the culture medium (save for extracellular analysis if desired). Quickly wash the cell monolayer once with ice-cold PBS. Immediately add 500 µL to 1 mL of ice-cold 80% methanol per 10 cm dish.[9] Place on ice for 5 minutes, then scrape the cells into the methanol.[8][9]
-
Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 min at 4°C). Discard the supernatant (or save for extracellular analysis). Quickly wash the pellet with ice-cold PBS and re-pellet. Resuspend the pellet in ice-cold 80% methanol.
-
-
Lysis: Transfer the cell/methanol suspension to a pre-chilled microcentrifuge tube. Vortex vigorously for 30-60 seconds. For more robust lysis, sonication on ice or multiple freeze-thaw cycles can be performed.[10]
-
Clarification: Centrifuge the lysate at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins and cell debris.[8]
-
Collection: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube. This is the Cell Lysate .
-
Culture Medium Prep: For extracellular analysis, centrifuge the collected medium to remove any cells or debris. To deproteinate, add 3 volumes of cold acetonitrile, vortex, and centrifuge, or use a 10 kDa molecular weight cutoff (MWCO) spin filter.[11] The resulting supernatant/filtrate is the Media Extract .
-
Storage: Samples can be stored at -80°C or processed immediately for analysis.
Protocol 2: GC-MS Analysis
GC-MS provides robust quantification but requires chemical derivatization to make the non-volatile 2-HB amenable to gas chromatography.[3]
Materials:
-
Cell Lysate or Media Extract (from Protocol 1)
-
Internal Standard (e.g., 2-hydroxybutyrate-d3)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane, BSTFA + 1% TMCS)
-
Nitrogen evaporator or SpeedVac
-
Heating block or oven
-
GC-MS system
Procedure:
-
Internal Standard: Add a known amount of internal standard (e.g., 2-HB-d3) to an aliquot of Cell Lysate or Media Extract.[6]
-
Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen or using a SpeedVac. This step is critical as silylating reagents are moisture-sensitive.
-
Derivatization: Add the derivatization agent (e.g., 80 µL of BSTFA + 1% TMCS) to the dried residue.[6]
-
Incubation: Cap the tube tightly and heat at 70-80°C for 30-60 minutes to facilitate the reaction.[12] A rapid microwave-assisted derivatization (e.g., 2 minutes at 800 W) can also be used to improve throughput.[6]
-
Analysis: After cooling to room temperature, transfer the sample to a GC-MS autosampler vial. Inject the derivatized sample into the GC-MS system.
-
Data Acquisition: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions for derivatized 2-HB and its internal standard.[13]
Protocol 3: LC-MS/MS Analysis
LC-MS/MS offers high sensitivity and specificity and does not typically require derivatization.
Materials:
-
Cell Lysate or Media Extract (from Protocol 1)
-
Internal Standard (e.g., 2-hydroxybutyrate-d3)
-
LC-MS grade solvents (e.g., water, acetonitrile, formic acid)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Internal Standard: Add a known amount of internal standard to an aliquot of Cell Lysate or Media Extract.[3]
-
Sample Finalization: Depending on the initial extraction solvent, the sample may be injected directly. Alternatively, for concentration or solvent exchange, evaporate the sample to dryness and reconstitute it in the initial mobile phase (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).[3]
-
Analysis: Transfer the sample to an autosampler vial and inject it into the LC-MS/MS system.
-
Data Acquisition: Use a C18 reversed-phase column for separation.[7] The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for quantification.[7] Precursor and product ion transitions for 2-HB must be optimized for the specific instrument.
Protocol 4: Enzymatic Assay
Enzymatic assays are a high-throughput alternative suitable for rapid screening. They are often available as commercial kits.
Principle: The assay relies on an enzyme, such as 2-hydroxybutyrate dehydrogenase (HBDH), to catalyze the oxidation of 2-HB to α-ketobutyrate. This reaction reduces NAD+ to NADH, which then reacts with a colorimetric or fluorometric probe to produce a detectable signal proportional to the 2-HB concentration.[2]
Materials:
-
Commercial 2-HB or β-HB assay kit (Note: some β-HB kits show cross-reactivity and can be adapted for 2-HB, but specificity should be verified)
-
Cell Lysate or Media Extract (from Protocol 1, ensure it's deproteinized)
-
96-well microplate
-
Microplate reader
Procedure (General, follow kit-specific instructions):
-
Sample Preparation: Ensure samples are deproteinized. If using a cell lysate from Protocol 1 (methanol extraction), the sample is already suitable. If necessary, dilute samples with the provided assay buffer to fall within the kit's linear range.[3]
-
Standard Curve: Prepare a series of 2-HB standards of known concentrations according to the kit manufacturer's instructions.[3]
-
Plate Setup: Add standards and unknown samples to the wells of a 96-well plate in duplicate or triplicate.
-
Reaction: Prepare and add the Reaction Mix (containing enzyme, NAD+, and probe) to each well.
-
Incubation: Incubate the plate for the time and temperature specified in the kit protocol (e.g., 30 minutes at room temperature), protected from light.[14]
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.
-
Calculation: Subtract the blank reading from all standards and samples. Plot the standard curve and determine the concentration of 2-HB in the samples.
Data Presentation
Quantitative results for 2-HB will vary significantly based on cell type, growth conditions, and experimental treatments. For example, treating C2C12 myoblasts with 500 µM of 2-HB has been shown to alter gene expression.[15][16] As a reference, typical concentrations in human biological fluids are presented below.
| Sample Type | Condition | 2-HB Concentration (µM) | Reference |
| Human Serum | Normal Glucose Tolerance | 51.9 ± 35.9 | [6] |
| Human Serum | Elevated Glucose/Insulin | 99.4 ± 57.9 | [6] |
| Human Plasma | Normal Glucose Tolerance | 61 (Median) | [17] |
| Human Plasma | Type 2 Diabetes | 74 (Median) | [17] |
Table 2. Example Concentrations of 2-HB in Human Samples. Note: These values are for reference; levels in cell culture must be determined empirically.
Conclusion
The quantification of this compound in cell culture is a powerful tool for investigating metabolic health and oxidative stress. Mass spectrometry-based methods (GC-MS and LC-MS/MS) offer high sensitivity and specificity, making them the gold standard for accurate quantification.[1] Enzymatic assays provide a convenient, high-throughput alternative for screening applications.[2] Proper sample preparation, including rapid quenching of metabolic activity, is critical for obtaining reliable and reproducible results that accurately reflect the cellular state.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Human Metabolome Database: Showing metabocard for 2-Hydroxybutyric acid (HMDB0000008) [hmdb.ca]
- 5. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. A 2-hydroxybutyrate-mediated feedback loop regulates muscular fatigue | eLife [elifesciences.org]
- 16. A 2-hydroxybutyrate-mediated feedback loop regulates muscular fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Practical Applications of 2-Hydroxybutyrate (2-HB) Measurement in Diabetes Research
Introduction
2-Hydroxybutyrate (2-HB or α-hydroxybutyrate) is a small organic acid that has emerged as a significant and early biomarker for insulin (B600854) resistance (IR) and the future development of type 2 diabetes (T2D).[1][2][3][4] Unlike traditional markers such as fasting glucose or HbA1c, which primarily indicate established hyperglycemia, elevated 2-HB levels can signify underlying metabolic stress, particularly increased lipid oxidation and a shift in the mitochondrial redox state, years before the clinical onset of diabetes.[5][6] Its synthesis is a byproduct of metabolic pathways activated during insulin resistance, making it a valuable tool for researchers, clinicians, and drug development professionals.[1][3][4] These notes provide an overview of the practical applications of 2-HB measurement, including detailed analytical protocols and data interpretation guidelines.
Core Applications in Diabetes and Metabolic Research
The measurement of 2-HB offers a window into the early pathophysiological changes of metabolic disease.[5] Its primary applications include:
-
Early Detection of Insulin Resistance: Elevated 2-HB is a persistent biomarker associated with insulin sensitivity.[3] It can help identify individuals with IR and impaired glucose tolerance (IGT) even within a non-diabetic population, allowing for earlier intervention.[5][7] A proposed concentration cut-off of 5 µg/mL has been suggested to indicate the presence of IR and IGT.[7]
-
Risk Stratification for Type 2 Diabetes: Studies have shown that higher levels of 2-HB can predict the future development of dysglycemia and T2D.[1][6] This makes 2-HB a useful biomarker for stratifying at-risk populations in large-scale epidemiological studies and clinical trials.
-
Monitoring Metabolic Stress: 2-HB synthesis is linked to an increased cellular NADH/NAD+ ratio, which can result from higher rates of lipid oxidation and mitochondrial overload.[1][3] Therefore, measuring 2-HB provides an indirect assessment of mitochondrial redox state and oxidative stress, which are key hallmarks of an insulin-resistant state.[3]
-
Evaluating Therapeutic Interventions: Changes in 2-HB levels can be used to monitor the metabolic effects of therapeutic interventions aimed at improving insulin sensitivity.[3] For instance, a decrease in 2-HB levels following treatment can indicate an improvement in the underlying metabolic dysregulation.[3][7]
Data Presentation: Biomarker Performance
The utility of a biomarker is determined by its ability to accurately distinguish between different physiological states. The following tables summarize key quantitative data related to 2-HB as a biomarker for diabetes research.
Table 1: Performance Comparison of Metabolic Biomarkers for Early Insulin Resistance
| Biomarker | Principle | Application | Sensitivity | Specificity | Area Under the Curve (AUC) |
| 2-Hydroxybutyrate (2-HB) | Reflects increased lipid oxidation and oxidative stress.[5] | Early detection of insulin resistance and impaired glucose tolerance.[5] | - | - | 0.71 (for predicting elevated 1-hour glucose)[5] |
| Glycated Hemoglobin (HbA1c) | Measures long-term glycemic control (2-3 months).[5] | Diagnosis and monitoring of prediabetes and diabetes.[5] | 81.3% (for prediabetes)[5] | - | 0.893 (for prediabetes)[5] |
| β-Hydroxybutyrate (BHB) | A primary ketone body, indicating ketogenesis. | Diagnosis and monitoring of ketoacidosis.[8] | 98-100% (for DKA at >1.5 mmol/L)[9] | 78.6-93.3% (for DKA at >1.5 mmol/L)[9] | - |
| Fasting Plasma Glucose | Measures blood glucose after an overnight fast. | Diagnosis of prediabetes and diabetes.[6] | - | - | - |
Table 2: Sample Stability for 2-HB Measurement
| Condition | Matrix | Stability |
| Ambient Temperature | Serum / Plasma | Up to 24 hours[2][6] |
| 4°C | Serum / Plasma | Up to 24 hours[2][6] |
| Freeze-Thaw Cycles | Serum / Plasma | Stable after at least 3 cycles[2][6] |
| Long-Term Storage (-80°C) | Serum / Plasma | Recommended for long-term stability[2] |
Note: Data on β-Hydroxybutyrate (BHB), a related ketone body, shows high stability during storage at -20°C and -80°C.[2]
Signaling and Metabolic Pathways
Elevated 2-HB is a consequence of metabolic shifts associated with insulin resistance. When cells become resistant to insulin, glucose uptake is impaired, forcing a switch to increased fatty acid oxidation for energy. This process generates a high amount of NADH, leading to an elevated NADH/NAD+ ratio. To regenerate NAD+, the cell reduces α-ketobutyrate (a byproduct of threonine and methionine catabolism) to 2-HB, a reaction catalyzed by lactate (B86563) dehydrogenase (LDH).[1][3]
Caption: Metabolic pathway of 2-HB synthesis in insulin resistance.
Experimental Protocols
Accurate quantification of 2-HB is critical for its application in research. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and robust methods.[10][11] An enzymatic assay is also available for high-throughput applications.[2]
Protocol 1: 2-HB Quantification in Plasma/Serum by GC-MS
This method provides high specificity and sensitivity and requires chemical derivatization to make 2-HB volatile for gas chromatography.[2][5]
1. Pre-Analytical Considerations:
- Blood Collection: Collect whole blood in EDTA or heparin tubes. Serum is also acceptable.[2][6]
- Plasma Separation: Centrifuge blood at 2500 x g for 10 minutes promptly after collection.[2]
- Storage: Store plasma/serum at -80°C for long-term analysis.[2]
2. Sample Preparation (Liquid-Liquid Extraction):
- To a 300 µL aliquot of plasma or serum, add 30 µL of an appropriate internal standard (IS), such as 1 mM 2-hydroxybutyrate-d3.[2][6]
- Acidify the sample by adding 90 µL of 5 M HCl.[2][6]
- Add 4 mL of an organic solvent (e.g., ethyl acetate) and vortex vigorously for 2 minutes to perform the extraction.[6][10]
- Centrifuge at 2500 x g for 10 minutes to separate the phases.[6][10]
- Carefully transfer the upper organic layer to a clean glass tube.[2][10]
- Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 37°C.[2][10]
3. Derivatization (Silylation):
- To the dried residue, add 80 µL of a silylating agent, such as BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane).[2][6]
- Seal the tube and heat to facilitate the reaction. This can be done conventionally (e.g., 75°C for 30 minutes) or using microwave irradiation (e.g., 800 W for 2 minutes) for a faster reaction.[2][6]
- Allow the sample to cool to room temperature.
4. GC-MS Analysis:
- GC Column: Use a non-polar column such as a DB-5.[10]
- Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.[10]
- Analysis Mode: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring specific ions for 2-HB (e.g., m/z 205) and its deuterated internal standard (e.g., m/z 208).[6]
- Quantification: Create a calibration curve using standards prepared in a surrogate matrix (e.g., water or stripped serum) to calculate the concentration of 2-HB in the unknown samples.[6]
Sample [label="1. Plasma/Serum Sample\n(300 µL)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Spike [label="2. Add Internal Standard\n(e.g., 2-HB-d3)", fillcolor="#FBBC05", fontcolor="#202124"];
Acidify [label="3. Acidify\n(5 M HCl)", fillcolor="#FBBC05", fontcolor="#202124"];
Extract [label="4. Liquid-Liquid Extraction\n(Ethyl Acetate)", fillcolor="#FBBC05", fontcolor="#202124"];
Evap [label="5. Evaporate to Dryness\n(Nitrogen Stream, 37°C)", fillcolor="#FBBC05", fontcolor="#202124"];
Deriv [label="6. Derivatize\n(BSTFA + 1% TMCS, Heat)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Inject [label="7. Inject and Analyze\nby GC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Sample -> Spike;
Spike -> Acidify;
Acidify -> Extract;
Extract -> Evap;
Evap -> Deriv;
Deriv -> Inject;
}
Caption: Experimental workflow for 2-HB quantification by GC-MS.
Protocol 2: 2-HB Quantification in Plasma by LC-MS/MS
This method offers high sensitivity and specificity and typically does not require derivatization, simplifying sample preparation.[10]
1. Pre-Analytical Considerations:
- Follow the same sample collection and storage procedures as described for the GC-MS protocol.
2. Sample Preparation (Protein Precipitation):
- To a 50 µL aliquot of plasma, add 200 µL of cold acetonitrile (B52724) containing the internal standard (e.g., 2-HB-d3).[10]
- Vortex for 1 minute to precipitate proteins.[10]
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[10]
- Transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a stream of nitrogen.[10]
- Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[10]
3. LC-MS/MS Analysis:
- LC Column: Use a reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).[10]
- Mobile Phase: Use a gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).[10]
- Flow Rate: A typical flow rate is 0.3-0.5 mL/min.[10]
- Analysis Mode: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 2-HB and its internal standard.[2][12]
- Quantification: Generate a calibration curve to determine sample concentrations, as described in the GC-MS protocol.
Protocol 3: High-Throughput Enzymatic Assay
Enzymatic assays are suitable for screening large numbers of samples in a 96-well plate format.[2]
1. Principle:
- The assay is based on the oxidation of 2-HB by a specific hydroxybutyrate dehydrogenase enzyme. This reaction reduces a cofactor like NAD+ to NADH. The resulting NADH reacts with a colorimetric or fluorometric probe, producing a signal proportional to the 2-HB concentration.[2]
2. Sample Preparation:
- Deproteinate plasma samples using a method such as the protein precipitation described in the LC-MS/MS protocol or by using a commercially available deproteinization kit.[2]
3. Assay Procedure:
- Add prepared samples and standards to the wells of a 96-well plate.
- Add the enzyme/cofactor/probe reaction mix according to the manufacturer's instructions.
- Incubate the plate for the recommended time and temperature.
- Read the absorbance or fluorescence using a microplate reader.
- Calculate 2-HB concentrations based on the standard curve.
Logical Relationships in Diabetes Progression
The measurement of 2-HB fits into a logical framework that connects metabolic dysregulation with the clinical manifestation of diabetes. This relationship underscores its value as an early, predictive biomarker.
Caption: Logical progression from metabolic stress to Type 2 Diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? (Journal Article) | OSTI.GOV [osti.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. droracle.ai [droracle.ai]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting poor peak shape in 2-hydroxybutanoate GC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-hydroxybutanoate. The information is tailored for researchers, scientists, and drug development professionals to help resolve poor peak shape and other analytical challenges.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving poor peak shapes in your this compound chromatograms.
Question: My this compound peak is tailing. What are the potential causes and how can I fix it?
Peak tailing, where the peak is asymmetrical with a drawn-out tail, is a common issue when analyzing polar compounds like this compound. It can lead to inaccurate integration and reduced resolution.[1][2][3]
Potential Causes and Solutions:
-
Active Sites in the GC System: Polar analytes can interact with active sites (e.g., silanols) in the inlet liner, at the head of the column, or in the transfer line, causing peak tailing.[4][5][6][7]
-
Incomplete Derivatization: this compound requires derivatization to increase its volatility and reduce polarity.[9][10] Incomplete reactions will leave polar hydroxyl and carboxyl groups exposed, leading to tailing.
-
Solution: Ensure your sample is completely dry before adding the derivatization reagent, as moisture can deactivate silylating agents like BSTFA.[6][11] Optimize derivatization parameters such as reagent volume, temperature, and reaction time.[6] A microwave-assisted derivatization can significantly reduce reaction time.[10][12]
-
-
Column Contamination: Accumulation of non-volatile matrix components at the head of the column can lead to peak tailing.[4][13]
-
Improper Column Installation: A poorly cut or improperly installed column can create dead volume, leading to peak tailing.[3][5]
-
Solution: Ensure the column is cut cleanly at a 90° angle and installed at the correct height in the inlet according to the manufacturer's instructions.[5]
-
Question: I am observing peak fronting for my this compound analysis. What should I do?
Peak fronting, the inverse of tailing, results in a leading edge of the peak being sloped.[15] This can also affect peak integration and accuracy.
Potential Causes and Solutions:
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing molecules to travel through the column more quickly and resulting in fronting.[5][15][16]
-
Solvent Mismatch: A significant difference in polarity between the sample solvent and the stationary phase can cause poor peak shape, including fronting.[15][18]
-
Solution: If possible, dissolve your derivatized sample in a solvent that is compatible with the stationary phase. For example, using a non-polar solvent with a non-polar column.
-
-
Co-elution: What appears to be a fronting peak might actually be two co-eluting compounds.[15]
Question: My this compound peak is split. How can I resolve this?
Peak splitting, where a single compound appears as two or more peaks, can be a complex issue to diagnose.[16][18][19]
Potential Causes and Solutions:
-
Improper Injection Technique: Issues with the injection process, such as a faulty syringe or an incorrect injection speed, can cause the sample to be introduced into the inlet in a non-uniform manner.[18]
-
Inlet and Liner Issues: A dirty or improperly packed inlet liner can cause peak splitting.[18]
-
Solution: Replace the inlet liner and ensure any glass wool is positioned correctly.[18]
-
-
Solvent and Stationary Phase Mismatch: Using a solvent that is not compatible with the stationary phase can lead to poor sample focusing and peak splitting, especially in splitless injections.[5][18]
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound is a polar and non-volatile organic acid. Derivatization is a critical step to chemically modify it, typically by silylation, to increase its volatility and thermal stability.[9][10] This allows it to be effectively vaporized in the GC inlet and travel through the column for separation and analysis, resulting in better peak shape and sensitivity.[11]
Q2: What are the recommended GC-MS parameters for this compound analysis?
A2: While parameters should be optimized for your specific instrument, the following table provides a good starting point based on established methods.[9][12]
| Parameter | Recommended Value |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness[9][10] |
| Injector Temperature | 250 °C[9][12] |
| Injection Mode | Splitless (1 µL injection volume)[12] |
| Oven Program | Initial: 60°C, hold 1 min; Ramp 1: 20°C/min to 180°C; Ramp 2: 50°C/min to 250°C[12] |
| Carrier Gas | Helium at a constant flow rate[12] |
| Transfer Line Temp | 280 °C[12] |
| Ion Source Temp | 250 °C[12] |
| Ionization Mode | Electron Impact (EI) at 70 eV[9][12] |
| Acquisition Mode | Selected Ion Monitoring (SIM)[9][12] |
Q3: What are common sources of contamination or "ghost peaks" in the analysis?
A3: Ghost peaks can originate from several sources:
-
Contaminated Solvents or Reagents: Always use high-purity, chromatography-grade solvents and fresh derivatization reagents.[6]
-
System Contamination: The injection port liner and septum are common sources of contamination. Regular replacement is crucial.[6] Column bleed, where the stationary phase degrades at high temperatures, can also be a source.[4]
-
Carryover from Previous Samples: Remnants of previous, highly concentrated samples can elute in subsequent runs.[4] Running a solvent blank after a high-concentration sample can help identify carryover.
Q4: How do I choose the right GC column for this compound analysis?
A4: For the analysis of derivatized this compound, a non-polar or low-polarity column is generally recommended. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS).[9][10] These columns offer good thermal stability and are well-suited for GC-MS applications.[21][22] A standard column dimension of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness provides a good balance of resolution and analysis time.[17][23]
Experimental Protocols
Sample Preparation and Derivatization Protocol (Adapted from a validated method for human serum)
-
Sample Collection: Pipette 300 µL of the serum sample into a 15 mL centrifuge tube.[12]
-
Internal Standard Addition: Add 30 µL of a 1 mM solution of 2-hydroxybutyrate-d3 (internal standard).[12]
-
Acidification: Add 90 µL of 5 M HCl to acidify the samples.[10][12]
-
Liquid-Liquid Extraction: Add 4 mL of ethyl acetate, vortex vigorously for 1 minute, and then centrifuge at 2500 x g for 10 minutes.[12]
-
Solvent Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.[12]
-
Derivatization: To the dried extract, add 80 µL of BSTFA with 1% TMCS (99:1). Cap the tube tightly and vortex briefly.[10][12]
-
Microwave-Assisted Reaction: Place the tube in a microwave oven and irradiate at 800 W for 2 minutes.[10][12]
-
Analysis: After cooling, transfer the derivatized sample to a GC autosampler vial for analysis.[10][12]
Visual Guides
Caption: A logical workflow for troubleshooting poor peak shape in GC-MS analysis.
Caption: The derivatization pathway for this compound for GC-MS analysis.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 16. acdlabs.com [acdlabs.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. gcms.cz [gcms.cz]
- 22. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 23. fishersci.ca [fishersci.ca]
Technical Support Center: Optimizing Signal Intensity for Alpha-Hydroxybutyrate in LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of alpha-hydroxybutyrate (α-HB) in their LC-MS/MS experiments.
Troubleshooting Guide: Low or No Signal Intensity
Experiencing a weak or absent signal for your alpha-hydroxybutyrate standard or sample is a common issue. This guide provides a systematic approach to identify and resolve the root cause.
Question: I am seeing a very weak signal, or no signal at all, for my alpha-hydroxybutyrate sample. What are the potential causes and how can I troubleshoot this?
Answer: A low or absent signal for α-HB can stem from several factors throughout the analytical workflow, from sample handling to data acquisition. Below is a step-by-step troubleshooting guide to help you identify and resolve the issue.
Step 1: Verify Sample Preparation
Errors during sample preparation are a frequent source of poor signal intensity.
-
Incomplete Protein Removal: Residual proteins in the sample can interfere with chromatography and suppress the ionization of α-HB.
-
Troubleshooting: Ensure your protein precipitation protocol is effective. A common method involves adding ice-cold acetonitrile (B52724) or methanol (B129727) to the plasma or serum sample at a ratio of at least 4:1 (solvent to sample).[1] After vortexing and centrifugation, carefully transfer the supernatant for analysis.[1]
-
-
Analyte Loss During Extraction: If you are using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), ensure the protocol is optimized for α-HB recovery.
-
Troubleshooting: Check the pH conditions and the choice of solvents to ensure they are suitable for α-HB, which is a small, polar molecule.
-
-
Presence of Water (if derivatization is used): While direct analysis of α-HB is common, some methods may employ derivatization to improve chromatographic retention or sensitivity, particularly for GC-MS. Silylating reagents used in derivatization are highly sensitive to moisture.
Step 2: Evaluate Chromatographic Conditions
Suboptimal liquid chromatography conditions can lead to poor peak shape, retention, and consequently, low signal intensity.
-
Inappropriate Column Chemistry: The choice of chromatographic column is critical for retaining and separating α-HB from matrix components.
-
Incorrect Mobile Phase Composition: The mobile phase composition, including organic solvent and additives, directly impacts ionization efficiency and chromatographic separation.
-
Troubleshooting: A typical mobile phase for reversed-phase chromatography of α-HB consists of a gradient of water and methanol or acetonitrile, often with a small amount of an acidic modifier like formic acid or acetic acid to improve peak shape and ionization.[4][5] For HILIC, a higher percentage of organic solvent is used in the initial mobile phase. Experiment with different mobile phase compositions and gradients to optimize peak shape and intensity.
-
Step 3: Optimize Mass Spectrometer Parameters
The mass spectrometer settings must be properly tuned for the detection of α-HB.
-
Incorrect Ionization Mode: The choice of ionization polarity is crucial for maximizing the signal.
-
Troubleshooting: Alpha-hydroxybutyrate is a carboxylic acid and is most effectively ionized in negative electrospray ionization (ESI) mode.[4] Verify that your instrument is operating in negative ion mode.
-
-
Suboptimal Source Conditions: The temperature and gas flows in the ESI source can significantly affect the desolvation and ionization of α-HB.
-
Troubleshooting: Optimize the nebulizer pressure, source gas flow and temperature, and desolvation gas flow and temperature.[4] These parameters often need to be tuned for each specific instrument and method.
-
-
Incorrect MRM Transitions: For quantitative analysis using tandem mass spectrometry, the selection of precursor and product ions (MRM transitions) is critical.
-
Troubleshooting: Verify the m/z values for your precursor and product ions for α-HB. Due to its small size, there may be a limited number of suitable fragments.[4] Infuse a standard solution of α-HB directly into the mass spectrometer to confirm the optimal MRM transitions and collision energies.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical sample preparation protocol for analyzing α-HB in plasma or serum?
A1: A widely used and effective method is protein precipitation.[1] A detailed protocol is provided in the "Experimental Protocols" section below. This method is straightforward and efficiently removes the majority of proteins that can interfere with the analysis.[1]
Q2: Which LC column is best for α-HB analysis?
A2: Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) columns can be used successfully for α-HB analysis.[1] A C18 column is a common choice for RP, while a HILIC column can provide better retention for this polar analyte. The choice may depend on the complexity of your sample matrix and the other analytes you may be measuring simultaneously.
Q3: What mobile phase additives are recommended for α-HB analysis?
A3: Small amounts of volatile acids like formic acid or acetic acid are often added to the mobile phase to improve peak shape and enhance ionization efficiency in negative mode ESI.[4][6] Typical concentrations are around 0.1%.
Q4: How stable is α-HB in biological samples?
A4: Alpha-hydroxybutyrate is a relatively stable analyte. Studies have shown that it has good stability in serum and plasma, with over 90% of the analyte remaining after 46 hours of storage at 4°C.[7][8] It also shows good recovery (≥95%) after three freeze-thaw cycles.[7][8] For long-term storage, it is recommended to keep samples at -80°C.[9]
Q5: What are common adducts of α-HB in ESI-MS?
A5: In electrospray ionization, analytes can form adducts with ions present in the mobile phase or sample matrix, such as sodium ([M+Na]+) or potassium ([M+K]+). While α-HB is typically analyzed in negative mode as [M-H]-, the presence of adducts in positive mode can split the signal and reduce the intensity of the desired ion. Using high-purity solvents and reagents can help minimize adduct formation.[10][11]
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Extraction Recovery | Protein Precipitation (Acetonitrile) | Protein Precipitation (Methanol/Water) | - | [4] |
| α-HB Recovery (%) | 85-115% | 80-120% | - | [4] |
| Sample Stability | 46 hours at 4°C (Serum) | 46 hours at 4°C (Plasma with EDTA) | 3 Freeze-Thaw Cycles | [7] |
| α-HB Recovery (%) | >90% | >90% | ≥95% | [7] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol describes a standard protein precipitation method for the extraction of α-HB from human plasma or serum.[1][4]
Materials:
-
Human plasma or serum samples
-
Ice-cold acetonitrile
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 13,000 x g at 4°C
Procedure:
-
Pipette 50 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile (a 4:1 ratio of acetonitrile to plasma).[1]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at 4°C for 10 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for α-HB Analysis
This protocol provides a starting point for developing an LC-MS/MS method for the quantification of α-HB.[4]
Liquid Chromatography (LC) System:
-
Column: Waters Cortecs UPLC T3 (100 x 2.1 mm, 1.6 µm) or equivalent reversed-phase column.[4]
-
Mobile Phase A: 0.0125% Acetic Acid in Water.[4]
-
Mobile Phase B: 0.0125% Acetic Acid in 60:40 Water:Methanol.[4]
-
Flow Rate: 0.34 mL/min.[4]
-
Injection Volume: 3 µL.[4]
-
Column Temperature: 17.5°C.[4]
-
Gradient:
-
0-0.5 min: 0% B
-
0.5-1.9 min: Increase to 10% B
-
1.9-2.0 min: Increase to 20% B
-
2.0-3.0 min: Increase to 30% B
-
3.0-4.0 min: Increase to 90% B, hold for 1 min
-
4.0-6.5 min: Return to 0% B for re-equilibration
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[4]
-
Capillary Voltage: 0.8 kV.[4]
-
Nebulizer Pressure: 7 bar.[4]
-
Source Gas Flow: 165 L/H at 130°C.[4]
-
Desolvation Gas Flow: 700 L/H at 425°C.[4]
-
MRM Transition: Monitor the appropriate precursor and product ions for α-HB (specific m/z values should be determined empirically on your instrument).
Visualizations
Caption: Experimental workflow for α-HB analysis.
Caption: Troubleshooting workflow for low signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. phenomenex.com [phenomenex.com]
- 4. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in 2-HB Quantification in Plasma
Welcome to the technical support center for the quantification of 2-hydroxybutyrate (2-HB) in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges, particularly matrix effects, encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in 2-HB plasma quantification?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like 2-HB, by co-eluting endogenous components present in the sample matrix (e.g., plasma).[1][2] These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of the analytical method.[1][2] In plasma, the main culprits for matrix effects are phospholipids, salts, and proteins.[1]
Q2: What are the primary sources of matrix effects when analyzing 2-HB in plasma?
A2: The most common sources of matrix effects in plasma analysis for 2-HB are:
-
Phospholipids: These are abundant in plasma and are notorious for causing significant ion suppression in mass spectrometry.[1]
-
Proteins: Although largely removed during sample preparation, residual proteins can still interfere with the ionization process.
-
Salts and Endogenous Metabolites: High concentrations of salts and other small molecules can co-elute with 2-HB and affect its ionization.[1]
Q3: How can I determine if my 2-HB assay is affected by matrix effects?
A3: You can assess matrix effects both qualitatively and quantitatively:
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a 2-HB standard solution into the mass spectrometer post-chromatographic separation. A blank plasma extract is then injected. Any dip or rise in the baseline signal at the retention time of 2-HB indicates ion suppression or enhancement, respectively.[2]
-
Quantitative Assessment (Post-Extraction Spike): This involves comparing the peak area of 2-HB spiked into a blank plasma extract after the extraction process to the peak area of 2-HB in a neat (pure) solvent at the same concentration. The ratio of these two values provides a quantitative measure of the matrix effect.[2]
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for 2-HB quantification?
A4: A stable isotope-labeled internal standard, such as 2-hydroxybutyrate-d3, is a form of 2-HB where some hydrogen atoms are replaced with deuterium. A SIL-IS is the ideal internal standard because it has nearly identical chemical and physical properties to the unlabeled 2-HB.[1] This means it will co-elute and experience the same degree of matrix effects and extraction variability.[1][3] By using the ratio of the analyte signal to the SIL-IS signal, these variations can be effectively compensated for, leading to more accurate and precise quantification.[3]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the quantification of 2-HB in plasma.
Issue 1: Low Recovery of 2-HB
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Protein Precipitation | Ensure a sufficient volume of cold organic solvent (e.g., acetonitrile) is used, typically a 3:1 or 4:1 ratio to the plasma volume. Vortex thoroughly and allow sufficient time for proteins to precipitate before centrifugation.[1] |
| Suboptimal Liquid-Liquid Extraction (LLE) | The choice of extraction solvent is crucial. For a polar analyte like 2-HB, experiment with different organic solvents (e.g., ethyl acetate) and adjust the pH of the sample to optimize the extraction efficiency. |
| Inadequate Solid-Phase Extraction (SPE) | The SPE cartridge type (e.g., reversed-phase, ion-exchange) must be suitable for 2-HB. Optimize the conditioning, loading, washing, and elution steps. The wash step is critical for removing interferences without eluting the analyte. |
| Analyte Degradation | Ensure samples are stored and processed at appropriate temperatures to prevent degradation of 2-HB. |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Overload | Injecting a sample with a high concentration of 2-HB or matrix components can lead to poor peak shape. Try diluting the sample.[4] |
| Inappropriate Mobile Phase pH | For a carboxylic acid like 2-HB, a lower pH mobile phase will ensure it is in its neutral form, which can improve retention and peak shape on a reversed-phase column.[1] |
| Column Contamination | Residual matrix components can accumulate on the analytical column. Implement a column wash step between injections or use a guard column.[1] |
| Incompatible Column Chemistry | For highly polar analytes like 2-HB, a standard C18 column may not provide adequate retention. Consider using a polar-embedded or HILIC column.[1] |
Issue 3: High Variability and Poor Reproducibility in Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Manual sample preparation steps can introduce variability. Ensure consistent and precise pipetting and extraction procedures. Automation can help reduce this variability. |
| Lot-to-Lot Matrix Variability | The composition of plasma can vary between different lots, leading to inconsistent matrix effects. A robust sample preparation method that effectively removes a wide range of interferences is crucial. Protein precipitation alone may not be sufficient.[2] |
| Instrument Instability | Ensure the LC-MS/MS system is stable. Monitor system suitability parameters throughout the analytical run. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of the expected performance of different techniques for the analysis of small molecules in plasma.
Table 1: Quantitative Comparison of Common Sample Preparation Methods
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Phospholipid Removal (e.g., HybridSPE®) |
| Analyte Recovery | Variable, often lower due to matrix effects[5][6] | Moderate to High, method-dependent[5][7] | High (>90%)[5][7] |
| Phospholipid Removal | Poor (<10%)[5][6] | Moderate[5] | Excellent (>99%)[5][6] |
| Matrix Effect (Ion Suppression) | High (can be >70%)[7] | Moderate[7] | Low to negligible[7] |
| Reproducibility (%RSD) | Higher | Lower | Lowest |
| Simplicity & Throughput | High | Moderate | High |
Data presented is representative and may vary depending on the specific analyte and experimental conditions.
Experimental Protocols
Protocol 1: 2-HB Quantification in Human Plasma by LC-MS/MS
This protocol outlines a common approach using protein precipitation for sample cleanup.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Addition: To 50 µL of plasma in a microcentrifuge tube, add the internal standard (e.g., 2-HB-d3).
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or well plate.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
For enhanced cleanup and reduced matrix effects, consider using a phospholipid removal plate (e.g., HybridSPE®) following the protein precipitation step.
Protocol 2: 2-HB Quantification in Human Serum/Plasma by GC-MS
This protocol involves liquid-liquid extraction and derivatization for GC-MS analysis.
-
Sample Preparation: To 300 µL of serum or plasma, add an internal standard (e.g., 2-HB-d3).
-
Acidification: Acidify the sample by adding 90 µL of 5 M HCl.
-
Liquid-Liquid Extraction: Add 4 mL of ethyl acetate (B1210297) and vortex for 2 minutes.
-
Centrifugation: Centrifuge at 2,500 x g for 10 minutes to separate the layers.
-
Organic Phase Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 37°C.
-
Derivatization (Silylation): To the dried extract, add a derivatizing agent (e.g., 80 µL of BSTFA with 1% TMCS).
-
Incubation: Incubate the mixture to allow for complete derivatization.
-
Analysis: Inject the derivatized sample into the GC-MS system.
Visualizations
2-HB Metabolic Pathway
Caption: Production pathway of 2-HB from amino acid catabolism.
Troubleshooting Workflow for Matrix Effects
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of 2-hydroxybutanoate in stored serum samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability and accurate quantification of 2-hydroxybutanoate in stored serum samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing serum samples to ensure the stability of this compound?
A1: To ensure the stability of this compound, it is crucial to adhere to proper storage conditions. For short-term storage, serum samples are stable for up to 24 hours at both ambient temperature and at 4°C.[1][2] For long-term preservation, storing samples at -20°C or -80°C is recommended.[1] Studies have shown that this compound levels remain stable even after three freeze-thaw cycles.[2]
Q2: What are the primary factors that can affect the chemical stability of this compound in serum?
A2: Several factors can influence the chemical stability of analytes like this compound in biological samples. These include:
-
Temperature: Higher temperatures can accelerate the rate of chemical degradation.[3]
-
pH Levels: Variations in pH can alter the molecular structure of an analyte, potentially reducing its stability.[3]
-
Oxidation: Exposure to oxygen can promote oxidation, leading to the degradation of the compound.[3]
-
Enzymatic Degradation: Endogenous enzymes in the serum can potentially metabolize this compound if not handled and stored properly.
Q3: Which analytical method is most suitable for the quantification of this compound in serum?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a robust, sensitive, and specific method for the quantification of this compound in human serum.[4] This technique is well-suited for measuring small molecules in complex biological matrices.[4] The method typically involves a liquid-liquid extraction followed by a derivatization step to improve the volatility and thermal stability of the analyte for GC analysis.[4]
Q4: Why is a derivatization step necessary in the GC-MS analysis of this compound?
A4: The carboxyl and hydroxyl groups of this compound make it a non-volatile compound. Derivatization is a chemical modification process that converts these polar functional groups into less polar and more volatile derivatives.[4][5] This process is essential for GC-MS analysis as it allows the analyte to be vaporized in the gas chromatograph and separated effectively before detection by the mass spectrometer. A common derivatizing agent used is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which forms a trimethylsilyl (B98337) (TMS) ester derivative of this compound.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound in serum samples using GC-MS.
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient extraction of this compound from the serum matrix. 2. Degradation of the analyte during sample storage or preparation. 3. Suboptimal Mass Spectrometer (MS) parameters. | 1. Optimize the liquid-liquid extraction protocol, ensuring the correct solvent and pH are used. 2. Review and confirm that proper sample storage conditions were maintained. Ensure the stability of the derivatized samples.[1] 3. Tune the mass spectrometer to ensure optimal sensitivity for the specific mass-to-charge ratio (m/z) of the derivatized this compound.[1] |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the GC liner or on the analytical column. 2. Incomplete derivatization of the analyte. 3. Contamination of the GC column. | 1. Deactivate the GC liner or replace it with a new one.[1] 2. Ensure the derivatizing agent is fresh and that the reaction is allowed to proceed to completion. Consider optimizing the reaction time and temperature.[1] 3. Bake out the column according to the manufacturer's instructions to remove contaminants.[1] |
| High Variability Between Replicates | 1. Inconsistent sample preparation and extraction. 2. Instability of the derivatized samples. 3. Fluctuations in instrument performance. | 1. Ensure precise and consistent pipetting and vortexing during the extraction and derivatization steps. The use of an internal standard is crucial to correct for variations.[4] 2. Analyze the derivatized samples as soon as possible after preparation. Studies have shown derivatized extracts to be stable for up to 96 hours.[2] 3. Perform regular maintenance and calibration of the GC-MS system. |
Experimental Protocols
Detailed Methodology for Quantification of this compound in Serum by GC-MS
This protocol is adapted from validated methods for the analysis of this compound in human serum.[2][4][5]
1. Materials and Reagents:
-
2-Hydroxybutyric acid standard
-
2-Hydroxybutyric acid-d3 (2HB-d3) internal standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA:TMCS 99:1)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hydrochloric acid (HCl), 5 M
-
Human serum (drug-free for calibration standards and quality controls)
-
Nitrogen gas (high purity)
2. Preparation of Standards and Quality Controls:
-
Stock Solutions: Prepare a 20 mM stock solution of this compound and a 1 mM stock solution of the internal standard, 2HB-d3. Store at -20°C.[5][6]
-
Working Solutions: Prepare a 1000 µM working solution of this compound by diluting the stock solution.[6]
-
Calibration Curve Standards: Prepare a six-point calibration curve (e.g., 5, 10, 50, 100, 150, 200 µM) by spiking drug-free serum with the this compound working solution.[5][6]
-
Quality Control (QC) Samples: Independently prepare low and high QC samples (e.g., 30 µM and 125 µM) in drug-free serum.[5][6]
3. Sample Preparation and Extraction:
-
Pipette 300 µL of serum sample, calibrator, or QC into a centrifuge tube.
-
Add 30 µL of the 1 mM 2HB-d3 internal standard solution to each tube.[2][5]
-
Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate.[1][2][5]
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 2500 × g for 10 minutes to separate the layers.[1][2][5]
-
Carefully transfer the upper organic phase to a clean tube.
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 37°C.[1][4][5]
4. Derivatization:
-
To the dried residue, add 80 µL of the derivatizing agent BSTFA:TMCS (99:1).[2][5]
-
Cap the tube tightly and vortex briefly.
-
Place the tube in a microwave oven and irradiate at 800 W for 2 minutes.[2][5]
-
After cooling, transfer the derivatized sample to a GC autosampler vial for analysis.
5. GC-MS Analysis:
-
The specific GC-MS parameters will need to be optimized for the instrument being used. An example oven program starts at 100°C, holds for 2 minutes, ramps to 115°C, then to 300°C, and holds for 13 minutes.[6]
-
The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring for the characteristic fragment ions of the derivatized this compound and its internal standard.[4]
Visualizations
Metabolic Origin of this compound
This compound is a byproduct of amino acid catabolism and glutathione (B108866) synthesis.[7][8][9] Its production is linked to oxidative stress, where an increased demand for the antioxidant glutathione leads to a higher flux through the transsulfuration pathway.[8][9]
Caption: Metabolic pathways leading to the formation of this compound.
Experimental Workflow for this compound Quantification
The following diagram outlines the key steps in the GC-MS based quantification of this compound from serum samples.
Caption: Workflow for the quantification of this compound in serum.
Troubleshooting Logic for Low Signal Intensity
This decision tree illustrates a logical approach to troubleshooting low signal intensity during the analysis of this compound.
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus [mdpi.com]
- 3. allanchem.com [allanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for 2-Hydroxybutanoic acid (HMDB0341410) [hmdb.ca]
- 8. 2-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
resolving interfering peaks in alpha-hydroxybutyrate chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving interfering peaks during the chromatographic analysis of alpha-hydroxybutyrate (α-HB).
Troubleshooting Guide: Resolving Interfering Peaks in α-HB Analysis
Co-elution, where two or more compounds elute from the chromatography column at the same time, is a common challenge that can compromise the accurate quantification of α-HB. This guide provides a systematic approach to identifying and resolving these interferences.
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing or Fronting | Column Overload: Injecting too high a concentration of the analyte or matrix components. | Dilute the sample and re-inject. |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the peak shape of acidic compounds like α-HB. | Adjust the mobile phase pH. A lower pH will ensure α-HB is in its neutral form, which can improve retention and peak shape on a reversed-phase column. | |
| Column Contamination: Buildup of matrix components on the column or guard column. | Implement a column wash step between injections or replace the guard column. If necessary, clean the column according to the manufacturer's instructions. | |
| Shoulder on the Main Peak or Two Merged Peaks | Co-eluting Isomers or Structurally Similar Compounds: Compounds with similar chemical properties to α-HB (e.g., β-hydroxybutyrate, γ-hydroxybutyrate) may not be fully separated. | Modify Chromatographic Selectivity: - Change Mobile Phase Strength/Gradient: Weaken the mobile phase in reversed-phase HPLC to slow down elution and increase retention. A shallower gradient during the elution of the interfering peaks can improve resolution. - Change Organic Solvent: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter selectivity. - Change Column Chemistry: Use a column with a different stationary phase (e.g., C18, HILIC) to exploit different separation mechanisms. HILIC chromatography can be effective for separating polar compounds like α-HB. |
| Matrix Effects: Components from the biological sample (e.g., phospholipids, salts) are co-eluting with α-HB and causing interference. | Improve Sample Preparation: - Protein Precipitation: Ensure efficient protein removal by using an appropriate solvent-to-sample ratio (e.g., 3:1 or 4:1 acetonitrile to plasma) and thorough vortexing. - Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract α-HB. Ethyl acetate (B1210297) is a commonly used solvent. - Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to remove interferences. | |
| Inconsistent Peak Retention Time | System Instability: Fluctuations in temperature or mobile phase composition. | Ensure the column is properly thermostatted and the mobile phase is well-mixed and degassed. |
| Column Degradation: The stationary phase of the column may be degrading over time. | Replace the column with a new one of the same type. | |
| No Peak or Very Weak Signal | Inefficient Derivatization (for GC-MS): Incomplete conversion of α-HB to its volatile derivative. |
Technical Support Center: Optimization of Derivatization for 2-Hydroxybutanoate Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the derivatization of 2-hydroxybutanoate (2-HB) for chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound?
A1: Derivatization is a crucial step in the analysis of this compound, particularly for gas chromatography-mass spectrometry (GC-MS). It involves chemically modifying the analyte to enhance its analytical properties. For GC-MS, derivatization increases the volatility and thermal stability of 2-HB, which is essential for its transition into the gas phase without degradation.[1] In liquid chromatography-mass spectrometry (LC-MS), derivatization can be employed to introduce easily ionizable groups, significantly improving detection sensitivity.[1]
Q2: What are the most common derivatization techniques for this compound?
A2: The choice of derivatization technique largely depends on the analytical platform.
-
For GC-MS: Silylation is the most prevalent method. This process replaces the active hydrogen atoms in the hydroxyl and carboxyl groups of 2-HB with a trimethylsilyl (B98337) (TMS) group.[2] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[1]
-
For LC-MS/MS: While direct analysis is possible, derivatization can enhance sensitivity and enable chiral separation.[1] Chiral derivatizing agents, such as (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP), are used to separate the D- and L-enantiomers of 2-HB.[1][3]
Q3: Can this compound be analyzed without derivatization?
A3: Yes, direct analysis of this compound is possible using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] This approach requires a robust LC method capable of retaining and separating the polar 2-HB molecule, typically on a reversed-phase column, coupled with a sensitive mass spectrometer.[1] However, derivatization is often preferred to improve chromatographic peak shape, increase sensitivity, and achieve chiral separation.[1]
Q4: Why is the chiral separation of this compound enantiomers important?
A4: this compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers): D-2-hydroxybutanoate and L-2-hydroxybutanoate. These enantiomers can have different biological activities and metabolic origins. Therefore, the ability to separate and quantify each enantiomer individually is crucial for a comprehensive understanding of its role in metabolic pathways and disease states. Routine analytical methods often cannot distinguish between these enantiomers, necessitating the use of chiral separation techniques.[3]
Troubleshooting Guides
GC-MS Analysis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Peak Intensity | Incomplete derivatization. | - Ensure the sample is completely dry before adding silylating agents, as moisture can deactivate the reagents.[5] - Optimize reaction temperature and time. Microwave-assisted derivatization can significantly reduce reaction time. - Use a catalyst, such as TMCS, to enhance the reactivity of the silylating agent.[1] |
| Degradation of derivatizing agent. | - Store silylating reagents in a desiccator to protect from moisture. - Use a fresh vial of reagent if degradation is suspected. | |
| Incorrect GC-MS settings. | - Verify that the mass spectrometer is in the correct acquisition mode (e.g., Selected Ion Monitoring - SIM) and monitoring the characteristic ions of the derivatized 2-HB. | |
| Peak Tailing | Active sites in the GC system. | - Use a deactivated injector liner and ensure the GC column is well-deactivated to minimize interactions with the analyte.[6][7] - Regularly replace or clean the injector liner to remove non-volatile residues.[6] |
| Incomplete derivatization. | - If polar hydroxyl and carboxyl groups are not fully derivatized, they can interact strongly with the column, causing tailing. Re-evaluate and optimize the derivatization protocol.[6] | |
| Improper carrier gas flow rate. | - Verify and optimize the carrier gas flow rate for your specific column and method.[6] | |
| Multiple Peaks for 2-HB | Tautomerization of 2-HB. | - A two-step derivatization involving methoximation followed by silylation can prevent the formation of multiple derivatives by "locking" the molecule in one form.[5][8] |
| Incomplete methoximation. | - Ensure the methoximation step is complete by optimizing the reaction time and temperature. |
LC-MS/MS Analysis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Sensitivity/Poor Signal-to-Noise | Inefficient ionization. | - Optimize mass spectrometer source parameters (e.g., temperature, gas flows). |
| Matrix suppression. | - Improve sample cleanup using techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.[9] - Use a stable isotope-labeled internal standard (e.g., 2-HB-d3) to compensate for matrix effects.[9] | |
| Poor Peak Shape (Tailing or Fronting) | Column degradation. | - Replace the analytical column. |
| Incompatible mobile phase pH. | - Adjust the mobile phase pH to ensure 2-HB is in a single ionic state. | |
| Sample overload. | - Reduce the injection volume or dilute the sample. | |
| High Variability in Results | Inconsistent sample preparation. | - Ensure consistent and precise pipetting and extraction procedures. |
| Instability of 2-HB. | - Investigate the stability of 2-HB under your storage and analysis conditions. |
Experimental Protocols
Protocol 1: Two-Step Derivatization for GC-MS Analysis (Methoximation and Silylation)
This protocol is a general guideline and may require optimization for specific sample matrices.
Materials:
-
Sample containing this compound
-
Methoxyamine hydrochloride in pyridine (B92270) (e.g., 20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Anhydrous solvent (e.g., acetonitrile (B52724) or pyridine)
-
Heating block or oven
-
Vortex mixer
-
GC-MS autosampler vials
Procedure:
-
Sample Drying: Lyophilize or evaporate the sample to complete dryness under a stream of nitrogen. The absence of water is critical for successful silylation.[5]
-
Methoximation:
-
Silylation:
-
Cool the sample to room temperature.
-
Add 100 µL of MSTFA with 1% TMCS.
-
Vortex briefly.
-
Incubate at 60°C for 30-60 minutes.[10]
-
-
Analysis:
-
Cool the sample to room temperature.
-
Transfer an appropriate volume to a GC-MS autosampler vial.
-
Analyze by GC-MS.
-
Protocol 2: Chiral Derivatization for LC-MS/MS Analysis
This protocol is based on the use of (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP) for the separation of 2-HB enantiomers.[3]
Materials:
-
Sample containing this compound
-
(S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP)
-
Pyridine
-
Acetonitrile
-
Heating block or oven
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Derivatization Reaction:
-
To the dried sample, add a solution of PMP in a suitable solvent (e.g., acetonitrile).
-
Add pyridine and triethylamine to catalyze the reaction.
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 90 minutes) to ensure complete derivatization.
-
-
Sample Preparation for Injection:
-
After incubation, the sample may be diluted with the initial mobile phase before injection.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into the LC-MS/MS system.
-
Separate the derivatized enantiomers on a C18 reversed-phase column. The PMP derivatization enhances the retention and allows for the separation of the D- and L-2-HB derivatives.[3]
-
Detect the analytes using an appropriate mass transition. The PMP tag also enhances the ionization efficiency, leading to improved sensitivity.[3]
-
Quantitative Data Summary
Table 1: Optimized Conditions for Two-Step Derivatization (Methoximation and Silylation) for GC-MS
| Parameter | Condition | Reference |
| Methoximation | ||
| Reagent | Methoxyamine hydrochloride in pyridine | [10] |
| Volume | 20 µL | [10] |
| Temperature | 30°C | [10] |
| Time | 60 minutes | [10] |
| Silylation | ||
| Reagent | N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) | [10] |
| Volume | 80 µL | [10] |
| Temperature | 30°C | [10] |
| Time | 30 minutes | [10] |
Table 2: Comparison of Derivatization Strategies for this compound Analysis
| Analytical Platform | Derivatization Method | Key Advantages |
| GC-MS | Silylation (e.g., with BSTFA + TMCS) | Increases volatility and thermal stability for gas-phase analysis. |
| GC-MS | Methoximation + Silylation | Prevents formation of multiple derivatives from tautomers.[5][8] |
| LC-MS/MS | Chiral Derivatization (e.g., with PMP) | Enables separation of D- and L-enantiomers and enhances detection sensitivity.[1][3] |
| LC-MS/MS | None (Direct Analysis) | Simpler sample preparation, but may have lower sensitivity and no chiral separation.[1][4] |
Visualizations
Caption: Workflow for two-step derivatization of this compound for GC-MS analysis.
Caption: Troubleshooting decision tree for low or no peak intensity in GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers [ccspublishing.org.cn]
- 4. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 9. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 10. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the sensitivity of 2-HB detection in urine samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity of 2-hydroxybutyrate (2-HB) detection in urine samples.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the sensitivity of 2-HB detection in urine important?
A1: 2-hydroxybutyrate (2-HB) is recognized as an early biomarker for insulin (B600854) resistance and impaired glucose regulation.[1] Sensitive and accurate detection of 2-HB in easily accessible biofluids like urine is crucial for early disease screening, monitoring metabolic health, and in drug development for metabolic disorders.
Q2: What are the primary analytical methods for 2-HB detection in urine?
A2: The most common and robust methods for quantifying 2-HB in urine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] These techniques offer high sensitivity and selectivity, which are essential for detecting low-abundance metabolites in a complex matrix like urine.[3]
Q3: Is derivatization necessary for 2-HB analysis?
A3: For GC-MS analysis, derivatization is essential. 2-HB is a polar and non-volatile compound. Derivatization, typically silylation, converts it into a more volatile and thermally stable compound suitable for gas chromatography.[4][5] For LC-MS/MS, while not always mandatory, derivatization can significantly enhance ionization efficiency and, therefore, sensitivity.[1][6] Chiral derivatization can also be used to separate 2-HB enantiomers.[1]
Q4: What are the common challenges associated with 2-HB detection in urine?
A4: Researchers often face challenges with the complex urine matrix, which can cause ion suppression or enhancement in MS-based methods.[7] Other issues include the potentially low endogenous concentrations of 2-HB, requiring highly sensitive methods, and the need for proper sample preparation to remove interfering substances.[8][9]
Troubleshooting Guides
Issue 1: Low or No 2-HB Signal
Q: I am not detecting a clear 2-HB peak, or the signal is too low. What should I check?
A: This is a common issue that can stem from multiple steps in the analytical workflow. Follow this systematic troubleshooting guide:
-
Sample Integrity:
-
Sample Collection and Storage: Ensure urine samples were stored properly (e.g., at -80°C) to prevent degradation of metabolites. Repeated freeze-thaw cycles should be avoided.[10]
-
Sample Concentration: The endogenous concentration of 2-HB in your samples might be below the limit of detection (LOD) of your current method. Consider a sample concentration step.
-
-
Sample Preparation:
-
Extraction Efficiency: Evaluate your extraction method. For urine, "dilute-and-shoot" methods are simple but can lead to low sensitivity and matrix effects.[8] Consider more robust methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to concentrate the analyte and remove interferences.[7][11]
-
Derivatization (GC-MS):
-
Reagent Quality: Ensure your derivatization reagent (e.g., BSTFA + 1% TMCS) is fresh and not expired.[5]
-
Reaction Conditions: Optimize derivatization temperature and time. For instance, a microwave-assisted derivatization can be completed in as little as 2 minutes.[4] Incomplete derivatization will lead to a poor signal.
-
-
-
Instrument Parameters (GC-MS & LC-MS/MS):
-
Injection Volume: Ensure the correct volume is being injected. Check the autosampler syringe for leaks or blockages.[12]
-
Mass Spectrometer Settings:
-
Verify that the MS is operating in the correct mode (e.g., Selected Ion Monitoring (SIM) for GC-MS or Multiple Reaction Monitoring (MRM) for LC-MS/MS) for maximum sensitivity.[2]
-
Check the tune of the mass spectrometer. A poor tune will result in low sensitivity across the board.[13]
-
Ensure the correct precursor and product ions are being monitored for 2-HB.
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting Peaks)
Q: My 2-HB peak is showing significant tailing/fronting. What are the potential causes and solutions?
A: Poor peak shape compromises resolution and integration, leading to inaccurate quantification.
-
Causes of Tailing Peaks:
-
Active Sites: Active sites in the GC inlet liner, column, or MS ion source can interact with the analyte.
-
Poor Derivatization: Incomplete derivatization leaves polar hydroxyl and carboxyl groups exposed, which can interact with active sites.
-
Solution: Re-optimize your derivatization protocol. Ensure the sample extract is completely dry before adding the reagent.
-
-
-
Causes of Fronting Peaks:
-
Column Overload: Injecting too much sample can lead to fronting peaks.
-
Solution: Dilute your sample or reduce the injection volume.[15]
-
-
Incompatible Solvent: The injection solvent may not be compatible with the stationary phase.
-
Solution: Ensure your final sample extract is reconstituted in a solvent compatible with your chromatographic method.
-
-
Issue 3: High Baseline Noise or Ghost Peaks
Q: I'm observing a high, noisy baseline or seeing unexpected peaks in my chromatograms. How can I resolve this?
A: A high baseline or ghost peaks can interfere with the detection and quantification of your target analyte.
-
Sources of Contamination:
-
Carrier/Mobile Phase Gas: Impurities in the carrier gas (GC-MS) or mobile phase solvents (LC-MS/MS) can contribute to a high baseline.
-
Solution: Use high-purity gases and solvents. Ensure gas purifiers and traps are installed and functioning correctly.
-
-
Septum Bleed (GC-MS): Particles from an old or over-tightened septum can enter the inlet and create ghost peaks.
-
Solution: Replace the septum regularly and avoid over-tightening the septum nut.[13]
-
-
Sample Carryover: Residual sample from a previous injection can elute in a later run.
-
Solution: Implement a robust wash cycle for the autosampler syringe. If carryover persists, it may be occurring in the injection port or column. Cleaning the inlet and baking out the column can help.
-
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated methods for hydroxybutyrate analysis.
Table 1: GC-MS Method Parameters for Hydroxybutyrate Analysis
| Parameter | Blood | Urine | Reference |
| Limit of Detection (LOD) | 2 mg/L | 2 mg/L | [5][16] |
| Lower Limit of Quantification (LLOQ) | 7 mg/L | 6 mg/L | [5][16] |
| Linear Range | 50–500 mg/L | 50–500 mg/L | [5][16] |
| Precision (CV%) | 1.0 - 12.4% | 1.0 - 12.4% | [5][16] |
| Extraction Recovery | ≥ 82% | ≥ 59% | [5][16] |
Table 2: LC-MS/MS Method Parameters for Contaminant Analysis in Urine
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2000 pg/mL | [11] |
| Sample Volume | 1 mL | [17] |
| Extraction Recovery | ~90% (average for 12 drugs) | [17] |
Note: Data for LC-MS/MS specific to 2-HB was limited in the search results. Table 2 provides an example of the sensitivity that can be achieved with LC-MS/MS for trace analysis in urine.
Experimental Protocols
Protocol 1: GC-MS Analysis of 2-HB in Urine with Silyl Derivatization
This protocol is adapted from methodologies described for the analysis of hydroxybutyrates in biological fluids.[4][5]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 300 µL of urine into a microcentrifuge tube.
-
Add 30 µL of an internal standard solution (e.g., 2HB-d3, 1 mM).
-
Acidify the sample by adding 90 µL of 5 M HCl.
-
Add 4 mL of ethyl acetate (B1210297) for extraction.
-
Vortex for 30 seconds and then centrifuge at 2500 x g for 10 minutes.
-
Carefully transfer the upper organic phase to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 37°C.
-
-
Derivatization:
-
To the dried extract, add 80 µL of a silylating agent (e.g., BSTFA:TMCS 99:1).
-
Seal the tube and heat at 70-90°C for 10-30 minutes. Alternatively, use microwave irradiation at 800 W for 2 minutes for a faster reaction.[4]
-
After cooling, transfer the derivatized sample to a GC vial with a microinsert.
-
-
GC-MS Analysis:
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
GC Column: Use a suitable capillary column, such as a DB-5ms.[2]
-
Oven Program: Develop a temperature gradient to separate 2-HB from other components.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for the highest sensitivity. Monitor characteristic ions for the di-TMS derivative of 2-HB (e.g., m/z 205).[4]
-
Protocol 2: LC-MS/MS Analysis of 2-HB in Urine
This protocol outlines a general "dilute-and-shoot" approach, which can be a starting point. For higher sensitivity, an SPE step would be incorporated before dilution.[3][7]
-
Sample Preparation:
-
Thaw frozen urine samples at 4°C.
-
Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet cellular debris and precipitates.[18]
-
Transfer the supernatant to a new tube.
-
Dilute the urine 1:10 with deionized water (or an appropriate buffer).[18]
-
Add an internal standard.
-
Vortex and transfer to an LC vial.
-
-
LC-MS/MS Analysis:
-
LC System: Use a UPLC or HPLC system.
-
Column: A C18 or mixed-mode column is typically used for separation.[2]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid is common.[2]
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for 2-HB and the internal standard.
-
Visualizations
Caption: GC-MS workflow for 2-HB analysis in urine.
Caption: Troubleshooting logic for low 2-HB signal.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Application of direct urine LC-MS-MS analysis for screening of novel substances in drug abusers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. Urine sample preparation and protein profiling by two-dimensional electrophoresis and matrix-assisted laser desorption ionization time of flight mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. shimadzu.co.uk [shimadzu.co.uk]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. waters.com [waters.com]
- 18. Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms [mdpi.com]
Technical Support Center: 2-Hydroxybutanoate Enzymatic Assays
Welcome to the technical support center for 2-hydroxybutanoate (2-HB) enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experimentation, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: this compound (2-HB), also known as alpha-hydroxybutyrate, is a metabolite produced during amino acid catabolism (threonine and methionine) and glutathione (B108866) synthesis.[1][2] It has emerged as an early biomarker for insulin (B600854) resistance and oxidative stress.[1][2] Elevated levels of 2-HB are associated with metabolic dysregulation, making its accurate quantification crucial for research into metabolic diseases and the development of novel therapeutics.[1]
Q2: What is the basic principle of a this compound enzymatic assay?
A2: The enzymatic assay for 2-HB is based on the enzymatic conversion of 2-HB to α-ketobutyrate by 2-hydroxybutyrate dehydrogenase (HBDH) or lactate (B86563) dehydrogenase (LDH).[1] This oxidation reaction is coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH.[1][3] The resulting increase in NADH can be measured spectrophotometrically at 340 nm or through a colorimetric probe at around 450 nm, which is directly proportional to the 2-HB concentration in the sample.[1][3][4]
Q3: What are the primary sources of variability in 2-HB enzymatic assays?
A3: Variability in 2-HB enzymatic assays can arise from several factors, including:
-
Sample Quality and Handling: Interference from biological matrices (e.g., hemolysis, bilirubin, lipids), improper sample storage leading to 2-HB degradation, and repeated freeze-thaw cycles can all introduce variability.[5]
-
Assay Conditions: Incorrect incubation temperatures, inaccurate pipetting, and using the wrong wavelength for absorbance readings are common sources of error.[5]
-
Reagent Issues: Degradation of enzymes or other critical reagents due to improper preparation or storage can lead to a loss of assay sensitivity.[5]
-
Matrix Effects: Complex biological samples like plasma and serum can contain substances that interfere with the enzymatic reaction, a phenomenon known as matrix effects.[6]
Q4: How can I minimize interference from the sample matrix?
A4: To minimize matrix effects, proper sample preparation is essential. For samples with high protein content, deproteinization is recommended.[5] This can be achieved through methods like ultrafiltration or precipitation with agents such as perchloric acid (PCA), followed by neutralization.[1] It is also important to visually inspect samples for signs of hemolysis (pink or red color), icterus (yellow color), and lipemia (cloudy appearance), as these can interfere with the assay.[5]
Troubleshooting Guides
Issue 1: High Variability or Inconsistent Results Between Replicates
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step | Recommendation |
| Inaccurate Pipetting | Review pipetting technique and ensure pipettes are calibrated. | Use calibrated pipettes and proper technique. For improved consistency, prepare a master mix of reagents to be added to all wells.[5] |
| Incomplete Reagent Mixing | Ensure all components in the wells are thoroughly mixed. | Gently pipette up and down or use a plate shaker to ensure a homogenous reaction mixture. |
| Temperature Fluctuation | Verify that all reagents, samples, and the microplate are equilibrated to the specified temperature. | Ensure consistent temperature control throughout the assay, especially during incubation steps.[5] |
| Sample Inhomogeneity | Ensure samples are thoroughly mixed before aliquoting. | Vortex samples gently before pipetting into the assay plate. |
Issue 2: Low Signal or Poor Sensitivity
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step | Recommendation |
| Degraded Reagents | Check the expiration dates and storage conditions of all kit components. | Use fresh reagents and ensure they have been stored according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles of enzymes.[5] |
| Incorrect Wavelength | Confirm the microplate reader is set to the correct wavelength for absorbance measurement. | Verify the wavelength setting against the assay protocol (e.g., 340 nm for NADH detection or 450 nm for colorimetric assays).[3][4][7] |
| Insufficient Incubation Time | Review the protocol for the recommended incubation period. | Ensure the reaction is incubated for the full time specified in the protocol to allow for sufficient product generation.[1][7] |
| Sample Dilution | The concentration of 2-HB in the sample may be below the detection limit of the assay. | If high dilution was performed, try a lower dilution factor. For samples with expected low concentrations, consider a more sensitive assay format if available. |
Issue 3: High Background Signal
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step | Recommendation |
| Contaminated Reagents | Check for contamination in the assay buffer or other reagents. | Prepare fresh reagents and use sterile techniques to avoid contamination. |
| Sample Matrix Interference | Endogenous substances in the sample may be contributing to the background signal. | Include a sample blank (sample with all reagents except the enzyme) to measure and subtract the background absorbance. Deproteinization of samples can also help reduce background.[5] |
| Sub-optimal Blank Subtraction | Ensure proper blanking is performed. | Use a reagent blank (containing all reagents except the sample) to zero the plate reader. |
Quantitative Data Summary
The following tables provide a summary of typical performance characteristics for this compound enzymatic assays. Note that these values can vary depending on the specific kit, instrumentation, and sample type.
Table 1: Assay Precision
| Analyte Concentration | Within-Run Coefficient of Variation (CV) | Total Imprecision Coefficient of Variation (CV) | Source |
| 0.13 mmol/L | - | 6.8% | [3] |
| 3.1 mmol/L | - | 1.5% | [3] |
| Serum (low concentration) | <3.8% | <9.8% | [8] |
| Urine (low concentration) | <4.6% | <7.9% | [8] |
Table 2: Assay Performance Characteristics
| Parameter | Value | Source |
| Limit of Blank (LoB) | 0.011 mmol/L | [3] |
| Limit of Detection (LoD) | 0.037 mmol/L | [3] |
| Limit of Quantitation (LoQ) | 0.04 mmol/L | [3] |
| Linearity Range | 0.10 to 3.95 mmol/L | [3] |
| Functional Sensitivity (Serum) | 4.5 mg/L | [8] |
| Functional Sensitivity (Urine) | 2.8 mg/L | [8] |
Experimental Protocols
General Enzymatic Assay Workflow
The following diagram illustrates a typical workflow for a this compound enzymatic assay.
Caption: General workflow for a 2-HB enzymatic assay.
Detailed Protocol for 2-HB Quantification in Serum/Plasma
This protocol is a representative example and may require optimization for specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: Prepare according to the kit manufacturer's instructions. Equilibrate to room temperature before use.
-
Enzyme Mix: Reconstitute the enzyme mix with the provided assay buffer. Keep on ice during use.
-
Substrate Mix: Reconstitute the substrate mix with the provided assay buffer. Keep on ice during use.
-
2-HB Standards: Prepare a series of 2-HB standards by diluting a stock solution in the assay buffer. A typical concentration range is 0 to 200 µM.[1]
2. Sample Preparation (Deproteinization):
-
For serum or plasma samples, deproteinization is recommended to remove interfering proteins.[5]
-
Perchloric Acid (PCA) Precipitation:
-
Add ice-cold PCA to the sample to a final concentration of 1 M.
-
Vortex briefly and incubate on ice for 5 minutes.
-
Centrifuge at 13,000 x g for 2 minutes at 4°C.
-
Transfer the supernatant to a new tube and neutralize with a suitable base (e.g., potassium carbonate).
-
3. Assay Procedure:
-
Add 50 µL of each standard and deproteinized sample to the wells of a 96-well microtiter plate.
-
Prepare a reaction master mix containing the enzyme mix and substrate mix according to the kit protocol.
-
Add 50 µL of the reaction mix to each well.
-
Mix the contents of the wells thoroughly and incubate for 30 minutes at room temperature, protected from light.[4]
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[4]
4. Data Analysis:
-
Calculate the average absorbance for each standard and sample.
-
Subtract the absorbance of the blank (0 µM standard) from all other readings.
-
Plot the corrected absorbance values of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of 2-HB in the samples by interpolating their absorbance values on the standard curve.[1]
Signaling Pathway
The production of this compound is linked to oxidative stress and amino acid metabolism. The following diagram illustrates this pathway.
Caption: Production pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Test validation, method comparison and reference range for the measurement of β-hydroxybutyrate in peripheral blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cbioc.com [cbioc.com]
- 8. An enzymatic method to determine γ-hydroxybutyric acid in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Routine 2-Hydroxybutyrate (2-HB) Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the routine analysis of 2-hydroxybutyrate (2-HB).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during 2-HB analysis in a question-and-answer format.
Question: Why am I observing poor peak shape (tailing or fronting) for my 2-HB analyte?
Answer: Poor peak shape can arise from several factors related to the sample, the analytical column, or the overall chromatographic system.[1]
-
Sample-Related Issues:
-
High Injection Volume or Concentration: Overloading the analytical column can lead to peak distortion.[2] Try reducing the injection volume or diluting the sample.[1]
-
Sample Solvent Incompatibility: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. It is best to dissolve and inject samples in the mobile phase whenever possible.[2]
-
-
Analytical Column Issues:
-
Column Degradation: The stationary phase of the column can degrade over time, particularly with exposure to extreme pH or temperatures.[2] If the issue persists with new samples and mobile phase, the column may need replacement.[1]
-
Column Contamination: Adsorption of sample components onto the column can cause peak distortion.[2] Using a guard column and implementing a robust sample clean-up procedure can mitigate this. Regular flushing of the column with a strong solvent is also recommended.[2]
-
Incompatible Mobile Phase pH: The pH of the mobile phase should be adjusted to ensure that 2-HB is in a single ionic state.[1]
-
-
System-Related Issues:
-
Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can lead to peak broadening.[2] Ensure all connections are as short as possible and use tubing with an appropriate internal diameter.[2]
-
Detector Issues: A contaminated or faulty detector cell can also cause distorted peaks. Refer to your instrument's manual for cleaning instructions.[2]
-
Question: What are the likely causes of significant variability in my 2-HB retention times?
Answer: Retention time drift can compromise the reliability of your analytical method. Common causes are related to the mobile phase, the pump, or the column temperature.[2]
-
Mobile Phase Composition:
-
Inaccurate Preparation: Ensure the mobile phase is prepared accurately and consistently for every run. For buffered mobile phases, a small pH change of 0.1 units can shift retention times by as much as 10%.[2]
-
-
Pump and System Leaks: Fluctuations in pump pressure due to leaks in the system can lead to inconsistent flow rates and, consequently, variable retention times.
-
Column Temperature: Inadequate temperature control of the column can cause retention time drift. Ensure the column oven is functioning correctly and maintaining a stable temperature.
Question: I am experiencing high variability in my results (poor precision). What should I investigate?
Answer: High variability in results can stem from inconsistent sample preparation, instability of 2-HB in the sample, or instrument instability.[1]
-
Inconsistent Sample Preparation: Ensure consistent and precise pipetting and extraction procedures are followed for all samples, calibrators, and quality controls.[1][2]
-
Instability of 2-HB: Investigate the stability of 2-HB under your specific storage and analysis conditions.[1]
-
Instrument Instability: Check the stability of the LC-MS system, paying attention to pump pressure and spray stability.[1]
Question: Why am I seeing low sensitivity or a poor signal-to-noise ratio?
Answer: This issue can be caused by inefficient ionization, matrix suppression, or a suboptimal MS/MS transition.[1]
-
Inefficient Ionization: Optimize the mass spectrometer source parameters, such as temperature and gas flows.[1]
-
Matrix Suppression: Improve the sample cleanup procedure to remove interfering matrix components.[1]
-
Suboptimal MS/MS Transition: Perform a product ion scan to confirm and optimize the MRM transitions for 2-HB and the internal standard.[1]
Question: What should I do if no peak is detected for 2-HB?
Answer: The absence of a peak could be due to sample degradation, incorrect MS/MS transition, or an instrument malfunction.[1]
-
Sample Integrity: Verify the integrity of the sample and ensure proper storage conditions have been maintained.[1]
-
Incorrect MS/MS Transition: Double-check that the correct precursor and product ions are being monitored.
-
Instrument Malfunction: Check the instrument for any error messages and ensure all components are functioning correctly.
Experimental Workflow & Troubleshooting Logic
References
minimizing ion suppression for alpha-hydroxybutyrate in ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for alpha-hydroxybutyrate (α-HB) in Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of α-HB.
Issue 1: Poor or No Signal for α-HB
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Ionization Mode | α-HB is a carboxylic acid and is best analyzed in negative ion mode ESI as [M-H]⁻. Confirm that your mass spectrometer is operating in negative ion mode. |
| Inefficient Desolvation | Increase the drying gas flow and temperature in the ESI source to promote efficient desolvation of the droplets containing α-HB. |
| Incorrect Mobile Phase pH | For negative ion mode, a slightly basic mobile phase (pH 7-8) can enhance deprotonation of α-HB, leading to a stronger signal. However, this must be balanced with chromatographic performance. |
| Inappropriate MS Tuning | Ensure the mass spectrometer is properly tuned for the mass range of α-HB (m/z 103.04 for [M-H]⁻). |
Issue 2: High Signal Variability and Poor Reproducibility for α-HB
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol, including accurate pipetting and timing of each step. Automating the sample preparation process can improve reproducibility. |
| Matrix Effects | Significant and variable ion suppression from the sample matrix is a common cause of poor reproducibility. Implement strategies to mitigate matrix effects, such as more effective sample cleanup or the use of a stable isotope-labeled internal standard. |
| Column Contamination | Residual matrix components can accumulate on the analytical column, leading to shifting retention times and variable peak areas. Implement a robust column washing step between injections. |
| Fluctuations in ESI Source Performance | Check for a stable spray in the ESI source. An unstable spray can lead to highly variable signal intensity. Clean the ESI probe and orifice if necessary. |
Issue 3: Suspected Ion Suppression for α-HB
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Co-elution with Phospholipids | Phospholipids from plasma or serum are a major source of ion suppression. Optimize the chromatographic method to separate α-HB from the phospholipid elution zone. Alternatively, use a sample preparation method that effectively removes phospholipids. |
| High Salt Concentration in the Sample | High concentrations of non-volatile salts in the final extract can suppress the ESI signal. Ensure that the sample preparation method removes salts, and use volatile mobile phase additives. |
| Co-eluting Endogenous Metabolites | Other small polar molecules in the biological matrix can co-elute with α-HB and compete for ionization. Improve chromatographic resolution or employ a more selective sample preparation technique. |
| Use of Non-volatile Buffers | Non-volatile buffers (e.g., phosphate (B84403) buffers) should be avoided in LC-MS as they can cause significant ion suppression and contaminate the mass spectrometer. Use volatile additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297).[1] |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What are the most common sample preparation techniques to reduce ion suppression for α-HB?
A1: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the sample matrix, required throughput, and the degree of cleanup needed.
Q2: How do I choose between PPT, LLE, and SPE for α-HB analysis?
A2:
-
Protein Precipitation (PPT) is a simple and fast method suitable for high-throughput analysis. However, it provides the least effective cleanup and may result in significant ion suppression.[2] Acetonitrile is often preferred over methanol (B129727) for PPT as it tends to yield a cleaner supernatant.[2]
-
Liquid-Liquid Extraction (LLE) offers better cleanup than PPT by partitioning α-HB into an immiscible organic solvent. It is more time-consuming and may be less amenable to automation.
-
Solid-Phase Extraction (SPE) provides the most thorough cleanup, leading to the lowest levels of ion suppression. Various SPE sorbents can be used, such as reversed-phase or ion-exchange, to selectively isolate α-HB from matrix components.
Q3: What is the importance of pH during the extraction of α-HB?
A3: α-HB is a carboxylic acid with a pKa of approximately 3.6. To ensure it is in its neutral, protonated form for efficient extraction into an organic solvent (LLE) or retention on a reversed-phase SPE sorbent, the pH of the sample should be adjusted to at least two pH units below its pKa (i.e., pH < 2).[2]
Chromatography
Q4: What are the recommended chromatographic techniques for α-HB analysis?
A4: Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for α-HB analysis.
-
Reversed-Phase (RP) Chromatography: Standard C18 columns may provide limited retention for the polar α-HB. Using a polar-embedded or a C18 column designed for aqueous mobile phases can improve retention.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating polar compounds like α-HB.[3][4] It often provides better retention and can lead to increased sensitivity in ESI-MS due to the high organic content of the mobile phase.[5]
Q5: What mobile phase additives are recommended for α-HB analysis?
A5: Volatile mobile phase additives are essential for good chromatographic peak shape and efficient ionization. For negative ion mode analysis of α-HB, ammonium formate or ammonium acetate at concentrations of 5-10 mM are commonly used.[1] Formic acid or acetic acid can be used to adjust the pH.
Mass Spectrometry
Q6: How can I confirm that ion suppression is affecting my α-HB signal?
A6: The presence of ion suppression can be confirmed using a post-column infusion experiment.[6][7] In this setup, a constant flow of an α-HB solution is introduced into the LC eluent after the analytical column but before the MS source. A stable baseline signal for α-HB is expected. When a blank matrix sample is injected, any dip in this baseline indicates a region of ion suppression.
Q7: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification of α-HB?
A7: Yes, using a SIL-IS, such as alpha-hydroxybutyrate-d3, is highly recommended for accurate and precise quantification. A SIL-IS co-elutes with α-HB and experiences the same degree of ion suppression, allowing for reliable correction of matrix effects.
Quantitative Data Summary
The following tables summarize the effectiveness of different sample preparation and chromatographic methods in minimizing ion suppression for α-HB and similar analytes.
Table 1: Comparison of Sample Preparation Techniques for α-HB in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Ion Suppression (%) | Throughput |
| Protein Precipitation (Acetonitrile) | 85 - 95 | 20 - 40 | High |
| Liquid-Liquid Extraction (Ethyl Acetate) | 70 - 85 | 10 - 25 | Medium |
| Solid-Phase Extraction (Reversed-Phase) | > 90 | < 15 | Low to Medium |
Data is compiled from typical performance characteristics for small polar analytes and should be considered as a general guideline.
Table 2: Comparison of Chromatographic Techniques for α-HB Analysis
| Chromatographic Technique | Retention Factor (k') | Signal Intensity (Relative to RP) | Matrix Effect Reduction |
| Reversed-Phase (Polar-Embedded C18) | 1.5 - 3.0 | 1.0 | Moderate |
| HILIC (Amide or Silica) | > 3.0 | 1.5 - 2.5 | Good |
Performance can vary based on the specific column and mobile phase conditions used.
Experimental Protocols
Protocol 1: Protein Precipitation for α-HB Analysis in Human Plasma
Materials:
-
Human plasma (K2-EDTA)
-
Alpha-hydroxybutyrate-d3 (internal standard)
-
Acetonitrile (LC-MS grade), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of >12,000 x g at 4°C
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate at 4°C for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a clean tube for LC-MS analysis.
Protocol 2: HILIC-MS/MS Analysis of α-HB
Liquid Chromatography:
-
Column: HILIC Amide column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry (Negative Ion ESI):
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions:
-
α-HB: 103.0 > 57.0
-
α-HB-d3: 106.0 > 60.0
-
Visualizations
Diagram 1: The Mechanism of Ion Suppression in ESI-MS
Caption: The process of ion suppression in an electrospray ionization source.
Diagram 2: Troubleshooting Workflow for α-HB Ion Suppression
Caption: A stepwise approach to diagnosing and resolving ion suppression for α-HB.
Diagram 3: Comparison of Sample Preparation Strategies
Caption: A comparison of common sample preparation methods for α-HB analysis.
References
- 1. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. uhplcs.com [uhplcs.com]
- 5. halocolumns.com [halocolumns.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: High-Reproducibility 2-Hydroxybutanoate Measurement
Welcome to the technical support center for the high-reproducibility measurement of 2-hydroxybutanoate (2-HB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: this compound (2-HB), also known as alpha-hydroxybutyrate, is a small organic acid produced as a byproduct of amino acid (threonine and methionine) catabolism and glutathione (B108866) synthesis.[1][2] It has emerged as a significant biomarker for early insulin (B600854) resistance, impaired glucose regulation, and oxidative stress.[1][3] Accurate and precise quantification of 2-HB is crucial for clinical research and the development of diagnostics for metabolic disorders.[1]
Q2: What are the common analytical methods for quantifying this compound?
A2: The most common and reliable methods for quantifying 2-HB are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][4] Enzymatic assays are also available and are well-suited for high-throughput screening, though they may have higher variability.[2][3]
Q3: What are the key considerations for sample collection and handling?
A3: Proper sample handling is critical for accurate 2-HB measurements.[3] Whole blood should be collected in tubes containing an anticoagulant like EDTA or heparin.[3] Plasma should be separated from whole blood by centrifugation as soon as possible.[3] For short-term storage, samples can be kept at 4°C for up to 24 hours, while long-term storage at -80°C is recommended.[3] 2-HB is stable through at least three freeze-thaw cycles.[3][5]
Q4: What is the purpose of a stable isotope-labeled internal standard?
A4: A stable isotope-labeled internal standard, such as 2-hydroxybutyrate-d3 (2-HB-d3), is used in both GC-MS and LC-MS/MS methods to ensure high accuracy and precision.[1][6] This internal standard is added to the sample at the beginning of the preparation process and helps to correct for any analyte loss during sample processing and instrumental analysis.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results between replicates.
-
Potential Cause: Inaccurate pipetting, improper sample preparation, or instrument variability.
-
Solution:
-
Ensure all pipettes are properly calibrated.
-
Thoroughly vortex samples after each reagent addition to ensure homogeneity.
-
For enzymatic assays, ensure complete deproteinization of plasma samples.[7]
-
Run quality control (QC) samples at low, medium, and high concentrations to monitor instrument performance.
-
Issue 2: Poor peak shape (e.g., fronting, tailing, or split peaks) in GC-MS or LC-MS/MS.
-
Potential Cause: Column contamination, column degradation, or incompatible sample solvent.[8]
-
Solution:
-
Column Contamination: Use a guard column and ensure a robust sample clean-up procedure. Regularly flush the column with a strong solvent.[8]
-
Column Degradation: If the problem persists with new samples and mobile phase, the column may need to be replaced.[8]
-
Sample Solvent Incompatibility: The sample solvent should be of similar or weaker elution strength than the mobile phase. Ideally, dissolve and inject samples in the mobile phase itself.[8]
-
Issue 3: Drifting retention times in chromatographic methods.
-
Potential Cause: Changes in mobile phase composition, fluctuating column temperature, or pump malfunction.[8]
-
Solution:
-
Mobile Phase: Prepare fresh mobile phase for each run and ensure accurate composition. For buffered mobile phases, even small pH changes can affect retention times.[8]
-
Column Temperature: Use a column oven to maintain a stable temperature.
-
Pump: Regular maintenance of the pump, including checking for leaks and ensuring proper function of seals and check valves, is crucial.[8]
-
Issue 4: Low signal intensity or failure to detect the analyte.
-
Potential Cause: Improper sample derivatization (for GC-MS), degraded reagents, or incorrect instrument settings.
-
Solution:
-
Derivatization: For GC-MS, ensure the derivatizing agent is fresh and the reaction is carried out under the correct conditions (e.g., temperature and time).[6] Microwave-assisted derivatization can improve efficiency.[5][6]
-
Reagents: Check the expiration dates of all reagents and standards. Store them under the recommended conditions.[7]
-
Instrument Settings: Verify the mass spectrometer is operating in the correct ionization mode (e.g., negative electrospray ionization for LC-MS/MS) and that the correct MRM transitions are being monitored.[1]
-
Data Presentation
Table 1: Performance Characteristics of this compound Quantification Methods
| Analytical Method | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Accuracy/Recovery (%) | Lower Limit of Quantification (LLOQ) |
| GC-MS | < 8%[2] | < 8%[2] | 96 - 101%[2] | 5 µM[2][5] |
| LC-MS/MS | 0.7 - 5.5%[2][9] | 0.7 - 5.8%[2][9] | 96.3 - 103%[9] | Not explicitly stated, but method is sensitive.[9] |
| Enzymatic Assay | Not explicitly stated | Good agreement with LC-MS[2] | 86% of samples within ±20% of LC-MS values[2] | Not explicitly stated |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is based on a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the 10 µg/mL 2-HB-d3 internal standard working solution.
-
Add 400 µL of ice-cold methanol (B129727) containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.[1]
-
Column: Reversed-phase C18 column.[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Mass Spectrometer: Operated in negative electrospray ionization (ESI) mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[1]
-
Protocol 2: Quantification of this compound in Human Serum by GC-MS
This protocol involves liquid-liquid extraction followed by a rapid microwave-assisted derivatization.[5][6]
-
Sample Preparation and Extraction:
-
Pipette 300 µL of serum sample, calibrator, or QC into a centrifuge tube.
-
Add 30 µL of the 1 mM 2-HB-d3 internal standard solution to each tube.
-
Acidify the samples by adding 90 µL of 5 M HCl.
-
Add 4 mL of ethyl acetate (B1210297) for liquid-liquid extraction.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 2500 × g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic phase to a clean tube.
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 37°C.
-
-
Derivatization:
-
To the dried residue, add 80 µL of the derivatizing agent BSTFA:TMCS (99:1).
-
Cap the tube tightly and vortex briefly.
-
Place the tube in a microwave oven and irradiate at 800 W for 2 minutes.
-
After cooling, transfer the derivatized sample to a GC autosampler vial for analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Agilent or equivalent.
-
Injection: 1 µL injection volume in splitless mode.[10]
-
Injector Temperature: 250 °C.[10]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp accordingly.[10]
-
Carrier Gas: Helium at a constant flow rate.[10]
-
Mandatory Visualization
Caption: Simplified metabolic pathway showing the generation of this compound.
Caption: General experimental workflow for this compound measurement by MS.
Caption: Troubleshooting logic for inconsistent this compound measurements.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 2-Hydroxybutyrate (2-HB) Sample Preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-hydroxybutyrate (2-HB). It addresses common issues encountered during sample preparation for analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in quantifying 2-HB?
A1: The main challenges in 2-HB quantification include its chirality (existence as D- and L-enantiomers), potential interference from isomers like 3-hydroxybutyric acid, and the complexity of biological matrices which can cause matrix effects in mass spectrometry-based analyses.[1] Additionally, since 2-HB is an endogenous metabolite, obtaining a true blank matrix for calibration standards can be difficult.[1]
Q2: Which analytical methods are most common for 2-HB quantification?
A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent methods for quantifying 2-HB.[1] GC-MS typically requires a derivatization step to make 2-HB volatile, with silylation being a common technique.[1] LC-MS/MS provides high sensitivity and specificity, enabling the separation of 2-HB from its isomers.[1][2]
Q3: What are the recommended storage conditions for ensuring 2-HB stability in serum or plasma samples?
A3: For short-term storage, 2-HB levels in serum have been found to be stable for up to 24 hours at both ambient temperature and at 4°C.[3][4] The molecule is also stable through at least three freeze-thaw cycles.[3][4] For longer-term storage, freezing at -20°C or -80°C is recommended.[5]
Troubleshooting Guide
Low Signal Intensity / Poor Sensitivity
Q4: I'm observing low signal intensity for 2-HB in my GC-MS analysis. What are the possible causes and solutions?
A4: Low signal intensity in GC-MS analysis of 2-HB can stem from several factors:
-
Incomplete Derivatization: The hydroxyl and carboxyl groups of 2-HB must be derivatized (e.g., silylation) to increase volatility and thermal stability. If this reaction is incomplete, the signal will be weak.
-
Solution: Ensure the derivatization reagent (e.g., BSTFA with 1% TMCS) is fresh and not expired. Optimize the reaction time and temperature. For instance, a microwave-assisted derivatization for 2 minutes can be effective.[3][4] Ensure the sample extract is completely dry before adding the derivatization agent, as moisture can quench the reaction.
-
-
Improper GC-MS Settings: The mass spectrometer may not be set to the correct acquisition mode or monitoring the correct ions.
-
Solution: Use Selected Ion Monitoring (SIM) mode for higher sensitivity. For a di-TMS derivative of 2-HB, monitor characteristic ions such as m/z 233 (M-15).[6]
-
-
Column Bleed or Contamination: High background noise from the GC column can obscure the analyte signal.
-
Solution: Condition the GC column according to the manufacturer's instructions. Regularly replace the injector liner to prevent the buildup of non-volatile residues that can create active sites.[6]
-
Q5: My LC-MS/MS analysis of 2-HB is showing low sensitivity due to ion suppression. How can I mitigate this?
A5: Ion suppression is a common matrix effect in LC-MS/MS, especially with complex biological samples like plasma or serum.[7] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.
-
Optimize Sample Preparation: The most effective strategy is to remove interfering substances before analysis.
-
Chromatographic Separation: Ensure that 2-HB is chromatographically separated from the bulk of matrix components.
-
Solution: Adjust the gradient elution profile of your mobile phase to better resolve 2-HB from interfering compounds. Using a C18 reversed-phase column is common for this purpose.[1]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components.
-
Solution: Be cautious with dilution to ensure that the 2-HB concentration remains within the linear range of your assay.[1]
-
Poor Peak Shape
Q6: I am observing significant peak tailing for my 2-HB derivative in my GC chromatogram. What could be the cause?
A6: Peak tailing in gas chromatography is often caused by active sites within the GC system or issues with the derivatization process.[6]
-
Active Sites in the GC System: Exposed silanol (B1196071) groups on the GC column or contamination in the injector liner can interact with the analyte, causing tailing.[6]
-
Solution: Use a well-deactivated column and regularly replace or clean the injector liner.[6]
-
-
Incomplete Derivatization: If the polar groups of 2-HB are not fully derivatized, the remaining polar sites will interact strongly with the column, leading to peak tailing.[6]
-
Solution: Re-evaluate your derivatization protocol. Ensure the absence of moisture and optimize the reagent concentration, reaction time, and temperature.
-
-
Improper Flow Rate: An incorrect carrier gas flow rate can negatively impact chromatographic performance.
-
Solution: Verify and optimize the flow rate for your specific column and analytical method.[6]
-
Q7: My 2-HB peak is fronting or tailing in my LC-MS/MS analysis. What should I check?
A7: Poor peak shape in LC-MS/MS can be attributed to several factors related to the sample, column, or mobile phase.
-
Column Degradation: The stationary phase of the column can degrade over time.
-
Solution: If the issue persists with new samples and fresh mobile phase, consider replacing the analytical column.[1]
-
-
Incompatible Mobile Phase pH: The pH of the mobile phase can affect the ionization state of 2-HB.
-
Solution: Adjust the mobile phase pH to ensure 2-HB is in a single ionic state. A common mobile phase additive is 0.1% formic acid in water and acetonitrile (B52724).[1]
-
-
Sample Overload: Injecting too much sample can overload the column.
-
Solution: Try reducing the injection volume or diluting the sample.[8]
-
High Variability in Results
Q8: I'm seeing high variability and poor precision in my 2-HB quantification. What are the likely sources of this inconsistency?
A8: High variability in results can stem from inconsistent sample preparation, analyte instability, or instrument instability.[1]
-
Inconsistent Sample Preparation: Variability in pipetting, extraction, or derivatization can lead to inconsistent results.
-
Solution: Ensure consistent and precise pipetting and extraction procedures. Use an internal standard (e.g., a stable isotope-labeled 2-HB) to account for variations in sample preparation and instrument response.[7]
-
-
Analyte Instability: The concentration of 2-HB can change if samples are not handled or stored properly.
-
Instrument Instability: Fluctuations in the LC-MS system can cause variability.
-
Solution: Check the stability of the LC system, including pump pressure and spray stability in the mass spectrometer.[1]
-
Data Presentation
Table 1: Stability of 2-HB in Human Serum
| Condition | Duration | Stability |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Ambient Temperature | Up to 24 hours | Stable |
| 4°C | Up to 24 hours | Stable |
| Derivatized Extracts | Up to 96 hours | Stable |
Data summarized from a study using a GC-MS method with microwave-assisted derivatization.[3][4]
Table 2: Performance of a Validated GC-MS Method for 2-HB Quantification
| Parameter | Result |
| Intra-day Imprecision | <8% |
| Inter-day Imprecision | <8% |
| Accuracy | 96-101% |
| Stability of Derivatized Extracts | 89-109% |
| Lower Limit of Quantification (LLOQ) | 5 µM |
This table summarizes the performance characteristics of a routine GC-MS method for the quantitative measurement of 2HB in human serum.[3]
Experimental Protocols
Protocol 1: 2-HB Quantification in Human Serum/Plasma by GC-MS
This protocol outlines a method involving liquid-liquid extraction followed by microwave-assisted derivatization.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 300 µL of serum or plasma, add an appropriate internal standard (e.g., 2-HB-d3).
-
Acidify the sample by adding 90 µL of 5 M HCl to enhance 2-HB stability and detection.[3]
-
Add 4 mL of ethyl acetate (B1210297) and vortex for 2 minutes.
-
Centrifuge at 2500 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.[1]
-
-
Derivatization (Silylation):
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable GC column (e.g., a capillary column) and a temperature program to separate the analytes.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for optimal sensitivity and specificity.
-
Protocol 2: 2-HB Quantification in Human Plasma by LC-MS/MS
This protocol involves protein precipitation for sample cleanup.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing a stable isotope-labeled internal standard.[7]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube.
-
For enhanced cleanup, a phospholipid removal plate can be used at this stage.[7]
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the sample in 50-100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[1]
-
-
LC-MS/MS Analysis:
-
LC Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: 0.3-0.5 mL/min.[1]
-
MS/MS Detection: Use electrospray ionization (ESI) in negative multiple reaction monitoring (MRM) mode. A common MRM transition for 2-HB is m/z 103 -> 57.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Strategies to Improve 2-Hydroxybutanoate Recovery from Tissues
Welcome to the technical support center for the analysis of 2-hydroxybutanoate (2-HB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the recovery and quantification of 2-HB from tissue samples. Here you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of this compound in tissue samples important?
A1: this compound (2-HB), an organic acid produced during amino acid catabolism and glutathione (B108866) synthesis, is an emerging biomarker for metabolic stress, particularly insulin (B600854) resistance.[1] Elevated levels of 2-HB are associated with increased oxidative stress, alterations in lipid and glucose metabolism, and have been linked to various pathological conditions, including diabetes, non-alcoholic fatty liver disease (NAFLD), and neurological disorders.[1][2] Measuring 2-HB in specific tissues allows for the investigation of localized metabolic dysregulation, providing critical insights that systemic (e.g., plasma) measurements might not capture.[1]
Q2: What are the primary analytical methods for quantifying 2-HB in tissues?
A2: The most common and robust methods for 2-HB quantification in complex biological matrices like tissue are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][4]
-
GC-MS is a widely used technique that offers high sensitivity. It typically requires a derivatization step to make 2-HB volatile, with silylation being a common method.[3][5][6]
-
LC-MS/MS provides excellent sensitivity and specificity, and it is particularly adept at separating 2-HB from its isomers, which is a significant analytical challenge.[1][3][4]
-
Enzymatic assays can also be adapted for 2-HB measurement. These assays are based on the enzymatic oxidation of the analyte by a specific dehydrogenase. However, it is crucial to confirm the enzyme's specificity to avoid cross-reactivity with other hydroxy acids like β-hydroxybutyrate.[1][6]
Q3: What are the main challenges in achieving good recovery of 2-HB from tissues?
A3: Researchers face several challenges in the accurate quantification of 2-HB from tissues:
-
Extraction Efficiency: The method used to extract 2-HB from the complex tissue matrix must be efficient and reproducible. Incomplete extraction is a primary cause of low recovery.
-
Matrix Effects: Tissues are complex biological matrices that contain numerous compounds that can interfere with analysis, especially in mass spectrometry. These effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of quantification.[3]
-
Isomeric Interference: 2-HB has several isomers, most notably 3-hydroxybutyrate (B1226725) (β-hydroxybutyrate) and γ-hydroxybutyrate (GHB). Chromatographic separation must be sufficient to distinguish 2-HB from these isomers to ensure accurate measurement.[3]
-
Sample Stability: The concentration of 2-HB can change if tissue samples are not collected, handled, and stored properly.[3] Immediate freezing (e.g., in liquid nitrogen) and storage at -80°C are recommended to maintain analyte integrity.[7]
Q4: How important is pH adjustment during the extraction of 2-HB?
A4: Adjusting the pH is a critical step for efficient extraction. The pKa of this compound's carboxylic acid group is approximately 3.99.[7] For liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the pH of the sample should be adjusted to at least two units below the pKa (i.e., pH < 2).[7] This acidification ensures that 2-HB is in its neutral, protonated form, which makes it more soluble in organic extraction solvents like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) and leads to significantly improved recovery.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of this compound from tissue samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No 2-HB Peak Detected | Inefficient Extraction: The analyte is not being effectively removed from the tissue homogenate. | • Verify pH: Ensure the sample is acidified to pH < 2 before adding organic solvent to protonate the 2-HB.[7] • Optimize Solvent: If using LLE, consider a different extraction solvent. Methyl tert-butyl ether (MTBE) has been shown to be effective for short-chain fatty acids.[8] • Improve Homogenization: Ensure the tissue is thoroughly homogenized on ice to completely disrupt cells.[1] |
| Sample Degradation: 2-HB has degraded due to improper sample handling or storage. | • Flash Freeze: Immediately flash-freeze tissue samples in liquid nitrogen upon collection. • Storage: Store all samples at -80°C until analysis.[7] | |
| Instrument Malfunction: Issues with the GC-MS or LC-MS/MS system. | • Confirm MS/MS Transitions: Verify the precursor and product ions for 2-HB on your specific instrument.[3] • System Check: Run a system suitability test with a known standard to ensure the instrument is performing correctly. | |
| Poor Peak Shape (Tailing or Fronting) | Column Degradation: The analytical column's stationary phase has degraded. | • Replace Column: If the problem persists with clean standards and mobile phases, the column may need replacement.[4] |
| Incompatible Sample Solvent: The solvent used to reconstitute the dried extract is too strong. | • Reconstitute in Mobile Phase: Whenever possible, reconstitute the final extract in the initial mobile phase for LC-MS analysis.[4][7] | |
| Sample Overload: Too much sample has been injected onto the column. | • Dilute Sample: Reduce the injection volume or dilute the sample before analysis.[3][4] | |
| High Variability in Results (Poor Precision) | Inconsistent Sample Preparation: Variations in pipetting, homogenization, or extraction steps. | • Use an Internal Standard: Add a stable isotope-labeled internal standard (e.g., 2-HB-d3) at the very beginning of the sample preparation to correct for variability.[5] • Standardize Procedures: Ensure all samples are processed identically. Use calibrated pipettes and consistent timing for each step. |
| Instrument Instability: Fluctuations in the analytical instrument's performance. | • Monitor System Stability: Check for stable pump pressure and spray in the MS source.[3] • Regular Calibration: Run calibration standards and quality control (QC) samples frequently to monitor instrument performance.[4] | |
| Formation of Emulsion during LLE | High Lipid Content: Tissues with high fat content can form emulsions between the aqueous and organic layers. | • Centrifugation: Centrifuge at a higher speed or for a longer duration to help break the emulsion.[7] • Gentle Mixing: Instead of vigorous vortexing, use gentle rocking or swirling to mix the phases.[9] • Salting Out: Add salt (e.g., NaCl) to the aqueous layer to increase its ionic strength, which can help force phase separation.[9] |
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the tissue type and the metabolic state of the organism (e.g., fed vs. fasted). The following table summarizes reported concentrations from various studies.
| Tissue Type | Organism/Model | Reported Concentration Range | Analytical Method |
| Cecum Tissue | Mouse | Not explicitly quantified, but detected | GC-MS |
| Liver | Rodent Models | Varies significantly with metabolic state | GC-MS / LC-MS/MS |
| Brain | Rodent Models | Varies significantly with metabolic state | GC-MS / LC-MS/MS |
| Adipose Tissue | Various | Varies significantly with metabolic state | GC-MS / LC-MS/MS |
Note: Absolute concentrations are highly dependent on the specific experimental conditions and the physiological state of the animal model.[1]
Experimental Protocols
Protocol 1: 2-HB Extraction from Tissue for LC-MS/MS Analysis
This protocol is adapted from methods for the analysis of organic acids in biological samples.[1]
-
Tissue Homogenization:
-
Weigh approximately 10-50 mg of frozen tissue on dry ice.
-
Add 1 mL of ice-cold 80% methanol (B129727) containing a suitable internal standard (e.g., 2-HB-d3).
-
Homogenize the tissue on ice using a mechanical bead beater or a Dounce homogenizer until no visible tissue fragments remain.
-
-
Protein Precipitation & Extraction:
-
Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Resuspend the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[1]
-
Vortex briefly and centrifuge to pellet any insoluble debris.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: 2-HB Extraction from Tissue for GC-MS Analysis
This protocol involves a liquid-liquid extraction and derivatization step.
-
Tissue Homogenization:
-
Weigh approximately 50 mg of frozen tissue.
-
Add 500 µL of ice-cold water and the internal standard (e.g., 2-HB-d3).
-
Homogenize thoroughly on ice.
-
-
Acidification and Liquid-Liquid Extraction (LLE):
-
Acidify the homogenate by adding a sufficient volume of 5 M HCl to bring the pH to < 2.[5][7]
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes.[7]
-
Centrifuge at 2,500 x g for 10 minutes to separate the aqueous and organic layers.[5]
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to complete dryness under a stream of nitrogen at 37°C.[5]
-
-
Derivatization (Silylation):
-
To the dried residue, add 80 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[3][5]
-
Cap the tube tightly and heat at 60-70°C for 30 minutes to ensure the reaction goes to completion.
-
Cool the sample to room temperature and transfer to a GC autosampler vial for analysis.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
common pitfalls in alpha-hydroxybutyrate quantification and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying alpha-hydroxybutyrate (α-HB), an important biomarker for insulin (B600854) resistance and metabolic stress.[1][2]
Troubleshooting Guides
This section addresses specific issues that may arise during α-HB quantification using common analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays.
GC-MS Analysis
Issue: Low or no signal for α-HB.
-
Possible Cause 1: Inefficient Derivatization. Alpha-hydroxybutyrate is a small, polar molecule that requires derivatization to become volatile for GC-MS analysis.[3]
-
Troubleshooting Steps:
-
Ensure derivatization reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are fresh and not expired.[4]
-
Optimize the derivatization reaction conditions, including temperature and time. A microwave-assisted derivatization can significantly improve throughput.[4]
-
Ensure the sample is completely dry before adding the derivatization agent, as water can quench the reaction.[3]
-
-
-
Possible Cause 2: GC System Issues. Problems with the gas chromatograph can lead to poor signal.
-
Troubleshooting Steps:
-
Check for leaks in the carrier gas line.
-
Inspect and clean or replace the injection port liner and septum, as they can become contaminated.[3]
-
Confirm the GC column is properly installed and in good condition. If peak tailing is observed, consider clipping a small portion from the front of the column.[3]
-
-
Issue: High variability between replicate injections.
-
Possible Cause: Inconsistent Sample Preparation or Injection.
-
Troubleshooting Steps:
-
Ensure thorough mixing (vortexing) at each step of the sample preparation.
-
Check the autosampler syringe for air bubbles or leaks.[3]
-
Verify that the injection volume is consistent for all samples.
-
-
LC-MS/MS Analysis
Issue: Poor peak shape or peak splitting.
-
Possible Cause 1: Suboptimal Chromatographic Conditions.
-
Troubleshooting Steps:
-
Adjust the mobile phase composition and gradient to improve peak shape. Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be used for α-HB analysis.[1]
-
Ensure the pH of the mobile phase is appropriate for α-HB, which is an acidic molecule.
-
Check for column degradation or contamination; if necessary, wash or replace the column.
-
-
-
Possible Cause 2: Matrix Effects. Components of the biological matrix (e.g., plasma, serum) can interfere with the ionization of α-HB, affecting signal intensity and reproducibility.
-
Troubleshooting Steps:
-
Enzymatic Assays
Issue: Inaccurate or inconsistent results.
-
Possible Cause 1: Interference from other substances.
-
Troubleshooting Steps:
-
Be aware of potential cross-reactivity of the enzyme with other hydroxybutyrate isomers.
-
Follow the kit manufacturer's protocol carefully, paying attention to any specified steps to neutralize interferences.[5]
-
-
-
Possible Cause 2: Improper sample handling.
Frequently Asked Questions (FAQs)
Pre-Analytical Considerations
-
Q1: What is the best sample type for α-HB analysis?
-
Q2: Which anticoagulant should be used for plasma collection?
-
A2: Studies have shown comparable results with EDTA, sodium citrate (B86180), and lithium heparin.[5][7] However, for the related analyte beta-hydroxybutyrate, EDTA and oxalate (B1200264) have been reported to cause interference.[8]
-
-
Q3: How should samples be stored before analysis?
-
Q4: How do freeze-thaw cycles affect α-HB stability?
-
A4: α-HB is relatively stable through multiple freeze-thaw cycles. One study found that after three freeze-thaw cycles, the recovery of α-HB was ≥95% in serum, sodium citrate plasma, and lithium heparin plasma.[5]
-
Analytical Considerations
-
Q5: Is an internal standard necessary for quantification?
-
Q6: What are the advantages of using an enzymatic assay compared to mass spectrometry?
Post-Analytical Considerations
-
Q7: How should the data be processed and interpreted?
-
A7: After acquiring the data, it is crucial to have a standardized data processing workflow. This includes proper peak integration, construction of a calibration curve, and calculation of concentrations. All results should be reviewed for consistency and plausibility before being reported.
-
Quantitative Data Summary
Table 1: Stability of α-Hydroxybutyrate in Different Sample Types
| Sample Type | Storage Condition | Duration | α-HB Recovery |
| Serum | 4°C | 46 hours | ~95% |
| Plasma (EDTA) | 4°C | 46 hours | ~87% |
| Plasma (Sodium Citrate) | 4°C | 46 hours | ~98% |
| Plasma (Lithium Heparin) | 4°C | 46 hours | ~95% |
| Serum | 3 Freeze-Thaw Cycles | - | ~95% |
| Plasma (EDTA) | 3 Freeze-Thaw Cycles | - | ~86% |
| Plasma (Sodium Citrate) | 3 Freeze-Thaw Cycles | - | ~96% |
| Plasma (Lithium Heparin) | 3 Freeze-Thaw Cycles | - | ~100% |
Data adapted from a study on α-HB stability.[5][7]
Table 2: Comparison of Enzymatic Assay and LC-MS/MS for α-HB Quantification
| Comparison Metric | Result |
| Agreement of Methods | 86% of enzymatic assay results were within ±20% of LC-MS/MS values. |
| Agreement for >30 µM | 93% of enzymatic assay results were within ±20% of LC-MS/MS values. |
| Recovery of Spiked Samples | 102% recovery with the enzymatic method. |
Data from a comparative study between an enzymatic kit and LC-MS/MS.[5][10]
Experimental Protocols
LC-MS/MS Protocol for α-HB in Human Plasma
-
Sample Preparation (Protein Precipitation) [1]
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Spike with an appropriate amount of α-HB-d3 internal standard.
-
Add 200 µL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds.
-
Incubate at 4°C for 10 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis [5]
-
LC System: UHPLC system.
-
Column: Acquity UPLC BEH C18 (2.1 × 150 mm, 1.7 μm).
-
Mobile Phase: Methanol/MilliQ water/formic acid (20/80/0.002, v/v).
-
Mass Spectrometer: Triple Quadrupole MS.
-
Ionization Mode: Negative ion multiple reaction monitoring (MRM).
-
GC-MS Protocol for α-HB in Human Serum
-
Sample Preparation (Liquid-Liquid Extraction and Derivatization) [11]
-
To 300 µL of serum, add 30 µL of 1 mM 2HB-d3 internal standard.
-
Acidify with 90 µL of 5 M HCl.
-
Add 4 mL of ethyl acetate (B1210297) for liquid-liquid extraction.
-
Centrifuge at 2500 x g for 10 minutes.
-
Transfer the organic phase and evaporate to dryness under nitrogen at 37°C.
-
Add 80 µL of BSTFA with 1% TMCS and perform microwave-assisted derivatization (e.g., 800 W for 2 minutes).
-
-
GC-MS Analysis [4]
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 180°C at 20°C/min, then ramp to 250°C at 50°C/min.
-
Carrier Gas: Helium.
-
Detection: Mass spectrometer in Selected Ion Monitoring (SIM) mode.
-
Visualizations
Caption: General experimental workflow for α-HB quantification.
Caption: Simplified α-HB biosynthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The storage stability of 3-hydroxybutyrate in serum, plasma, and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Chromatographic Resolution of 2-Hydroxybiphenyl from its Isomers
Welcome to the technical support center for the chromatographic analysis of 2-hydroxybiphenyl (2-HB) and its positional isomers, 3-hydroxybiphenyl (3-HB) and 4-hydroxybiphenyl (4-HB). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal separation of these closely related compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate 2-HB, 3-HB, and 4-HB?
The primary challenge in separating positional isomers like 2-HB, 3-HB, and 4-HB lies in their identical molecular weight and similar physicochemical properties, such as hydrophobicity. Standard reversed-phase columns, like C18, which separate primarily based on hydrophobicity, often fail to provide adequate resolution for these compounds. Effective separation requires a stationary phase that can exploit subtle differences in the isomers' structure and electron distribution.
Q2: What is the recommended starting point for HPLC method development for these isomers?
For initial method development, a reversed-phase approach using a column with alternative selectivity to C18 is highly recommended. Stationary phases containing phenyl groups (e.g., Phenyl-Hexyl or Biphenyl) are excellent choices. These columns offer π-π interactions, which are crucial for differentiating the slight electronic differences between the ortho, meta, and para positions of the hydroxyl group.
A good starting point is to use a gradient elution to screen for the elution window of the isomers. A typical scouting gradient might run from a low to a high percentage of an organic modifier (like acetonitrile (B52724) or methanol) in water over 20-30 minutes. The water component should be slightly acidified with 0.1% formic or acetic acid to ensure consistent peak shapes by suppressing the ionization of the phenolic hydroxyl groups.
Q3: How does mobile phase pH affect the separation of hydroxybiphenyl isomers?
Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like hydroxybiphenyls.[1][2][3] The hydroxyl group on these isomers is weakly acidic. By maintaining a mobile phase pH that is at least 2 pH units below the pKa of the analytes, the ionization of the hydroxyl group is suppressed.[2] This un-ionized form is more hydrophobic, leading to increased retention on a reversed-phase column and generally sharper, more symmetrical peaks.[2][3] Fluctuations in pH near the pKa can lead to peak broadening or splitting, so consistent pH control is essential for reproducible results.[2]
Q4: Can Gas Chromatography (GC) be used to separate these isomers?
Yes, Gas Chromatography (GC) is a viable technique for separating hydroxybiphenyl isomers. However, due to the polar nature and low volatility of the hydroxyl group, derivatization is typically required to improve their thermal stability and chromatographic performance.[4] A common derivatization technique is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. After derivatization, the less polar and more volatile TMS-ethers can be effectively separated on a mid-polarity capillary GC column.
Troubleshooting Guide
Problem 1: Poor or No Resolution Between Isomers (Co-elution)
Symptom: Chromatogram shows one broad peak or peaks with significant overlap (Resolution, Rs < 1.5).
Possible Causes & Solutions:
-
Inappropriate Stationary Phase: The primary cause of co-elution for positional isomers is often a stationary phase that lacks the necessary selectivity. A standard C18 column may not be able to differentiate between the isomers.
-
Solution: Switch to a stationary phase that offers alternative selectivity mechanisms. Biphenyl (B1667301) and Phenyl-Hexyl columns are highly recommended as they provide π-π interactions that can effectively resolve aromatic positional isomers. Pentafluorophenyl (PFP) phases are another excellent option.
-
-
Suboptimal Mobile Phase Composition: The choice of organic solvent can significantly impact selectivity, especially on phenyl-based columns.
-
Solution 1: If using acetonitrile, switch to methanol (B129727) as the organic modifier (or vice versa). Methanol can enhance π-π interactions with biphenyl phases and may improve the separation of the isomers.
-
Solution 2: Adjust the gradient slope. A shallower gradient provides more time for the isomers to interact with the stationary phase, which can improve resolution.
-
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of the hydroxybiphenyls, both ionized and un-ionized forms may exist, leading to peak distortion and poor separation.
-
Solution: Ensure the mobile phase is sufficiently acidic to suppress ionization. Adding 0.1% formic acid or acetic acid is a common practice.
-
Experimental Protocols & Data
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general reversed-phase HPLC method for the separation of 2-HB, 3-HB, and 4-HB.
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
Column: Biphenyl stationary phase (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water
Procedure:
-
Sample Preparation: Prepare a stock solution of the mixed isomers in the sample diluent at a concentration of approximately 1 mg/mL. Dilute further to a working concentration of 50 µg/mL.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject 5-10 µL of the prepared sample.
-
Data Acquisition: Acquire the chromatogram, monitoring at a wavelength of 254 nm.
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Gradient Program | See Table 1 |
Table 1: HPLC Gradient Program
| Time (minutes) | % Mobile Phase B (Acetonitrile w/ 0.1% FA) |
| 0.0 | 30 |
| 15.0 | 60 |
| 15.1 | 95 |
| 18.0 | 95 |
| 18.1 | 30 |
| 25.0 | 30 |
Note: This is a general method and may require optimization for your specific instrument and application.
Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization
This protocol provides a general procedure for the GC-MS analysis of hydroxybiphenyl isomers following a silylation derivatization step.
Instrumentation and Consumables:
-
Gas Chromatograph with a Mass Spectrometer (MS) detector
-
Capillary GC Column: Mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Pyridine (B92270) or Acetonitrile
-
Carrier Gas: Helium
Procedure:
-
Sample Preparation: Prepare a solution of the mixed isomers in pyridine or acetonitrile at approximately 1 mg/mL.
-
Derivatization: In a GC vial, mix 100 µL of the sample solution with 100 µL of BSTFA (+1% TMCS). Cap the vial tightly and heat at 70 °C for 30 minutes. Allow the vial to cool to room temperature before injection.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
GC-MS Parameters:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas Flow | 1.2 mL/min (constant flow) |
| Oven Program | See Table 2 |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| MS Scan Range | 50-350 m/z |
Table 2: GC Oven Temperature Program
| Rate (°C/min) | Target Temperature (°C) | Hold Time (min) |
| - | 100 | 2 |
| 10 | 280 | 5 |
Note: These parameters are a starting point and should be optimized for your specific instrument and analytes.
Visualized Workflows and Relationships
Caption: Workflow for HPLC method development.
Caption: Decision tree for troubleshooting co-elution.
Caption: Relationship between pH and analyte retention.
References
- 1. Separation and determination of phenolic compounds by capillary electrophoresis with chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantification of 2-Hydroxybutanoate: A Cross-Validation of GC-MS and LC-MS/MS Methodologies
For researchers, scientists, and drug development professionals, the precise and reliable measurement of endogenous metabolites is crucial. 2-Hydroxybutanoate (2-HB), also known as α-hydroxybutyrate, has emerged as a significant biomarker for metabolic health, offering early indications of insulin (B600854) resistance and the potential development of type 2 diabetes.[1][2] This guide provides an objective comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the robust quantification of 2-HB in biological matrices.
This document outlines detailed experimental protocols, presents a cross-validation of the performance of both platforms, and summarizes quantitative data to help researchers select the most appropriate methodology. While both techniques are well-suited for determining 2-HB levels, they offer distinct advantages and disadvantages regarding sample preparation, throughput, sensitivity, and specificity.[3]
Methodological Comparison: GC-MS vs. LC-MS/MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for analyzing volatile and thermally stable compounds.[3] For non-volatile analytes like this compound, a chemical derivatization step is mandatory to increase their volatility, making them amenable to gas chromatography.[2][3] This additional step increases sample preparation time but can yield high chromatographic resolution and sensitivity.[3] Silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a common derivatization method for organic acids.[2][4][5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a prominent tool in metabolomics due to its high specificity and sensitivity, especially for non-volatile compounds in complex biological fluids.[3][6][7] A key advantage of LC-MS/MS is the often simpler and faster sample preparation, which typically involves a straightforward protein precipitation step.[1][3] This streamlined workflow allows for significantly higher throughput, making it ideal for large-scale clinical studies.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using both GC-MS and LC-MS/MS.
Detailed Experimental Protocols
The following protocols are synthesized from validated methods and provide a comprehensive guide for the quantification of 2-HB in human plasma or serum.
Protocol 1: GC-MS Analysis
This method utilizes liquid-liquid extraction followed by a chemical derivatization step to make 2-HB volatile for GC analysis.[2][8]
1. Sample Preparation and Extraction:
-
Pipette 300 µL of a serum or plasma sample into a centrifuge tube.[1][8]
-
Add an internal standard, such as 30 µL of 1 mM 2-hydroxybutyrate-d3 (2-HB-d3).[1][8]
-
Perform liquid-liquid extraction by adding 4 mL of ethyl acetate, vortexing thoroughly, and centrifuging at 2500 x g for 10 minutes.[1][8]
-
Transfer the upper organic layer to a clean glass tube.[1]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.[1][8]
2. Derivatization:
-
To the dried residue, add 80 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosane (BSTFA + 1% TMCS).[2][3][8]
-
Cap the tube tightly and vortex to dissolve the residue.
-
Incubate the sample. A rapid microwave-assisted approach involves irradiating at 800 W for 2 minutes.[2][8] Alternatively, incubate at 60-70°C for 1 hour.[9][10]
-
After cooling, transfer the derivatized sample to a GC autosampler vial for analysis.[2]
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.[3]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar capillary column.[3]
-
Injector Temperature: 250°C.[3]
-
Oven Program: Start at 100°C (hold for 2 min), ramp at 15°C/min to 115°C, then ramp at 80°C/min to 300°C (hold for 13 min).[8]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the 2-HB-TMS derivative and its internal standard.[3]
Protocol 2: LC-MS/MS Analysis
This method uses a simple protein precipitation step, offering a faster and higher-throughput alternative to GC-MS.[1][11]
1. Sample Preparation:
-
To 100 µL of a plasma sample in a microcentrifuge tube, add a deuterated internal standard (e.g., 10 µL of 10 µg/mL 2-HB-d3).[1][11]
-
Add 400 µL of an ice-cold organic solvent (e.g., methanol (B129727) or acetonitrile (B52724) containing 0.1% formic acid) to precipitate proteins.[1][11]
-
Vortex the mixture for 30 seconds and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[11]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.[1][11]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water/acetonitrile with 0.1% formic acid).[1][11]
-
Vortex and transfer the reconstituted sample to an autosampler vial for analysis.[1]
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.[3][11]
-
Analytical Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, ramping up to elute 2-HB, followed by a wash and re-equilibration.
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent.[11]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[11]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[11]
Quantitative Data and Performance Comparison
The performance of each method has been validated across several key parameters. The following table summarizes representative data synthesized from published studies.
| Parameter | GC-MS | LC-MS/MS | Comments |
| Lower Limit of Quantification (LLOQ) | ~5 µM | ~0.5 µg/mL (~4.8 µM) | Both methods offer comparable and excellent sensitivity suitable for clinical samples.[8][11] |
| Linearity Range | 5 - 200 µM | 0.5 - 50 µg/mL | Both techniques demonstrate a wide linear range, covering physiological and pathological concentrations.[2][11] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | Strong linearity is consistently achieved with both platforms.[11] |
| Intra-day Precision (%CV) | < 8% | < 5.5% | LC-MS/MS may offer slightly better precision, though both are highly acceptable.[8][11] |
| Inter-day Precision (%CV) | < 8% | < 5.8% | Both methods show excellent reproducibility over time.[8][11] |
| Accuracy (% Recovery) | 96 - 101% | 96.3 - 103% | High accuracy is a hallmark of both validated methods.[8][11] |
| Sample Preparation | More complex (LLE + Derivatization) | Simpler (Protein Precipitation) | LC-MS/MS workflow is significantly faster and more amenable to automation.[3] |
| Throughput | Lower | Higher | The lengthy derivatization step and longer GC run times limit the throughput of the GC-MS method.[3] |
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound in biological samples.
-
LC-MS/MS is generally the preferred method for high-throughput clinical and research applications. Its primary advantages are the simple and rapid sample preparation (typically only protein precipitation), which reduces manual labor and allows for automation, and shorter analysis times.[3]
-
GC-MS remains a robust and highly sensitive alternative.[3] While the mandatory derivatization step makes the workflow more complex and time-consuming, the technique is well-established and provides excellent chromatographic separation and sensitivity.[3][8] It is a valuable tool, particularly in laboratories where GC-MS instrumentation is already a primary platform for metabolic analysis.
The choice between these two platforms will ultimately depend on the specific needs of the laboratory, including sample volume, required throughput, available instrumentation, and the technical expertise of the personnel. For large-scale studies where speed and efficiency are paramount, LC-MS/MS is the superior choice. For smaller-scale research or when a well-established, robust method is needed, GC-MS is a proven and effective option.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Alpha-Hydroxybutyrate vs. Beta-Hydroxybutyrate: A Comparative Guide for Metabolic Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alpha-hydroxybutyrate (AHB) and beta-hydroxybutyrate (BHB) as metabolic markers. We will delve into their respective roles in metabolic pathways, their performance as biomarkers for conditions such as insulin (B600854) resistance and ketosis, and the experimental methods used for their quantification.
At a Glance: Key Differences
| Feature | Alpha-Hydroxybutyrate (AHB) | Beta-Hydroxybutyrate (BHB) |
| Primary Role | Early marker of insulin resistance and oxidative stress. | Key ketone body; alternative energy source during low glucose states. |
| Primary Production Site | Primarily liver. | Primarily liver. |
| Metabolic Precursors | Threonine, methionine, and intermediates of glutathione (B108866) synthesis. | Fatty acids. |
| Key Associated Conditions | Insulin resistance, impaired glucose tolerance, metabolic syndrome. | Ketosis (fasting, ketogenic diet), diabetic ketoacidosis. |
| Typical Plasma Concentration | Low micromolar range. | Varies from low micromolar to millimolar range depending on metabolic state. |
Performance as Metabolic Markers: A Quantitative Comparison
The following tables summarize the performance of AHB and BHB as metabolic markers based on available experimental data.
Table 1: Alpha-Hydroxybutyrate (AHB) as a Marker for Insulin Resistance
| Performance Metric | Value | Population | Citation |
| Accuracy in separating insulin-resistant from insulin-sensitive individuals | 76% | Nondiabetic adults | [1] |
| Optimal cutoff for identifying insulin resistance | 5 µg/mL | Nondiabetic adults | [1] |
| Odds ratio for insulin resistance per standard deviation increase in AHB | 2.84 | Nondiabetic adults | [1] |
| Improvement in sensitivity for predicting elevated 1-hour glucose (when added to traditional risk factors) | 4.7% | Patients at increased risk for diabetes | |
| Improvement in specificity for predicting elevated 1-hour glucose (when added to traditional risk factors) | 3.2% | Patients at increased risk for diabetes |
Table 2: Beta-Hydroxybutyrate (BHB) as a Marker for Ketosis and Related Conditions
| Condition | Typical Plasma BHB Concentration | Citation |
| Normal (post-absorptive) | < 0.5 mmol/L | [2] |
| Nutritional Ketosis | 0.5 - 3.0 mmol/L | |
| Therapeutic Ketosis | > 3.0 mmol/L | |
| Diabetic Ketoacidosis (DKA) | Often > 3.0 mmol/L, can exceed 25 mmol/L | [2] |
| Diagnosis of DKA (at blood glucose > 250 mg/dL) | > 1.5 mmol/L (Sensitivity: 98-100%, Specificity: 78.6-93.3%) | [2] |
Metabolic and Signaling Pathways
Alpha-Hydroxybutyrate (AHB) Synthesis and its Link to Insulin Resistance
Elevated AHB is considered a marker of metabolic stress, particularly increased lipid oxidation and oxidative stress. Its production is linked to two main pathways that converge on the formation of alpha-ketobutyrate, which is then reduced to AHB.
References
A Comparative Guide to the Quantification of 2-Hydroxybutyrate: Enzymatic Assay vs. Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-hydroxybutyrate (2-HB), a key biomarker for metabolic stress and insulin (B600854) resistance, is critical for advancing research in metabolic diseases and facilitating drug development.[1][2] This guide provides an objective comparison of two primary analytical methods for 2-HB measurement: the enzymatic assay and mass spectrometry. We present a summary of their performance, detailed experimental protocols, and supporting data to aid researchers in selecting the most appropriate method for their specific needs.
Methodological Overview
Enzymatic assays offer a streamlined and high-throughput approach for 2-HB quantification. These assays are typically based on the enzymatic conversion of 2-HB, which produces a detectable signal, such as a change in absorbance or fluorescence.[2] The signal intensity is directly proportional to the concentration of 2-HB in the sample. This method is well-suited for rapid screening of a large number of samples.
Mass spectrometry (MS) , particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is considered the gold standard for the accurate and specific quantification of small molecules like 2-HB.[1] This technique separates 2-HB from other sample components by liquid chromatography, followed by ionization and detection based on its unique mass-to-charge ratio. This high specificity minimizes the risk of interference from other molecules in the sample matrix.
Performance Comparison
The choice between an enzymatic assay and a mass spectrometry-based method depends on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation.[1]
| Feature | Enzymatic Assay | Mass Spectrometry (LC-MS/MS) |
| Principle | Colorimetric or fluorometric detection of a product from an enzyme-catalyzed reaction involving 2-HB.[1] | Separation by liquid chromatography followed by mass-based detection and quantification.[1] |
| Specificity | Generally good, but can be susceptible to interference from structurally similar molecules.[1] | High, based on mass-to-charge ratio and fragmentation patterns.[1] |
| Sensitivity (LOD/LLOQ) | Typically in the low micromolar (µM) range.[1] | Can achieve high sensitivity, often in the sub-micromolar (nM) to low micromolar (µM) range.[1] |
| Accuracy | Good, with recoveries often reported between 85-115%.[1] | Excellent, considered the gold standard for accuracy.[1] |
| Precision (CV%) | Intra- and inter-assay CVs are typically <15%.[1] | Intra- and inter-assay CVs are generally <10%.[1] |
| Throughput | High, suitable for 96-well plate format.[1] | Lower, dependent on chromatographic run time.[1] |
| Cost per Sample | Lower.[1] | Higher.[1] |
| Instrumentation | Spectrophotometer or fluorometer.[1] | Liquid chromatograph coupled to a mass spectrometer.[1] |
| Sample Preparation | Simple, may involve a deproteinization step.[1] | More complex, often requires protein precipitation, extraction, and may involve derivatization.[1] |
A study directly comparing a commercial enzymatic kit with LC-MS/MS found a very good agreement between the two methods, with 86% of the enzymatic assay results falling within ±20% of the LC-MS values.[1]
Experimental Workflows
The general workflows for enzymatic and mass spectrometry-based analyses differ significantly in terms of sample preparation, instrumentation, and data analysis.
Caption: Comparative experimental workflows for enzymatic and mass spectrometry assays.
Experimental Protocols
Enzymatic Assay Protocol (Example)
This protocol is a generalized example. Always refer to the specific instructions provided with your assay kit.
-
Reagent Preparation: Prepare assay buffer, enzyme mix, substrate mix, and 2-HB standards according to the manufacturer's instructions.
-
Sample Preparation: For serum or plasma samples, centrifuge to remove particulate matter. If high protein content is expected, a deproteinization step using a 10 kDa molecular weight cut-off spin filter may be performed.[1]
-
Assay Procedure (96-well plate format):
-
Add a defined volume of standards and samples to individual wells.
-
Add the reaction mix (containing enzyme, substrate, and cofactors) to each well.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 30 minutes), protected from light.[1]
-
-
Detection: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.[1]
-
Data Analysis:
-
Subtract the blank reading from all standard and sample readings.
-
Generate a standard curve by plotting the corrected readings of the standards against their known concentrations.
-
Determine the 2-HB concentration in the samples by interpolating their readings from the standard curve.[1]
-
Mass Spectrometry (LC-MS/MS) Protocol (Example)
This protocol is a representative example. Specific parameters will need to be optimized for your instrumentation and sample type.
-
Reagent Preparation: Prepare mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) and an internal standard stock solution (e.g., 2-hydroxybutyrate-d3).[1]
-
Sample Preparation:
-
To an aliquot of serum or plasma, add the internal standard.
-
Precipitate proteins by adding a threefold volume of ice-cold acetonitrile.[1]
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[1]
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.[1]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a liquid chromatography system equipped with a suitable column (e.g., C18).[1]
-
Perform chromatographic separation using a gradient elution.
-
Detect and quantify 2-HB and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[1]
-
-
Data Analysis:
-
Integrate the peak areas for 2-HB and the internal standard.
-
Calculate the ratio of the 2-HB peak area to the internal standard peak area.
-
Determine the concentration of 2-HB in the samples by comparing their peak area ratios to a standard curve prepared in a similar matrix.[1]
-
Signaling Pathway of 2-Hydroxybutyrate Production
2-Hydroxybutyrate is a byproduct of amino acid catabolism (threonine and methionine) and glutathione (B108866) synthesis.[2] Under conditions of oxidative stress, the demand for glutathione increases, leading to an upregulation of its synthesis and a subsequent increase in the production of 2-HB.[2]
Caption: Production pathway of 2-Hydroxybutyrate.
Conclusion
Both enzymatic assays and mass spectrometry are powerful tools for the quantification of 2-hydroxybutyrate. Enzymatic assays are well-suited for high-throughput screening and routine analysis where cost-effectiveness and speed are priorities.[1] They are user-friendly and require less specialized instrumentation.[1] Mass spectrometry, particularly LC-MS/MS, offers superior specificity and sensitivity, making it the gold standard for research applications that demand the highest accuracy and the ability to measure very low concentrations of 2-HB.[1] It is also the preferred method when simultaneous analysis of multiple metabolites is required.[1] The choice of method should be guided by the specific requirements of the study, balancing the need for throughput, sensitivity, specificity, and available resources.[1]
References
2-Hydroxybutanoate vs. HOMA-IR: A Comparative Guide for Predicting Insulin Resistance
For Researchers, Scientists, and Drug Development Professionals
The early and accurate detection of insulin (B600854) resistance is paramount in the prevention and management of type 2 diabetes and related metabolic disorders. While the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) is a widely used surrogate marker, the novel biomarker 2-hydroxybutanoate (2-HB), also known as alpha-hydroxybutyrate (α-HB), has emerged as a promising early indicator of metabolic dysregulation. This guide provides an objective comparison of 2-HB and HOMA-IR, supported by experimental data, to aid researchers and drug development professionals in selecting the appropriate tool for their studies.
Performance Comparison: Quantitative Data
The utility of a biomarker is determined by its ability to accurately distinguish between insulin-sensitive and insulin-resistant individuals. The hyperinsulinemic-euglycemic clamp is the gold standard for quantifying insulin sensitivity, and biomarkers are often validated against this method.
| Biomarker | Parameter | Value | Population | Reference Standard |
| This compound (α-HB) | Accuracy in separating insulin-resistant from insulin-sensitive individuals | 76% | Nondiabetic | Hyperinsulinemic-euglycemic clamp[1][2][3][4] |
| Optimal cut-off value for identifying insulin resistance | 5 µg/mL | Nondiabetic | Hyperinsulinemic-euglycemic clamp[1][2][3][4] | |
| HOMA-IR | A value indicative of insulin resistance | > 2.0 - 2.5 | General | Varies by study, often validated against the euglycemic clamp[5][6][7] |
| Optimal cut-off for indicating insulin sensitivity | < 1.0 | General | Not applicable[5] |
Delving into the Mechanisms and Methodologies
This compound: An Early Warning Sign of Metabolic Stress
This compound is a small organic acid that is emerging as a significant early biomarker for both insulin resistance and impaired glucose regulation.[8] Its production is intricately linked to increased fatty acid oxidation and cellular oxidative stress, providing a window into the early pathophysiological changes of metabolic disease before the onset of significant hyperglycemia.[1][2][9] Elevated plasma concentrations of 2-HB are inversely associated with insulin sensitivity.[8] Studies have shown that increasing levels of 2-HB can predict the development of insulin resistance.[10][11][12]
The elevation of 2-HB in insulin-resistant states is linked to shifts in metabolic pathways, particularly an imbalance in the NADH/NAD+ ratio and increased lipid oxidation.[8][11] The following diagram illustrates the proposed metabolic routes leading to 2-HB production.
HOMA-IR: A Widely Used Clinical Index
The Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) is a calculation based on fasting glucose and insulin levels. It is a simple and minimally invasive method that provides a quantitative assessment of the balance between hepatic glucose output and insulin secretion.[8]
The calculation of HOMA-IR is a straightforward process, as depicted in the workflow diagram below.
Experimental Protocols
Accurate and reproducible measurements are fundamental to the clinical application of any biomarker. Below are detailed protocols for the quantification of this compound and the calculation of HOMA-IR, along with the gold-standard method for assessing insulin sensitivity.
Quantification of this compound (Gas Chromatography-Mass Spectrometry)
This method is based on a validated protocol for the rapid and sensitive measurement of 2-HB in human serum or plasma.[9]
-
Sample Preparation:
-
To 300 µL of serum or plasma, add an internal standard (e.g., deuterated 2-HB).
-
Acidify the sample with 5 M HCl.
-
Extract the analytes with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
-
Incubate at a specified temperature and time to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.
-
Separate the analytes on a suitable capillary column.
-
Detect and quantify the characteristic ions for 2-HB and the internal standard using selected ion monitoring (SIM) mode.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of 2-HB.
-
Determine the concentration of 2-HB in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Calculation of HOMA-IR
The HOMA-IR index is calculated from fasting plasma glucose and insulin concentrations.[6][13][14]
-
Sample Collection: Obtain a blood sample after an overnight fast of at least 8 hours.
-
Laboratory Analysis: Measure fasting plasma glucose and fasting plasma insulin concentrations using standard laboratory techniques.
-
Calculation: Use one of the following formulas depending on the units of glucose measurement:
Hyperinsulinemic-Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity.[15][16][17]
-
Catheter Placement: Insert two intravenous catheters into contralateral arm veins. One is for the infusion of insulin and glucose, and the other is for blood sampling.[16] The hand for blood sampling is often heated to arterialize the venous blood.[16]
-
Insulin Infusion: A primed-continuous infusion of insulin is administered to acutely raise and maintain plasma insulin concentrations at a high level (e.g., 100 µU/ml).[15][18] This suppresses endogenous glucose production.[18]
-
Glucose Infusion: Blood glucose is monitored frequently (e.g., every 5-10 minutes), and a variable infusion of glucose (typically 20% dextrose) is adjusted to clamp the blood glucose concentration at a normal level (euglycemia, approximately 90-100 mg/dL).[15][19]
-
Steady State: Once a steady state is achieved (constant blood glucose with a constant glucose infusion rate), the glucose infusion rate (GIR) is recorded.
-
Data Interpretation: The GIR is a direct measure of whole-body glucose uptake and is therefore a measure of insulin sensitivity.[17] A lower GIR indicates insulin resistance.
Conclusion
Both this compound and HOMA-IR are valuable tools in the assessment of insulin resistance. HOMA-IR is a well-established, cost-effective, and simple method suitable for large-scale clinical and epidemiological studies.[14] However, this compound represents a significant advancement, offering the potential to identify insulin resistance at an earlier, subclinical stage by reflecting underlying metabolic stress.[8] For researchers and drug development professionals investigating the early pathogenesis of insulin resistance and developing preventative strategies, 2-HB may offer a more sensitive and mechanistically informative biomarker. The choice between these markers will ultimately depend on the specific research question, study design, and available resources.
References
- 1. alpha-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population | PLOS One [journals.plos.org]
- 5. Understanding Your Insulin Resistance Score (HOMA IR) [nesaz.com]
- 6. gpnotebook.com [gpnotebook.com]
- 7. HOMA-IR Calculator - Kevin Forey MD [kevinforeymd.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? (Journal Article) | OSTI.GOV [osti.gov]
- 13. omnicalculator.com [omnicalculator.com]
- 14. Assessment of preferred methods to measure insulin resistance in Asian patients with hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucose clamp technique - Wikipedia [en.wikipedia.org]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. Glucose Clamp Techniques: Types and Applications - Analox [analox.com]
- 19. mmpc.org [mmpc.org]
Comparative Analysis of 2-Hydroxybutyrate (2-HB) Levels Across Different Patient Cohorts: A Guide for Researchers
For Immediate Release
A growing body of evidence highlights 2-hydroxybutyrate (2-HB), a byproduct of amino acid catabolism and glutathione (B108866) synthesis, as a promising early biomarker for metabolic stress, particularly insulin (B600854) resistance. This guide provides a comparative analysis of 2-HB levels in various patient cohorts, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of this emerging biomarker.
Data Summary: 2-HB Levels in Patient vs. Healthy Cohorts
The following table summarizes quantitative data on 2-HB concentrations across different patient populations compared to healthy controls. It is important to note that methodologies and reporting units can vary between studies, impacting direct comparisons.
| Patient Cohort | Condition | 2-HB Concentration (Patient Group) | 2-HB Concentration (Control Group) | Fold Change/Significance | Reference |
| Individuals with Impaired Glucose Tolerance | Insulin Resistance | 4.21 ± 2.01 µg/mL | Not specified; reduction to 3.83 ± 1.73 µg/mL with intervention | Elevated levels reported | [1] |
| Pregnant Women | Severe Preeclampsia | 47,559,849 ± 14,839,964 (ion intensity) | 23,509,331 ± 4,802,006 (ion intensity) | Significantly higher in preeclampsia group (p<0.05) | [2] |
| Healthy Adults | N/A | 8.0 - 80.0 µM | N/A | N/A | [3] |
Note on Cardiovascular Disease and NAFLD: While metabolic dysregulation is a hallmark of cardiovascular disease (CVD) and non-alcoholic fatty liver disease (NAFLD), current research predominantly focuses on the related ketone body, beta-hydroxybutyrate (BHB), as a biomarker in these conditions. Direct quantitative data comparing 2-HB levels in CVD and NAFLD patient cohorts with healthy controls are limited in the reviewed literature. Some studies suggest a potential role for 2-HB in these conditions, but further research is needed to establish definitive concentration ranges.[2][3]
Experimental Protocols for 2-HB Quantification
Accurate measurement of 2-HB is critical for its clinical and research applications. The most common analytical methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Collection and Preparation
-
Blood Collection: Whole blood should be collected in tubes containing an anticoagulant such as EDTA or heparin.
-
Plasma/Serum Separation: Centrifuge the blood sample to separate plasma or serum from the blood cells.
-
Storage: For short-term storage, samples can be kept at 4°C. For long-term storage, freezing at -80°C is recommended to ensure analyte stability.
-
Protein Precipitation: To prepare the sample for analysis, proteins are typically precipitated by adding an ice-cold organic solvent like acetonitrile (B52724) or methanol. The mixture is then vortexed and centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant containing the metabolites is carefully transferred to a new tube for analysis.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: 2-HB is a non-volatile compound, so a derivatization step is necessary to increase its volatility for GC analysis. This is often achieved by silylation.
-
Injection: The derivatized sample is injected into the GC system.
-
Separation: The sample travels through a capillary column where different compounds are separated based on their boiling points and interactions with the column's stationary phase.
-
Detection: As the separated compounds exit the column, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for identification and quantification of 2-HB.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Separation: The sample extract is injected into a liquid chromatograph. 2-HB is separated from other components in the sample on a chromatographic column (e.g., a C18 column).
-
Ionization: The eluent from the LC column is directed to the mass spectrometer's ion source (e.g., electrospray ionization - ESI) to generate charged molecules.
-
Mass Analysis: The ions are then passed through two mass analyzers in series (tandem mass spectrometry). The first analyzer selects the parent ion of 2-HB, which is then fragmented. The second analyzer separates the resulting fragment ions. This two-stage analysis provides high specificity and sensitivity for the quantification of 2-HB.
Visualizing Metabolic Pathways and Workflows
To aid in the understanding of the processes involved in 2-HB analysis and its metabolic relevance, the following diagrams are provided.
Caption: Experimental workflow for 2-HB quantification using LC-MS/MS.
Caption: Simplified signaling pathway of 2-HB production.
References
- 1. researchgate.net [researchgate.net]
- 2. Urinary metabolic signatures reflect cardiovascular risk in the young, middle-aged, and elderly populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship between serum β-hydroxybutyrate and hepatic fatty acid oxidation in individuals with obesity and NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of α-Hydroxybutyrate as a Predictive Biomarker for Type 2 Diabetes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The early identification of individuals at high risk for developing type 2 diabetes (T2D) is paramount for effective prevention and intervention strategies. While traditional biomarkers such as fasting glucose and HbA1c are mainstays in clinical practice, they often signal pre-diabetes or diabetes once significant glycemic dysregulation has already occurred. This guide provides a comprehensive comparison of alpha-hydroxybutyrate (α-HB), a novel metabolic biomarker, against established and alternative markers for the prediction of T2D, supported by experimental data and detailed methodologies.
Introduction to α-Hydroxybutyrate (α-HB)
Alpha-hydroxybutyrate is a small molecule organic acid that has emerged as a promising early biomarker for insulin (B600854) resistance and glucose intolerance.[1][2][3] Its levels rise in response to increased metabolic stress, specifically from increased lipid oxidation and an elevated demand for glutathione (B108866) synthesis to counteract oxidative stress.[1][4] As a sensitive indicator of metabolic dysregulation that precedes hyperglycemia, α-HB offers a window into the subclinical pathology of T2D.[2][3]
Comparative Performance of Predictive Biomarkers for Type 2 Diabetes
The clinical utility of a biomarker is determined by its ability to accurately and reliably identify individuals at risk. The following tables summarize the performance of α-HB in comparison to other key biomarkers in predicting insulin resistance and the future development of dysglycemia and T2D.
Table 1: Performance in Predicting Insulin Resistance
| Biomarker | Population | Method | Performance Metric | Value | Citation |
| α-Hydroxybutyrate (α-HB) | 399 non-diabetic subjects | Random Forest Analysis | Accuracy in separating insulin resistant from insulin sensitive subjects | 76% | [5][6][7] |
| α-Hydroxybutyrate (α-HB) | 399 non-diabetic subjects | Partition Analysis | Optimal cutoff for separating insulin resistant from insulin sensitive subjects | 5 µg/mL | [5][6][7] |
| α-Hydroxybutyrate (α-HB) | Non-diabetic (RISC study) | Logistic Regression | Odds Ratio (per SD increase) for Insulin Resistance | 2.84 | [4] |
| α-Hydroxybutyrate (α-HB) | 217 patients at increased risk for diabetes | Multivariable Logistic Regression | Improvement in Sensitivity for predicting elevated 1-hour glucose | 4.7% (p=0.0091) | [1][8] |
| α-Hydroxybutyrate (α-HB) | 217 patients at increased risk for diabetes | Multivariable Logistic Regression | Improvement in Specificity for predicting elevated 1-hour glucose | 3.2% (p=0.0001) | [1][8] |
| Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) | 3101 normoglycemic people (6-year follow-up) | Multinomial Logistic Regression | Widely used index for estimating insulin resistance | Validated against euglycemic clamp | [1][2] |
Table 2: Performance in Predicting Future Dysglycemia and Type 2 Diabetes
| Biomarker(s) | Population | Endpoint | Odds Ratio (per SD increase) | 95% Confidence Interval | AUC of Model | Citation |
| α-HB | Non-diabetic (RISC study) | Dysglycemia (3-year follow-up) | 1.25 | 1.00 - 1.60 | 0.791 (with L-GPC) | [4] |
| α-HB | Non-diabetic (Botnia Prospective Study) | Incident Type 2 Diabetes | 1.25 | 1.08 - 1.45 | - | [4] |
| α-HB | Non-diabetic (RISC, DMVhi, Botnia studies) | Isolated Impaired Glucose Tolerance (iIGT) | 2.03 - 2.75 | 1.65 - 4.19 | Improved with α-HB, L-GPC, and oleic acid | [9][10] |
| Fasting Plasma Glucose (FPG) Alone | Older Adults | Incident Diabetes | 6.2 | 4.4 - 8.8 | - | [11] |
| HbA1c Alone | Older Adults | Incident Diabetes | 11.3 | 7.8 - 16.4 | - | [11] |
| FPG and HbA1c Combined | Older Adults | Incident Diabetes | 26.2 | 16.3 - 42.1 | Improved discrimination and calibration | [11] |
Signaling Pathways and Metabolic Origin
The elevation of α-HB in insulin-resistant states is a direct consequence of shifts in key metabolic pathways. An increased rate of fatty acid oxidation leads to a higher NADH/NAD+ ratio, which in turn favors the reduction of α-ketobutyrate to α-HB.[12] Concurrently, heightened oxidative stress increases the demand for the antioxidant glutathione, a process that also generates α-ketobutyrate as a byproduct of amino acid (threonine and methionine) catabolism.[1][12]
Experimental Workflows
Accurate quantification of α-HB is crucial for its validation and clinical utility. Mass spectrometry-based methods are the gold standard, with enzymatic assays providing a high-throughput alternative.[1][13]
Detailed Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the absolute quantification of α-HB.[1]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., isotopically-labeled α-HB).[1]
-
Add a protein precipitating agent (e.g., methanol (B129727) with 0.1% formic acid).[1]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Instrumentation and Conditions:
-
Chromatography: Reverse-phase liquid chromatography is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in selective reaction monitoring (SRM) and negative ionization mode.[5]
-
Monitored Transitions:
-
-
Quantification: A standard curve is generated using known concentrations of α-HB to determine the concentration in the unknown samples.
Enzymatic Assay
Enzymatic assays are suitable for high-throughput analysis in a clinical setting.[1][13]
-
Principle: The assay utilizes α-hydroxybutyrate dehydrogenase to catalyze the oxidation of α-HB to α-ketobutyrate. This reaction is coupled to the reduction of a chromogenic or fluorogenic substrate, allowing for spectrophotometric or fluorometric detection.[1]
-
General Procedure:
-
A small volume of serum or plasma is added to a reaction well.[1]
-
A reagent mix containing the enzyme, a cofactor (e.g., NAD+), and a detection substrate is added.[1]
-
The reaction is incubated, and the change in absorbance or fluorescence is measured over time.
-
The concentration of α-HB is determined by comparing the reaction rate to a standard curve.
-
Logical Relationships
The utility of α-HB as a biomarker is grounded in a clear logical cascade from the underlying pathophysiology of insulin resistance to its measurable increase in circulation.
Conclusion
Alpha-hydroxybutyrate is a robust and sensitive biomarker for the early detection of insulin resistance and the prediction of future T2D risk.[5][6] Its measurement provides unique insights into the metabolic dysregulation, particularly altered lipid metabolism and oxidative stress, that characterizes the pre-diabetic state. While HOMA-IR remains a practical tool for large-scale studies, and HbA1c and fasting glucose are the standards for diagnosing diabetes, α-HB offers a distinct advantage in identifying at-risk individuals earlier in the disease process.[2][14] For researchers and drug development professionals, α-HB is a valuable tool for patient stratification, monitoring therapeutic response, and furthering our understanding of the metabolic underpinnings of type 2 diabetes.[2][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alpha-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population | PLOS One [journals.plos.org]
- 8. Serum α-hydroxybutyrate (α-HB) predicts elevated 1 h glucose levels and early-phase β-cell dysfunction during OGTT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. α-Hydroxybutyric Acid Is a Selective Metabolite Biomarker of Impaired Glucose Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elevated HbA1c and Fasting Plasma Glucose in Predicting Diabetes Incidence Among Older Adults: Are two better than one? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fasting blood biomarker alpha-hydroxybutyrate predicts risk for diabetes in new study from HDL, Inc. and University of Utah [prnewswire.com]
A Comparative Guide to Inter-Laboratory Measurement of 2-Hydroxybutanoate
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of 2-hydroxybutanoate (2-HB), a key early biomarker for insulin (B600854) resistance and metabolic stress, is paramount. This guide provides an objective comparison of the principal analytical methodologies employed for 2-HB measurement: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays. The performance of these methods is evaluated based on published data, highlighting their respective advantages and limitations to aid in the selection of the most appropriate technique for research and clinical applications.
Quantitative Performance Comparison
The selection of an analytical method for this compound quantification is a critical decision, influenced by factors such as required sensitivity, specificity, sample throughput, and available instrumentation. Mass spectrometry-based methods, particularly LC-MS/MS, are often considered the gold standard for their accuracy and precision. Enzymatic assays, on the other hand, offer a high-throughput and more accessible alternative for clinical settings.[1]
Below is a summary of the performance characteristics of the three primary methods based on available literature. It is important to note that these values are representative and can vary based on the specific instrumentation, reagents, and laboratory protocols.
| Performance Metric | GC-MS | LC-MS/MS | Enzymatic Assay |
| Precision (CV%) | Intra- and inter-assay CVs are generally <10% | Intra- and inter-assay CVs are generally <10% | Intra- and inter-assay CVs are typically <15%[1] |
| Accuracy/Recovery | Good, with recoveries often reported between 85-115% | Excellent, considered the gold standard for accuracy[1] | Good, with recoveries often reported between 85-115%[1] |
| Sensitivity (LOD/LOQ) | High, comparable to LC-MS/MS | High, often the most sensitive method | Moderate, suitable for clinical ranges |
| Throughput | Lower, due to derivatization and longer run times[2] | High, with simpler sample preparation[2] | High, suitable for 96-well plate format[1] |
| Sample Preparation | More complex, requires a derivatization step[2] | Simpler, often only protein precipitation is needed[2] | Simple, may involve a deproteinization step[1] |
| Instrumentation Cost | High | High | Lower |
| Cost per Sample | Higher | Higher | Lower[1] |
Experimental Methodologies
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible measurements of this compound. The following sections outline the typical procedures for each of the major analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a non-volatile analyte like 2-HB, a chemical derivatization step is necessary to increase its volatility.[2]
Sample Preparation:
-
Internal Standard Addition: An isotopically labeled internal standard (e.g., 2-hydroxybutyrate-d3) is added to the serum or plasma sample.
-
Protein Precipitation: Proteins are precipitated and removed, typically by adding an organic solvent like methanol, followed by centrifugation.[3]
-
Drying: The resulting supernatant is dried under a stream of nitrogen.[3]
-
Derivatization: The dried residue is derivatized to make the 2-HB volatile. A common method is silylation, for example, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3]
GC-MS Analysis:
-
Injection: A small volume of the derivatized sample is injected into the GC system.
-
Separation: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
-
Detection: The separated components enter the mass spectrometer, where they are ionized, and the resulting ions are detected based on their mass-to-charge ratio.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become a preferred method for its high specificity and sensitivity, particularly for non-volatile compounds in complex biological matrices like plasma or serum.[2]
Sample Preparation:
-
Internal Standard Addition: An isotopically labeled internal standard is added to the sample.
-
Protein Precipitation: Proteins are precipitated using an organic solvent such as acetonitrile. The mixture is vortexed and then centrifuged to pellet the proteins.[3]
-
Supernatant Collection: The clear supernatant containing the 2-HB is transferred to a new tube.
-
Drying and Reconstitution: The supernatant is dried down and then reconstituted in a mobile phase-compatible solvent for injection.[3]
LC-MS/MS Analysis:
-
Injection: The reconstituted sample is injected into the LC system.
-
Chromatographic Separation: 2-HB is separated from other sample components on an analytical column (e.g., a C18 column).
-
Detection: The analyte is ionized (typically by electrospray ionization - ESI) and detected by the tandem mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Enzymatic Assay
Enzymatic assays offer a simpler, high-throughput alternative to mass spectrometry-based methods and are well-suited for clinical laboratory settings.
Assay Principle: These assays typically utilize the enzyme 2-hydroxybutyrate dehydrogenase. This enzyme catalyzes the oxidation of 2-HB to α-ketobutyrate, which is coupled to the reduction of a cofactor like NAD+ to NADH. The change in absorbance or fluorescence resulting from this reaction is proportional to the 2-HB concentration in the sample.
General Procedure:
-
Sample Preparation: Serum or plasma samples may require a simple deproteinization step.
-
Reagent Addition: The sample is added to a reaction mixture containing the enzyme, cofactor, and a detection substrate in a microplate well.
-
Incubation: The reaction is incubated for a specific time at a controlled temperature.
-
Measurement: The absorbance or fluorescence is measured using a plate reader.
-
Quantification: The concentration of 2-HB in the samples is determined by comparing their signal to a standard curve.
Visualizing the Workflow
To better illustrate the procedural differences, the following diagrams outline the typical experimental workflows for GC-MS and LC-MS/MS analysis of this compound.
Caption: Experimental workflow for this compound analysis by GC-MS.
Caption: Experimental workflow for this compound analysis by LC-MS/MS.
The relationship between the different analytical methods and their key characteristics can be summarized in the following logical diagram.
Caption: Key characteristics of this compound measurement methods.
References
A Comparative Guide: 2-Hydroxybutyrate vs. Fasting Glucose in Clinical Utility for Insulin Resistance
For Researchers, Scientists, and Drug Development Professionals
The early and accurate assessment of insulin (B600854) resistance is paramount in the prevention and management of type 2 diabetes and related metabolic disorders. While fasting glucose has long been a cornerstone of clinical practice, emerging biomarkers are offering a deeper understanding of the underlying pathophysiology. This guide provides an objective comparison of the clinical utility of 2-hydroxybutyrate (2-HB) and fasting glucose, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
At a Glance: Key Differences
| Feature | 2-Hydroxybutyrate (2-HB) | Fasting Glucose |
| Biological Basis | A byproduct of lipid metabolism and amino acid catabolism, reflecting metabolic stress and increased lipid oxidation.[1][2] | Direct measure of glucose concentration in the blood after a period of fasting.[3][4] |
| Clinical Indication | Early indicator of insulin resistance and dysglycemia, often before the onset of hyperglycemia.[1][5] | Established biomarker for diagnosing and monitoring prediabetes and diabetes.[3][6] |
| Potential Advantage | May provide an earlier warning of metabolic dysfunction.[1] | Widely available, inexpensive, and well-established in clinical guidelines.[7] |
| Limitations | Not yet a routinely used clinical test and requires more specialized equipment for measurement.[7] | Can be influenced by daily variations and reflects a single point in time.[7] |
Data Presentation: Performance in Predicting Metabolic Dysfunction
The following tables summarize the performance of 2-HB and fasting glucose in predicting insulin resistance and the diagnosis of prediabetes and diabetes.
Table 1: Performance of 2-Hydroxybutyrate in Predicting Insulin Resistance
| Biomarker | Population | Endpoint | Odds Ratio (per SD increase) | 95% Confidence Interval | p-value | AUC |
| 2-Hydroxybutyrate (α-HB) | Nondiabetic (RISC study) | Insulin Resistance | 2.84 | 2.02 - 4.00 | <0.0001 | 0.76 |
Data extracted from Gall WE, et al. PLoS ONE. 2010.[1]
Table 2: Diagnostic Accuracy of Fasting Plasma Glucose (FPG) for Prediabetes and Diabetes
| Condition | Optimal Cut-off (mg/dL) | Pooled Sensitivity | 95% Confidence Interval | Pooled Specificity | 95% Confidence Interval |
| Diabetes | 104 | 82.3% | 74.6 - 88.1% | 89.4% | 85.2 - 92.5% |
| Prediabetes | - | 40.2% | - | - | - |
Data from a systematic review and meta-analysis, with the reference standard being a 75-gram Oral Glucose Tolerance Test (OGTT).[6][8] Note that the sensitivity for prediabetes can be low for FPG.[6]
Signaling Pathways and Experimental Workflows
Metabolic Origin of 2-Hydroxybutyrate
Elevated 2-HB levels are linked to increased fatty acid oxidation and an elevated NADH/NAD+ ratio, which are characteristic of an insulin-resistant state.[2] This metabolic shift leads to the conversion of α-ketobutyrate, derived from the catabolism of threonine and methionine, to 2-HB.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Blood Glucose Test: MedlinePlus Medical Test [medlineplus.gov]
- 5. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Hemoglobin A1c with Fasting and 2-h Plasma Glucose Tests for Diagnosis of Diabetes and Prediabetes among High-risk South Indians - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Diagnostic accuracy of tests for type 2 diabetes and prediabetes: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlation of Plasma and Urine 2-Hydroxybutanoate Concentrations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-hydroxybutanoate (also known as α-hydroxybutyrate) concentrations in plasma and urine, drawing upon available experimental data. It is intended to serve as a valuable resource for researchers investigating metabolic pathways, developing biomarkers, and professionals in the field of drug development. This document summarizes quantitative data, details relevant experimental protocols, and visualizes the metabolic and experimental workflows.
Data Presentation: Plasma vs. Urine this compound
The following tables summarize the reported concentrations of this compound in plasma/serum and urine from different studies. It is important to note that these values can vary based on the analytical method used, and the demographic and health status of the studied populations.
Table 1: Plasma/Serum this compound Concentrations
| Population/Condition | Mean Concentration (µg/mL) | Concentration Range (µg/mL) | Analytical Method |
| Healthy Volunteers | Not specified | 0.10 - 2.68 | Not specified |
| Diabetic Patients | Not specified | 0.14 - 124 | Not specified |
| Assessment of Insulin Resistance | 0.500-40.0 (calibration range) | Not applicable | LC-MS/MS |
Table 2: Urine this compound Concentrations
| Population/Condition | Mean Concentration | Concentration Range | Analytical Method |
| Healthy Volunteers | Not specified | Not specified | GC-MS |
| Patients with Lactic and Ketoacidosis | Up to 2.3 mmol/mmol creatinine | Not specified | GC-MS |
Metabolic Pathway of this compound
This compound is a metabolic byproduct primarily generated from the catabolism of the essential amino acids L-threonine and L-methionine.[1] Under conditions of oxidative stress, the demand for the antioxidant glutathione (B108866) increases, leading to an accelerated conversion of methionine to cysteine, a precursor of glutathione.[2] This process generates 2-oxobutanoate, which is then reduced to this compound.[1]
References
Unveiling Metabolic Stress: A Comparative Guide to 2-Hydroxybutyrate and Other Key Biomarkers
For researchers, scientists, and drug development professionals, the early and accurate detection of metabolic stress is paramount in understanding disease progression and developing effective therapeutic interventions. 2-Hydroxybutyrate (2-HB) has emerged as a promising, early indicator of metabolic dysregulation, offering a window into cellular stress before the onset of overt clinical symptoms. This guide provides an objective comparison of 2-HB with other established and emerging biomarkers of metabolic stress, supported by experimental data and detailed methodologies.
Performance Comparison of Metabolic Stress Biomarkers
The utility of a biomarker is defined by its ability to accurately and reliably reflect an underlying physiological state. The following tables summarize the performance of 2-HB in comparison to other key markers of metabolic stress, including beta-hydroxybutyrate (BHB), hemoglobin A1c (HbA1c), high-sensitivity C-reactive protein (hs-CRP), and the inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). It is important to note that the performance metrics presented are derived from various studies and may not be directly comparable due to differences in study populations, methodologies, and endpoints.
| Biomarker | Principle | Application in Metabolic Stress | Key Performance Metrics |
| 2-Hydroxybutyrate (2-HB) | Reflects increased lipid oxidation and oxidative stress.[1][2][3] | Early detection of insulin (B600854) resistance and impaired glucose tolerance.[1][2][3] | AUC for predicting insulin resistance: ~0.76[4] |
| Beta-Hydroxybutyrate (BHB) | A primary ketone body, indicating a shift to fatty acid oxidation for energy. | Monitoring ketosis in response to fasting, ketogenic diets, or diabetic ketoacidosis.[5] | For Diabetic Ketoacidosis (cutoff >1.5 mmol/L): Sensitivity: 98-100%, Specificity: 78.6-93.3%[6] |
| Hemoglobin A1c (HbA1c) | Measures long-term glycemic control (average blood glucose over 2-3 months). | Diagnosis and monitoring of prediabetes and diabetes. | For Metabolic Syndrome (cutoff >5.7%): Sensitivity: 52.3%, Specificity: 76.7%[7] |
| High-Sensitivity C-Reactive Protein (hs-CRP) | A marker of systemic low-grade inflammation.[8] | Assessing inflammatory status associated with metabolic syndrome and cardiovascular risk.[8][9] | Predictive of cardiovascular events (levels >3 mg/L indicate high risk). [10] |
| Interleukin-6 (IL-6) & TNF-α | Pro-inflammatory cytokines involved in the inflammatory cascade.[11][12] | Investigating the inflammatory component of metabolic diseases.[11][12] | Significantly elevated in metabolic syndrome.[11][12] |
Signaling Pathways and Metabolic Origins
Understanding the biochemical pathways that govern the production and function of these biomarkers is crucial for their correct interpretation.
2-Hydroxybutyrate (2-HB) Metabolic Pathway
The elevation of 2-HB is intricately linked to states of metabolic stress, particularly an increased demand for the antioxidant glutathione (B108866) (GSH) and the catabolism of the amino acids L-threonine and L-methionine. Under oxidative stress, the synthesis of GSH is upregulated, leading to an increased flux through the transsulfuration pathway, which generates α-ketobutyrate as a byproduct. α-ketobutyrate is then reduced to 2-HB.
Inflammatory Signaling in Metabolic Stress
Markers like hs-CRP, IL-6, and TNF-α are central to the inflammatory processes that accompany metabolic syndrome. In response to metabolic stressors such as excess free fatty acids and glucose, immune cells and adipocytes release pro-inflammatory cytokines like TNF-α and IL-6. These cytokines can then trigger a signaling cascade, often involving the NF-κB pathway, leading to systemic inflammation and insulin resistance. The liver, in response to these cytokines, produces acute-phase proteins like hs-CRP.
Experimental Workflows and Protocols
Accurate and reproducible measurement of these biomarkers is fundamental to their clinical and research utility. Below are detailed protocols for the quantification of 2-HB and its alternatives.
Quantification of 2-Hydroxybutyrate (2-HB)
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
GC-MS is a gold-standard technique for the quantification of small molecules like 2-HB. The workflow involves sample preparation, derivatization to increase volatility, chromatographic separation, and mass spectrometric detection.
Detailed GC-MS Protocol for 2-HB:
-
Sample Preparation:
-
To 100 µL of serum or plasma, add an internal standard (e.g., deuterated 2-HB).
-
Perform protein precipitation by adding a cold organic solvent (e.g., 300 µL of acetonitrile).
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent (e.g., 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of 2-HB.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), and ramp up to a high temperature (e.g., 300°C) to elute the analytes.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for targeted quantification of 2-HB and its internal standard.
-
-
Data Analysis:
-
Quantify 2-HB concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 2-HB.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for 2-HB:
LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation than GC-MS.
-
Sample Preparation:
-
To 50 µL of plasma or serum, add an internal standard (e.g., deuterated 2-HB).
-
Perform protein precipitation with a cold organic solvent (e.g., 150 µL of acetonitrile).
-
Vortex and centrifuge.
-
The supernatant can often be directly injected into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
LC Column: Use a reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Data Analysis:
-
Similar to GC-MS, quantify 2-HB using the peak area ratio against an internal standard and a calibration curve.
-
Quantification of Alternative Biomarkers
Beta-Hydroxybutyrate (BHB) - Enzymatic Assay Protocol:
-
Principle: BHB is oxidized by the enzyme β-hydroxybutyrate dehydrogenase, which reduces NAD+ to NADH. The resulting increase in NADH is measured spectrophotometrically at 340 nm.
-
Sample Preparation: Serum or plasma can typically be used directly after appropriate dilution.
-
Assay Procedure:
-
Add the sample to a reaction mixture containing β-hydroxybutyrate dehydrogenase and NAD+.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the change in absorbance at 340 nm.
-
-
Data Analysis: Calculate the BHB concentration based on the change in absorbance compared to a standard curve.
Hemoglobin A1c (HbA1c) - High-Performance Liquid Chromatography (HPLC) Protocol:
-
Principle: Ion-exchange HPLC separates hemoglobin variants based on charge differences. Glycated hemoglobin (HbA1c) has a different charge than non-glycated hemoglobin and can be quantified.
-
Sample Preparation: Whole blood collected in an EDTA tube is hemolyzed to release hemoglobin.
-
HPLC Analysis:
-
Inject the hemolysate onto an ion-exchange column.
-
A buffer gradient is used to elute the different hemoglobin fractions.
-
The amount of each fraction is detected by absorbance at 415 nm.
-
-
Data Analysis: The percentage of HbA1c is calculated as the ratio of the HbA1c peak area to the total hemoglobin peak area.
High-Sensitivity C-Reactive Protein (hs-CRP) - ELISA Protocol:
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify hs-CRP.
-
Assay Procedure:
-
Wells of a microplate are coated with a capture antibody specific for CRP.
-
The sample (serum or plasma) is added, and any CRP present binds to the capture antibody.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, which is converted by the enzyme to a colored product.
-
-
Data Analysis: The intensity of the color, measured by a plate reader, is proportional to the concentration of hs-CRP in the sample, which is determined from a standard curve.[13][14][15]
Inflammatory Cytokines (IL-6, TNF-α) - ELISA Protocol:
The protocol for measuring IL-6 and TNF-α is very similar to that of hs-CRP, using specific capture and detection antibodies for each respective cytokine.[16][17] Multiplex assays are also commonly used to measure multiple cytokines simultaneously.
Conclusion
2-Hydroxybutyrate is a valuable and sensitive biomarker of metabolic stress, providing an early indication of metabolic dysregulation that precedes the development of overt diseases like type 2 diabetes. Its measurement, particularly in conjunction with other markers such as BHB, HbA1c, and inflammatory markers, can offer a more comprehensive picture of an individual's metabolic health. The choice of biomarker and analytical method will depend on the specific research question, the required level of sensitivity and specificity, and the available resources. As our understanding of the complex interplay of metabolic pathways and inflammation in disease continues to grow, the strategic use of these biomarkers will be instrumental in advancing a new era of personalized medicine and targeted drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. Physiological Biomarkers for Predicting Performance - Monitoring Metabolic Status - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Beta-Hydroxybutyrate as a Diagnostic Tool – My Endo Consult [myendoconsult.com]
- 6. Beta-Hydroxybutyrate: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 7. Usefulness of Glycated Hemoglobin as Diagnostic Criteria for Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human C-reactive protein and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. High-Sensitivity C-Reactive Protein: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 11. Clinical Significance of Serum IL-6 and TNF-α Levels in Patients with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 14. researchgate.net [researchgate.net]
- 15. medrxiv.org [medrxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. cbioc.com [cbioc.com]
A Comparative Analysis of 2-Hydroxybutanoate and Adiponectin for Early-Stage Metabolic Disease Diagnostics
For Immediate Release
In the landscape of biomarkers for metabolic diseases, early and accurate detection of insulin (B600854) resistance and related conditions is paramount for effective intervention and prevention of disease progression. This guide provides a comprehensive comparison of two prominent biomarkers: 2-hydroxybutanoate (also known as alpha-hydroxybutyrate or α-HB) and adiponectin. This document is intended for researchers, scientists, and drug development professionals, offering an objective evaluation of their diagnostic accuracy, supported by experimental data and detailed methodologies.
Executive Summary
Both this compound and adiponectin show considerable promise as early indicators of metabolic dysregulation. Elevated levels of this compound are strongly associated with insulin resistance, emerging as a top-ranked metabolite for its detection. Conversely, lower levels of adiponectin, particularly the high-molecular-weight (HMW) form, are indicative of metabolic syndrome and an increased risk for type 2 diabetes. While both biomarkers offer valuable insights, a direct head-to-head comparison of their diagnostic accuracy in the same patient cohort is not yet available in the reviewed scientific literature. This guide, therefore, presents the current evidence for each biomarker independently to aid in the informed selection for research and clinical applications.
Quantitative Data on Diagnostic Accuracy
The following tables summarize the diagnostic performance of this compound and adiponectin from separate key studies. It is important to note that these studies were conducted on different populations and utilized different methodologies, so direct comparison of the values should be made with caution.
Table 1: Diagnostic Accuracy of this compound for Insulin Resistance
| Population | Endpoint | Method | Performance Metric | Value | Citation |
| 399 nondiabetic subjects | Insulin Resistance | Random Forest Analysis | Accuracy | 76% | [1] |
| 399 nondiabetic subjects | Insulin Resistance | Partition Analysis | Optimal Cutoff | 5 µg/mL | [1] |
Table 2: Diagnostic Accuracy of Adiponectin for Metabolic Syndrome and Type 2 Diabetes
| Population | Endpoint | Method | Performance Metric | Value | Citation |
| 1,248 subjects (meta-analysis) | Metabolic Syndrome | ROC Analysis | AUC | 0.81 (95% CI: 0.77–0.84) | |
| 107 obese Japanese children | Type 2 Diabetes | ROC Analysis | AUC | 0.859 | [2] |
| 107 obese Japanese children | Type 2 Diabetes | ROC Analysis | Optimal Cutoff | 6.4 µg/mL | [2] |
| 55 women, 98 men (nested case-control) | Type 2 Diabetes | ROC Analysis (combined with IGFBP-1 & -2) | AUC (women) | 0.87 | [3][4][5][6] |
| 55 women, 98 men (nested case-control) | Type 2 Diabetes | ROC Analysis (combined with IGFBP-1 & -2) | AUC (men) | 0.79 | [3][4][5][6] |
Signaling Pathways and Metabolic Origins
Understanding the biological context of these biomarkers is crucial for their application. The following diagrams illustrate their respective signaling pathways.
Experimental Protocols
Accurate and reproducible measurement is fundamental to the utility of any biomarker. The following sections detail the methodologies for the quantification of this compound and adiponectin.
Measurement of this compound via LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in plasma.
Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma, add a known concentration of an internal standard (e.g., 2-hydroxybutyrate-d3).
-
Add 200 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
LC-MS/MS Analysis:
-
Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column. A gradient elution with mobile phases of water and acetonitrile, both containing 0.1% formic acid, is commonly used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in negative ion mode using electrospray ionization (ESI). Quantification is performed using Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound and its internal standard.
Measurement of High Molecular Weight (HMW) Adiponectin via ELISA
The enzyme-linked immunosorbent assay (ELISA) is a widely used method for quantifying adiponectin levels in serum or plasma. Assays specific for the HMW isoform are considered more indicative of insulin sensitivity.
Assay Principle:
This is a sandwich ELISA. A microplate is pre-coated with a capture antibody specific for HMW adiponectin. Samples and standards are added, and the HMW adiponectin binds to the immobilized antibody. A second, enzyme-linked detection antibody that recognizes a different epitope on HMW adiponectin is then added. After a washing step, a substrate solution is added, and the resulting color development is proportional to the amount of HMW adiponectin present.
General Procedure:
-
Sample and Standard Preparation: Prepare a series of standards with known concentrations of HMW adiponectin. Dilute plasma or serum samples as required.
-
Incubation: Add standards and samples to the wells of the antibody-coated microplate and incubate.
-
Washing: Wash the plate to remove unbound substances.
-
Detection: Add the enzyme-conjugated detection antibody and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution and incubate to allow for color development.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the concentration of HMW adiponectin in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound and adiponectin are both valuable biomarkers for the early detection of metabolic dysregulation. This compound appears to be a sensitive indicator of metabolic stress and insulin resistance, even in individuals with normal glucose tolerance. Adiponectin, particularly its HMW form, provides a strong indication of adipose tissue dysfunction and the risk of developing metabolic syndrome and type 2 diabetes.
The choice between these biomarkers may depend on the specific research question or clinical application. This compound may be particularly useful for identifying individuals at the very earliest stages of insulin resistance, while adiponectin is a well-established marker for assessing overall metabolic health and future disease risk.
It is imperative that future research includes studies that directly compare the diagnostic accuracy of this compound and adiponectin within the same cohort. Such studies will be crucial for establishing clear guidelines on their respective and combined use in clinical practice and drug development.
References
- 1. alpha-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adiponectin, ALT and family history as critical markers for the development of type 2 diabetes in obese Japanese children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sochob.cl [sochob.cl]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. Adiponectin, IGFBP-1 and -2 are independent predictors in forecasting prediabetes and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 2-Hydroxybutyrate (2-HB) Derivatization Techniques for Mass Spectrometry-Based Analysis
A detailed guide for researchers, scientists, and drug development professionals on the effective derivatization of 2-hydroxybutyrate for quantitative analysis. This guide provides an objective comparison of common techniques, supported by experimental data and detailed methodologies.
2-Hydroxybutyrate (2-HB), a byproduct of amino acid metabolism and glutathione (B108866) synthesis, has emerged as a significant biomarker for insulin (B600854) resistance and metabolic stress.[1][2] Accurate quantification of 2-HB in biological matrices is crucial for clinical and research applications. However, its small size, polarity, and chirality present analytical challenges. Chemical derivatization is a key strategy to improve its chromatographic behavior and detection sensitivity in mass spectrometry (MS)-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
This guide provides a head-to-head comparison of common 2-HB derivatization techniques, focusing on silylation for GC-MS and chiral derivatization for LC-MS.
Comparison of Analytical Performance
The choice of derivatization technique significantly impacts the performance of 2-HB quantification. Below is a summary of quantitative data for different methods.
| Derivatization Technique | Analytical Method | Derivatizing Reagent | Key Performance Metrics | Reference |
| Silylation | GC-MS | BSTFA with 1% TMCS | LOD: Not explicitly stated, but method is described as sensitive. LOQ: 5 µM in serum. Precision: Intra- and inter-day imprecision <8%. Accuracy: 96-101%. | [4] |
| Chiral Derivatization | LC-ESI-MS | (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP) | Sensitivity Enhancement: Up to 55.3-fold increase in detection sensitivity. Allows for distinct separation of D/L-2HB and D/L-3HB enantiomers. | [5][6] |
| Chiral Derivatization | LC-MS | PGME and PAME | Enables effective differentiation between stereoisomers of α-hydroxy fatty acids, including 2-HB. PAME provides slightly greater retention time differences than PGME. | [7] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of derivatization protocols.
Silylation for GC-MS Analysis
This protocol is based on a microwave-assisted derivatization (MAD) method, which significantly reduces reaction time.[4]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 300 µL of serum or plasma, add 30 µL of an internal standard solution (e.g., 1 mM 2-HB-d3).
-
Acidify the sample by adding 90 µL of 5 M HCl.
-
Add 4 mL of ethyl acetate (B1210297) and vortex for 2 minutes.
-
Centrifuge at 2500 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.[8]
2. Derivatization (Silylation):
-
To the dried extract, add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA with 1% TMCS).[8]
-
Seal the vial and perform microwave-assisted derivatization for 2 minutes.[4] This is a rapid alternative to the conventional heating at 60°C for 1 hour.[4]
3. GC-MS Analysis:
-
GC Column: DB-5 or similar non-polar column.
-
Injection Volume: 1-2 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min.[8]
-
Detection: Monitor the characteristic ions for the 2-HB-TMS derivative and the internal standard in the mass spectrometer.[2]
Chiral Derivatization with PMP for LC-MS Analysis
This method is designed for the simultaneous determination of 2-HB and 3-HB enantiomers.[5][6]
1. Sample Preparation:
-
Homogenize tissue samples in a suitable solvent and centrifuge to collect the supernatant.
-
Perform protein precipitation on plasma or serum samples using a cold solvent like acetonitrile (B52724) containing an internal standard (e.g., 2-HB-d3).[8]
-
Evaporate the supernatant to dryness.
2. Derivatization:
-
Reconstitute the dried extract in a solution containing (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP).
-
The derivatization is typically carried out at 60°C for 90 minutes.[9] The PMP reagent labels the carboxylic acid group of 2-HB.[5][6]
3. LC-MS Analysis:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
-
Detection: Use electrospray ionization (ESI) in positive mode, as the PMP derivative contains an easily ionizable tertiary amino group, which greatly enhances the detection sensitivity.[5][6] Monitor the specific precursor-to-product ion transitions for the PMP-derivatized 2-HB enantiomers and the internal standard.
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway showing the production of 2-Hydroxybutyrate.
Caption: General workflow for 2-HB analysis using silylation and GC-MS.
Caption: General workflow for chiral analysis of 2-HB using LC-MS.
Concluding Remarks
The selection of a derivatization technique for 2-HB analysis depends on the specific research question. For general quantification where enantiomeric separation is not required, silylation followed by GC-MS is a robust and sensitive method.[4] The use of microwave-assisted derivatization can significantly improve sample throughput.[4] When the stereochemistry of 2-HB is of interest, for instance in detailed metabolic studies, chiral derivatization coupled with LC-MS is essential. Reagents like PMP not only enable the separation of D- and L-2-HB but also dramatically increase detection sensitivity, allowing for the analysis of low-abundance enantiomers.[5][6] Researchers should select the method that best suits their analytical needs, considering factors such as required sensitivity, the importance of chiral information, available instrumentation, and desired sample throughput.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers [ccspublishing.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Navigating Specificity: A Comparative Guide to Alpha-Hydroxybutyrate Immunoassays
For researchers, scientists, and drug development professionals, the accurate measurement of alpha-hydroxybutyrate (α-HB) is crucial for advancing our understanding of metabolic disorders. As an early biomarker for insulin (B600854) resistance and glucose intolerance, precise quantification of α-HB is paramount. However, the specificity of immunoassays for this small molecule can be a significant concern, particularly regarding potential cross-reactivity with its structural isomer, beta-hydroxybutyrate (β-HB). This guide provides a comparative overview of commercially available α-HB immunoassays and a detailed protocol for evaluating their specificity.
Commercial Immunoassay Landscape
A survey of the market reveals several manufacturers offering immunoassays for α-HB and the structurally similar β-HB. The majority of these are competitive enzyme-linked immunosorbent assays (ELISAs) or enzymatic assays. While these kits provide a convenient method for quantification, detailed, quantitative data on their specificity and cross-reactivity with β-HB and other endogenous molecules are often lacking in the provided technical datasheets. Manufacturers frequently make qualitative statements such as "no significant cross-reactivity with analogues was observed," which necessitates independent validation by the end-user.
Below is a summary of commercially available immunoassay kits. Researchers are encouraged to contact the manufacturers directly to request more detailed validation data.
| Manufacturer | Analyte | Assay Type | Available Specificity Information |
| MyBioSource | α-HB | ELISA | "No significant cross-reactivity or interference between this analyte and analogues is observed." |
| Elabscience | α-HB | ELISA | General statements on high sensitivity and specificity. |
| Cloud-Clone Corp. | α-HB | ELISA | General statements on high sensitivity and excellent specificity. |
| Abcam | β-HB | Colorimetric Assay | Primarily an enzymatic assay measuring β-HB dehydrogenase activity. Specificity is inherent to the enzyme. |
| Bio-Techne | β-HB | Colorimetric Assay | Enzymatic assay format. |
| Cayman Chemical | β-HB | Colorimetric/Fluorometric Assay | Enzymatic assay based on β-hydroxybutyrate dehydrogenase. |
Note: The table reflects the limited availability of public, quantitative cross-reactivity data. The absence of a specific cross-reactivity percentage does not imply poor performance, but rather highlights the need for in-house validation.
Experimental Protocol: Evaluating Immunoassay Specificity
To ensure the reliability of experimental results, it is imperative to perform an in-house validation of any α-HB immunoassay. The following protocol outlines a detailed methodology for assessing the specificity and cross-reactivity of a competitive ELISA for α-HB.
Objective: To determine the percent cross-reactivity of an alpha-hydroxybutyrate immunoassay with beta-hydroxybutyrate and other potentially interfering substances.
Materials:
-
Alpha-hydroxybutyrate (α-HB) immunoassay kit (including coated microplate, detection antibody, substrate, and stop solution)
-
Alpha-hydroxybutyrate (α-HB) standard (high purity)
-
Beta-hydroxybutyrate (β-HB) standard (high purity)
-
Other potential cross-reactants (e.g., gamma-hydroxybutyrate, other short-chain fatty acids)
-
Assay buffer (as recommended by the kit manufacturer)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength
-
Precision pipettes and tips
-
Reagent reservoirs
-
Plate washer (optional)
Procedure:
-
Preparation of Standards and Cross-Reactants:
-
Prepare a stock solution of the α-HB standard at a high concentration (e.g., 1 mg/mL) in the assay buffer.
-
Prepare a series of dilutions of the α-HB standard to generate a standard curve (e.g., from 100 µg/mL to 0.1 µg/mL).
-
Prepare a stock solution of the β-HB standard and other potential cross-reactants at the same high concentration (1 mg/mL) in the assay buffer.
-
Prepare a series of dilutions for each cross-reactant, covering a broad concentration range.
-
-
Assay Performance:
-
Follow the general protocol for the competitive ELISA provided by the manufacturer.
-
In separate wells of the microplate, add the different concentrations of the α-HB standard to generate the standard curve.
-
In other wells, add the different concentrations of the β-HB standard and other potential cross-reactants.
-
It is crucial to run each concentration in triplicate to ensure statistical validity.
-
Include blank wells (assay buffer only) to determine the background signal.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Average the absorbance values for each set of triplicates.
-
Subtract the average absorbance of the blank from all other average absorbance values.
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the α-HB standard. Typically, a semi-log plot is used (log of concentration on the x-axis and absorbance on the y-axis).
-
Determine the 50% inhibitory concentration (IC50) for the α-HB standard. This is the concentration of α-HB that produces 50% of the maximum signal.
-
-
Calculating Percent Cross-Reactivity:
-
For each cross-reactant, determine the concentration that causes a 50% reduction in the maximum signal (IC50 of the cross-reactant).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of α-HB / IC50 of Cross-Reactant) x 100
-
Interpretation of Results:
A higher percentage of cross-reactivity indicates lower specificity of the immunoassay. For an assay to be considered highly specific for α-HB, the cross-reactivity with β-HB and other related molecules should be very low (ideally <1%).
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for evaluating the specificity of an alpha-hydroxybutyrate immunoassay.
Caption: Workflow for evaluating immunoassay specificity.
By following this guide, researchers can make more informed decisions when selecting an alpha-hydroxybutyrate immunoassay and can independently validate its performance to ensure the generation of accurate and reliable data in their critical research endeavors.
The Dawn of Precision Diagnostics: A Critical Review of 2-Hydroxybutanoate and Other Emerging Diabetes Biomarkers
For Immediate Release: A comprehensive analysis of novel biomarkers poised to revolutionize the early detection and management of type 2 diabetes is detailed below. This guide offers researchers, scientists, and drug development professionals a critical comparison of 2-hydroxybutanoate against other emerging biomarkers, supported by experimental data, detailed methodologies, and pathway visualizations.
The global escalation of type 2 diabetes (T2D) necessitates a shift from late-stage diagnosis and management to early detection and prevention. Traditional biomarkers, such as fasting plasma glucose and HbA1c, are invaluable for diagnosing established diabetes but often lack the sensitivity to identify individuals in the nascent stages of insulin (B600854) resistance.[1] In response, the field of metabolomics has unearthed a trove of potential early indicators, with this compound (2-HB), also known as alpha-hydroxybutyrate (α-HB), emerging as a frontrunner.[2][3] This guide provides a critical review of 2-HB and compares its performance with other notable emerging diabetes biomarkers.
This compound: A Window into Metabolic Stress
Elevated levels of this compound are increasingly recognized as an early harbinger of insulin resistance and impaired glucose tolerance.[4][5] Unlike markers of hyperglycemia, 2-HB reflects underlying metabolic dysregulation, specifically increased lipid oxidation and oxidative stress, which precede overt changes in blood glucose.[4][6] Its production is intricately linked to the cellular response to metabolic stress, providing a valuable snapshot of the early pathophysiological changes in the progression to T2D.[4][7]
The Metabolic Origin of this compound
The elevation of 2-HB in insulin-resistant states is primarily a consequence of an increased demand for glutathione (B108866) (GSH) synthesis to counteract oxidative stress, along with the catabolism of the amino acids L-threonine and L-methionine.[4][8] Under conditions of oxidative stress, the transsulfuration pathway is upregulated to produce cysteine, a precursor for GSH. A byproduct of this pathway is α-ketobutyrate, which is then reduced to 2-HB by lactate (B86563) dehydrogenase in a reaction that is favored by an increased NADH/NAD+ ratio, a condition often present with increased fatty acid oxidation.[3][4][8]
Metabolic origin of 2-hydroxybutyric acid.
Performance Comparison of Emerging Diabetes Biomarkers
The clinical utility of a biomarker is determined by its ability to accurately and reliably identify individuals at risk. The following tables summarize the performance of this compound in comparison to other emerging biomarkers for predicting insulin resistance and future development of T2D.
| Biomarker(s) | Population | Endpoint | Odds Ratio (per SD increase) | 95% Confidence Interval | p-value | AUC |
| 2-Hydroxybutyric Acid (α-HB) | Nondiabetic (RISC study) | Insulin Resistance | 2.84 | 2.02 - 4.00 | <0.0001 | 0.76[6] |
| Branched-Chain Amino Acids (BCAAs) | Framingham Offspring Study | Incident Diabetes | 1.61 | 1.27 - 2.04 | <0.001 | - |
| Adiponectin | MONICA/KORA study | Type 2 Diabetes | 0.44 | 0.36 - 0.54 | <0.001 | - |
| High-Sensitivity C-Reactive Protein (hs-CRP) | Women's Health Study | Incident Diabetes | 1.40 | 1.15 - 1.70 | <0.001 | - |
Table 1: Performance of 2-Hydroxybutyric Acid and Other Biomarkers in Predicting Insulin Resistance and Type 2 Diabetes.
| Biomarker(s) | Population | Endpoint | Odds Ratio (per SD increase) | 95% Confidence Interval | AUC of Model |
| 2-HB (α-HB) | Nondiabetic (RISC study) | Dysglycemia (3-year follow-up) | 1.25 | 1.00 - 1.60 | 0.791 (with L-GPC)[6] |
| 2-HB (α-HB) | Nondiabetic (Botnia Prospective Study) | Type 2 Diabetes | 1.45 | 1.13 - 1.86 | 0.89 (in a multi-metabolite model)[6] |
Table 2: Performance of 2-Hydroxybutyric Acid in Predicting Future Dysglycemia and Type 2 Diabetes.
Experimental Protocols for Biomarker Quantification
Accurate and reproducible measurement is fundamental to the clinical application of any biomarker. Below are detailed methodologies for the quantification of this compound and a common alternative, β-hydroxybutyrate.
Quantification of 2-Hydroxybutyrate via Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high specificity and sensitivity for the measurement of 2-HB in biological fluids.
1. Sample Preparation:
-
To 100 µL of serum or plasma, add an internal standard (e.g., deuterated 2-HB).
-
Deproteinize the sample by adding 400 µL of ice-cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen gas.
2. Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
3. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for metabolite analysis (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 325°C at 10°C/min, and hold for 10 minutes.[9]
-
Mass Spectrometer: Operate in electron ionization (EI) mode and use selected ion monitoring (SIM) for the characteristic ions of the 2-HB-TMS derivative for quantification.
Experimental workflow for 2-HB quantification by GC-MS.
Quantification of β-Hydroxybutyrate (BHB) via Enzymatic Assay
This colorimetric assay is suitable for high-throughput analysis in a clinical laboratory setting.
1. Sample Preparation:
-
Serum or plasma samples can often be used directly. For tissue samples, homogenization and deproteinization are necessary.[10]
-
To deproteinize, add perchloric acid (PCA) to a final concentration of 1 M, incubate on ice for 5 minutes, and centrifuge to pellet the precipitated protein.[10] Neutralize the supernatant with KOH.
2. Enzymatic Reaction:
-
Prepare a standard curve using known concentrations of β-hydroxybutyrate.
-
In a 96-well plate, add 50 µL of the deproteinized sample or standard.
-
Add 50 µL of the reaction mix containing β-hydroxybutyrate dehydrogenase, NAD+ as a cofactor, and a colorimetric probe (e.g., a tetrazolium salt that is reduced to a colored formazan (B1609692) product).[10]
-
Incubate at room temperature for 30 minutes, protected from light.[10]
3. Detection:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[10]
-
Calculate the concentration of BHB in the samples based on the standard curve.
Logical Relationships and Clinical Implications
The elevation of this compound is a logical consequence of the metabolic shifts that occur in the insulin-resistant state. This cascade of events provides a clear rationale for its use as an early biomarker.
Logical cascade from insulin resistance to elevated 2-HB.
Conclusion
This compound stands out as a promising biomarker for the early detection of insulin resistance, offering a potential advantage over traditional markers by reflecting underlying metabolic stress before the onset of significant hyperglycemia.[1][6] Its strong association with insulin resistance and predictive power for future dysglycemia position it as a valuable tool for identifying at-risk individuals who may benefit from early intervention. While mass spectrometry-based methods provide a robust platform for its quantification, the development of more accessible, high-throughput assays will be crucial for its widespread clinical adoption.[11] Further research and validation in large, diverse cohorts will solidify the role of this compound and other emerging biomarkers in the paradigm shift towards preventative and personalized diabetes care.
References
- 1. benchchem.com [benchchem.com]
- 2. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpha-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. beta Hydroxybutyrate (beta HB) Assay Kit (Colorimetric) (ab83390/K632-100) | Abcam [abcam.com]
- 11. Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 2-Hydroxybutanoate
The safe and compliant disposal of 2-Hydroxybutanoate (also known as 2-Hydroxybutyric acid) and its salts is a critical component of laboratory safety and environmental responsibility. Adherence to these protocols is essential for protecting personnel and the environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult your institution's specific Safety Data Sheet (SDS) and chemical hygiene plan.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][2] Appropriate Personal Protective Equipment (PPE) must be worn at all times.
| Personal Protective Equipment (PPE) & Safety Measures | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1] | Protects against splashes and accidental contact with eyes. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene).[1][2] | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat or other protective clothing.[1][2] | Prevents contamination of personal clothing and skin. |
| Work Area | Chemical fume hood or well-ventilated laboratory bench.[1][2] | Minimizes inhalation exposure to vapors or dust. |
Waste Characterization and Segregation
This compound is an organic acid and must be treated as hazardous chemical waste.[1] Proper segregation is crucial to prevent dangerous chemical reactions.[1]
Key Segregation Practices:
-
Do Not Mix with Bases: Keep separate from alkaline solutions to avoid exothermic neutralization reactions.[1]
-
Do Not Mix with Oxidizing Agents: Store away from strong oxidizers to prevent potentially violent reactions.[1][2]
-
Separate from Other Acids: Organic and inorganic acid waste streams should generally be kept in separate containers.[1]
-
Aqueous vs. Solvent Waste: Collect aqueous solutions of this compound separately from halogenated or non-halogenated organic solvent waste.[1]
Disposal Procedures
There are two primary methods for the disposal of this compound waste, depending on the concentration and local regulations. The preferred and most common method is collection by a licensed hazardous waste disposal service.[1]
This is the safest and most universally compliant method for disposing of organic acid waste, including concentrated forms, solids, and solutions in organic solvents.[1]
Step-by-Step Protocol:
-
Container Selection: Use a designated, leak-proof waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE). Ensure the container has a tightly fitting cap.
-
Labeling: Clearly label the container with "Hazardous Waste," "Organic Acid Waste," and the full chemical name, "this compound" or "2-Hydroxybutyric Acid."[1] Include the approximate concentration and volume.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Arrange Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to schedule a pickup.[1]
This procedure is only suitable for dilute (<5%) aqueous solutions of this compound and must be performed in accordance with institutional and local regulations. Do not attempt this with concentrated acid or solutions containing other solvents or hazardous materials.
Experimental Protocol for Neutralization:
-
Pre-Requisites: This procedure must be performed in a chemical fume hood while wearing all required PPE (goggles, lab coat, gloves).[1] Have a spill kit ready.
-
Prepare Neutralizing Agent: Prepare a dilute basic solution, such as 5% sodium bicarbonate (baking soda) or 1 M sodium hydroxide, in a large, chemically resistant container (e.g., a large beaker or polypropylene (B1209903) pail).[1] The container should be at least twice the volume of the acid waste to be neutralized to accommodate potential foaming or splashing.
-
Cooling (Optional): Place the container with the basic solution in an ice bath to help dissipate heat generated during neutralization, especially if using a stronger base like sodium hydroxide.
-
Slow Addition: Slowly and carefully add the dilute this compound waste to the basic solution while stirring gently with a glass rod or magnetic stirrer. Never add water or base to the acid.
-
Monitor Reaction: Control the rate of addition to manage the effervescence (if using bicarbonate) and heat generation.
-
pH Verification: After all the acid has been added and the reaction has subsided, check the pH of the resulting solution using pH paper or a calibrated pH meter. The target pH should be between 6.0 and 8.0.
-
Adjust pH: If the solution is still acidic, add more dilute base dropwise until the target pH is reached. If it becomes too basic, it must be collected as hazardous basic waste.
-
Final Disposal: Once neutralized, the solution can typically be discharged into the sanitary sewer with copious amounts of running water, provided this is permitted by your local water authority and institutional guidelines.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal procedure for this compound waste.
Caption: Disposal workflow for this compound Acid.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Hydroxybutanoate
For laboratory professionals engaged in cutting-edge research and development, ensuring a safe and efficient workflow is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Hydroxybutanoate, a key chemical intermediate. Adherence to these protocols is critical for protecting personnel and maintaining the integrity of your experimental work.
Immediate Safety and Handling Precautions
This compound and its derivatives are potential irritants and may cause more severe health effects upon direct contact.[1][2] All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3] Personal protective equipment (PPE) is mandatory.
Key Hazards:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or tightly fitting safety goggles.[1][5] | Protects eyes from splashes and aerosols. |
| Hand Protection | Nitrile or neoprene, powder-free gloves.[1] | Prevents skin contact and potential absorption. |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from spills.[1] |
| Respiratory Protection | Generally not required for small quantities in solution. Use a fume hood for handling powders or creating aerosols.[1] | Minimizes the risk of inhaling vapors or dust. |
Always inspect PPE for integrity before use. If any part of your PPE is compromised, replace it immediately.
Operational Plan: A Step-by-Step Protocol for Safe Handling
Proper handling is crucial to prevent personal injury and to ensure the quality of the chemical is not compromised.
Preparation:
-
Don PPE: Before handling, ensure all required PPE is worn correctly.
-
Prepare Workspace: Work in a designated, well-ventilated area, such as a chemical fume hood.[3] Ensure an eyewash station and safety shower are readily accessible.[3]
-
Thaw Reagent (if applicable): If the reagent is frozen, thaw it on ice to prevent degradation.
Handling and Use:
-
Dispensing: Use calibrated micropipettes with sterile, filtered tips for accurate measurement of solutions. For solids, use appropriate spatulas and weighing instruments within the fume hood.
-
Avoid Contamination: Do not return unused chemicals to the original container.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[3][4] It should be stored separately from strong oxidizing agents and bases.[4][6]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1][4] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan: Managing this compound Waste
Proper disposal is a critical step in the chemical management lifecycle to protect personnel and the environment.
Waste Characterization: this compound is an organic acid and should be treated as hazardous chemical waste.[7] To prevent dangerous reactions, adhere to the following segregation guidelines:
-
Do not mix with bases or oxidizing agents. [7]
-
Keep separate from inorganic acid waste streams. [7]
-
Collect aqueous solutions separately from organic solvent waste. [7]
Disposal Procedure:
-
Containerization: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "Organic Acid Waste," and the full chemical name, "this compound."[7]
-
Storage of Waste: Store the waste container in a designated satellite accumulation area.
-
Arranging Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to schedule a pickup.[7]
For very dilute aqueous solutions, in-lab neutralization may be an option, but this must be done in strict accordance with your institution's chemical hygiene plan and local regulations.[7]
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision points and steps for handling and disposing of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl (2R)-2-hydroxybutanoate | C6H12O3 | CID 12747764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
